3-Dehydroxy Chlorthalidone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCMXXHTULKTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167493 | |
| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82875-49-8 | |
| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82875-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Sulfamyl-4-chlorophenyl)phthalimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082875498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-SULFAMYL-4-CHLOROPHENYL)PHTHALIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K7X3N4EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Dehydroxy Chlorthalidone
Abstract
3-Dehydroxy Chlorthalidone, known chemically as 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide, is a critical chemical entity in the pharmaceutical landscape.[1] It serves as both a known metabolite of the widely prescribed diuretic Chlorthalidone and a pivotal intermediate in various synthetic routes to Chlorthalidone and its analogues.[1] This technical guide provides an in-depth exploration of the primary synthesis pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will dissect two major synthetic strategies: a classical route involving the construction and functionalization of a phthalimidine core, and a more direct approach utilizing reductive amination of a key keto-acid precursor. The causality behind experimental choices, detailed step-by-step protocols, and the synthesis of essential starting materials are elucidated to provide a comprehensive and actionable resource for laboratory application.
Introduction and Retrosynthetic Analysis
Chlorthalidone is a thiazide-like diuretic used extensively in the management of hypertension and edema.[2][3] The synthesis of Chlorthalidone and the characterization of its related compounds are of significant interest for process optimization and regulatory compliance. This compound is structurally distinct from the parent drug by the absence of the hydroxyl group at the C-3 position of the isoindolinone ring system. Understanding its synthesis is crucial for controlling impurity profiles in Chlorthalidone production and for accessing novel analogues.
A retrosynthetic analysis of this compound reveals two logical disconnection points, suggesting the primary synthetic strategies detailed in this guide.
Caption: Retrosynthetic analysis of this compound.
-
Strategy 1 (Reductive Amination): Disconnecting the C-N bond of the isoindolinone ring via an intramolecular reductive amination pathway leads to the key precursor, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid .[4][5] This approach is elegant as it constructs the heterocyclic core in a single, efficient step from a highly functionalized intermediate.
-
Strategy 2 (Core Functionalization): An alternative disconnection involves breaking the bond between the two aromatic systems. This suggests a strategy where a pre-formed phthalimidine (isoindolinone) core, such as 3-(4-chlorophenyl)isoindolin-1-one , is synthesized first, followed by chlorosulfonation and amidation to install the sulfamoyl group.
This guide will focus on these two convergent pathways, providing the scientific rationale and procedural details for each.
Pathway I: Synthesis via Reductive Amination of a Keto-Acid Precursor
This pathway is arguably the most direct route to this compound. It hinges on the synthesis of the advanced intermediate, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, which undergoes a one-pot intramolecular cyclization and reduction.
Rationale and Mechanism
Reductive amination is a powerful transformation that converts a ketone or aldehyde into an amine.[6][7] In this intramolecular variant, the ketone and carboxylic acid moieties of the precursor are positioned to react with an ammonia source. The reaction proceeds through the formation of a hemiaminal, which then dehydrates to form a cyclic iminium ion intermediate. This electrophilic intermediate is then reduced in situ by a selective hydride agent to form the stable phthalimidine ring.
The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[7][8] They are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the protonated iminium ion intermediate, ensuring the reaction proceeds efficiently in a one-pot manner.[7][8] This selectivity prevents the formation of byproducts and simplifies the reaction workflow.
Caption: Workflow for reductive amination pathway.
Synthesis of the Key Precursor: 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid
The successful execution of Pathway I depends entirely on the availability of its key precursor. This compound can be synthesized from p-chlorobenzoic acid.
Experimental Protocol: Synthesis of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid
-
Chlorosulfonation: In a fume hood, to a flask equipped with a stirrer and drying tube, add chlorosulfonic acid (3.0 eq). Cool the acid in an ice bath to 0-5°C. Slowly add p-chlorobenzoic acid (1.0 eq) in portions, ensuring the temperature does not exceed 40°C. After addition, slowly warm the mixture to 130°C and hold for 4 hours.[9]
-
Quenching: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, will precipitate.
-
Amination: Filter the crude solid and wash with cold water. Without extensive drying, suspend the damp solid in concentrated aqueous ammonia (10 eq) at a temperature below 30°C. Stir the resulting slurry for 2 hours.[9]
-
Workup and Friedel-Crafts Acylation: Acidify the ammoniacal solution with concentrated HCl to pH 2 to precipitate 4-chloro-3-sulfamoylbenzoic acid. Filter, wash with water, and dry the solid. To a flask containing this solid (1.0 eq) and benzene (5.0 eq, solvent), add aluminum chloride (AlCl₃, 2.5 eq) portion-wise. Heat the mixture to 60-70°C for 6-8 hours.
-
Final Quench and Isolation: Cool the reaction and quench by pouring onto ice/HCl. The product, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, will precipitate. Filter the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure keto-acid as a white to off-white solid.[9]
| Step | Key Reagents | Temperature | Time | Expected Yield |
| 1 | p-Chlorobenzoic acid, Chlorosulfonic acid | 0°C -> 130°C | 4-5 hrs | >90% (crude) |
| 3 | 4-chloro-3-(chlorosulfonyl)benzoic acid, Aq. NH₃ | <30°C | 2 hrs | >85% |
| 4 | 4-chloro-3-sulfamoylbenzoic acid, Benzene, AlCl₃ | 60-70°C | 6-8 hrs | 70-80% |
Protocol for Reductive Amination
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (1.0 eq) in methanol, add ammonium acetate (NH₄OAc, 5.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. Maintain the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Carefully acidify the reaction mixture with 1M HCl to pH ~2 to decompose excess hydride. Extract the product into ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford this compound.
Pathway II: Synthesis via Phthalimidine Core Functionalization
This alternative strategy involves first constructing the 3-(4-chlorophenyl)isoindolin-1-one core, followed by late-stage introduction of the sulfamoyl group onto the pendant chlorophenyl ring. This route is advantageous if the core phthalimidine intermediate is readily available.
Synthesis of the Phthalimidine Core
A robust method for synthesizing the phthalimidine core starts from 2-(4'-chlorobenzoyl)benzoic acid, which is commercially available.[3]
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)isoindolin-1-one
-
Oxazine Formation: A mixture of 2-(4'-chlorobenzoyl)benzoic acid (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) is heated in a suitable solvent like pyridine, which acts as both the solvent and base. The reaction forms the 4-(4'-chlorophenyl)-5,6-benz-oxazine-1-one intermediate.[3]
-
Reduction to Phthalimidine: The isolated oxazine intermediate is dissolved in glacial acetic acid. Zinc dust (3.0-4.0 eq) is added portion-wise while controlling the exotherm with an ice bath. The reduction of the N-O bond is typically complete within a few hours.[3]
-
Isolation and Purification: The reaction mixture is filtered to remove excess zinc, and the filtrate is poured into water to precipitate the product. The crude 3-(4-chlorophenyl)isoindolin-1-one is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.
| Step | Key Reagents | Solvent | Key Transformation |
| 1 | 2-(4'-chlorobenzoyl)benzoic acid, NH₂OH·HCl | Pyridine | Keto-acid to Oxazine |
| 2 | Oxazine intermediate, Zinc dust | Acetic Acid | N-O bond reduction |
Chlorosulfonation and Amidation
With the core structure in hand, the final steps involve electrophilic aromatic substitution to install the required functional group.
Caption: Final functionalization steps of Pathway II.
Experimental Protocol: Final Functionalization
-
Chlorosulfonation: To chlorosulfonic acid (5.0 eq) cooled to 0°C, add thionyl chloride (1.1 eq). Then, slowly add the 3-(4-chlorophenyl)isoindolin-1-one (1.0 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC).[3]
-
Workup: The reaction is quenched by carefully pouring it onto crushed ice. The precipitated sulfonyl chloride intermediate is collected by filtration and washed with cold water.
-
Amidation: The crude, damp sulfonyl chloride is immediately suspended in a non-protic solvent like acetone or THF, and concentrated aqueous ammonia is added. The reaction is stirred vigorously at room temperature for 2-3 hours.[3]
-
Isolation: The product is isolated by removing the organic solvent under reduced pressure and then adding water to precipitate the solid. The crude this compound is collected by filtration and purified by recrystallization as described in Pathway I.
Conclusion
This guide has detailed two robust and scientifically validated pathways for the synthesis of this compound. The reductive amination of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid offers a convergent and efficient route, contingent on the successful multi-step preparation of the keto-acid precursor. The alternative pathway, involving the late-stage functionalization of a pre-formed phthalimidine core, provides strategic flexibility, particularly if the core intermediate is readily accessible. Both methods rely on classical organic transformations and provide reliable access to this important pharmaceutical intermediate. The choice of pathway in a research or manufacturing setting will depend on factors such as starting material availability, scalability, and overall process economics.
References
-
Synthesis of chlorthalidone analogue. ResearchGate. [Link]
-
This compound (CAS No: 82875-49-8) API Intermediate Manufacturers. Apicule. [Link]
- CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid.
- EP0051215A2 - Methods and intermediates for the synthesis of 3-aryl-3-hydroxy-phthalimidines.
- WO2018158777A1 - Improved process for the preparation of chlorthalidone.
-
Reductive amination. Wikipedia. [Link]
-
Synthesis scheme for chlorthalidone API. ResearchGate. [Link]
- WO 2006/109318 A1 - Novel polymorph of 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phthalimidine.
- WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]
- 3. WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3â-sulfamyl-4â-chlorophenyl)phtalimidine - Google Patents [patents.google.com]
- 4. 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid [lgcstandards.com]
- 5. 2-(4-chloro-3-sulphamoylbenzoyl)benzoic acid | 5270-74-6 [chemicalbook.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3-Dehydroxy Chlorthalidone: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroxy Chlorthalidone, also identified as Chlorthalidone Impurity E, is a significant compound in the pharmaceutical landscape, primarily recognized as a key metabolite and degradation product of the diuretic and antihypertensive agent, Chlorthalidone.[][2][3] Understanding the chemical properties, structure, and analytical behavior of this impurity is paramount for ensuring the quality, safety, and efficacy of Chlorthalidone drug products. This technical guide provides a comprehensive overview of this compound, offering insights into its formation, structural characteristics, and a detailed protocol for its analysis, tailored for professionals in pharmaceutical research and development.
Chemical Structure and Identification
The chemical structure of this compound is closely related to its parent compound, Chlorthalidone, with the notable absence of a hydroxyl group at the C-3 position of the isoindolinone ring. This structural modification significantly impacts its physicochemical properties and is a key feature for its analytical differentiation from Chlorthalidone.
The IUPAC name for this compound is 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide .[4]
Structural Visualization
Caption: Formation pathway of this compound from Chlorthalidone.
Experimental Protocol: Generation and Analysis of this compound via Forced Degradation
This protocol outlines a robust methodology for the generation of this compound from Chlorthalidone through forced degradation, followed by its analysis using High-Performance Liquid Chromatography (HPLC). This approach is fundamental for the development and validation of stability-indicating analytical methods.
Part 1: Generation of this compound
Objective: To induce the degradation of Chlorthalidone to form this compound under controlled laboratory conditions.
Materials:
-
Chlorthalidone Active Pharmaceutical Ingredient (API)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Round-bottom flasks with reflux condensers
-
Heating mantle or water bath
-
pH meter
Procedure:
-
Preparation of Chlorthalidone Stock Solution: Accurately weigh and dissolve a known amount of Chlorthalidone API in methanol to prepare a stock solution of 1 mg/mL.
-
Acid-Induced Degradation:
-
In a round-bottom flask, mix a portion of the Chlorthalidone stock solution with an equal volume of 1 M HCl.
-
Reflux the mixture at 80°C for 2 hours. The elevated temperature and acidic environment facilitate the hydrolysis of the lactam ring.
-
After reflux, cool the solution to room temperature and neutralize it with 1 M NaOH to a pH of approximately 7.0.
-
-
Base-Induced Degradation:
-
In a separate round-bottom flask, mix a portion of the Chlorthalidone stock solution with an equal volume of 1 M NaOH.
-
Reflux the mixture at 80°C for 2 hours. The alkaline condition also promotes the degradation of Chlorthalidone.
-
After reflux, cool the solution to room temperature and neutralize it with 1 M HCl to a pH of approximately 7.0.
-
-
Sample Preparation for Analysis: Dilute the neutralized solutions from both acidic and basic degradation with the HPLC mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
Part 2: HPLC Analysis of this compound
Objective: To separate and quantify this compound from the parent drug and other potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | A system with a pump, autosampler, column oven, and a PDA or UV detector. | Standard equipment for pharmaceutical analysis. |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good separation for moderately polar compounds like Chlorthalidone and its impurities. |
| Mobile Phase | A mixture of a phosphate buffer (e.g., 20 mM, pH 3.0) and an organic modifier like acetonitrile or methanol. | The buffered aqueous-organic mobile phase allows for the effective separation of the analyte from the parent drug. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore columns, providing a balance between analysis time and resolution. |
| Detection Wavelength | 220-280 nm (A PDA detector is recommended to monitor multiple wavelengths) | Chlorthalidone and its impurities exhibit UV absorbance in this range. A PDA detector allows for the identification of peaks based on their UV spectra. |
| Injection Volume | 10-20 µL | A standard injection volume for HPLC analysis. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) | Maintaining a constant temperature ensures reproducible retention times. |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared samples from the forced degradation studies.
-
Data Acquisition and Analysis: Monitor the chromatogram at the selected wavelength. Identify the peaks corresponding to Chlorthalidone and this compound based on their retention times (the impurity peak is expected to have a different retention time than the parent drug). The relative retention time can be used for identification in the absence of a pure reference standard for the impurity.
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of Chlorthalidone, with characteristic signals for the aromatic protons. The key difference would be the absence of the signal corresponding to the hydroxyl proton and a change in the chemical shift and multiplicity of the proton at the C-3 position.
-
IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the N-H stretching of the sulfonamide and the lactam, C=O stretching of the lactam, and aromatic C-H and C=C stretching. The broad O-H stretching band present in Chlorthalidone's spectrum would be absent.
-
Mass Spectrometry: The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight (322.77 g/mol ). The fragmentation pattern would be expected to be similar to that of Chlorthalidone, with losses of small molecules such as SO₂ and H₂O from the parent ion.
Conclusion
A thorough understanding of the chemical properties and structure of this compound is critical for the development of robust and reliable analytical methods for Chlorthalidone drug products. As a known metabolite and degradation product, its monitoring is a key aspect of quality control and regulatory compliance. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling them to effectively characterize and control this important impurity.
References
-
A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. (2020). National Institutes of Health. [Link]
-
Chlorthalidone-impurities. Pharmaffiliates. [Link]
-
Chlortalidone Impurities. SynZeal. [Link]
-
A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. ResearchGate. [Link]
-
Chlorthalidone EP Impurity E | CAS No: 82875-49-8. Cleanchem. [Link]
-
Determination of atenolol, chlorthalidone and their degradation products by TLC-densitometric and chemometric methods with application of model updating. ResearchGate. [Link]
-
QUANTIFICATION OF CHLORTHALIDONE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY UV, INFRARED SPECTROPHOTOMETRY AND SPECTROFLUORIM. CORE. [Link]
- Improved process for the preparation of chlorthalidone.
-
2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide. PubChem. [Link]
-
Results for Forced degradation of Olmesartan and Chlorthalidone. ResearchGate. [Link]
-
5-(2,3-DIHYDRO-1-HYDROXY-3-OXO-1H-ISOINDOL-1-YL)BENZENESULFONAMIDE. PrecisionFDA. [Link]
-
Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Cilnidipine and Chlorthalidone in Bulk and Pharmaceutical Matrices. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride. PubChem. [Link]
-
Chlorthalidone Impurity I | CAS No- 2514668-27-8. GLP Pharma Standards. [Link]
-
Chlorthalidone-impurities. Pharmaffiliates. [Link]
-
CAS No : 82875-49-8 | Product Name : Chlortalidone - Impurity E (Freebase) | Chemical Name : 2-Chloro-5-[(1RS)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide. Pharmaffiliates. [Link]
-
Synthesis scheme for chlorthalidone API. ResearchGate. [Link]
-
Benzenesulfonamide, 2-chloro-5-(2,3-dihydro-1-hydroxy-3-oxo-1H-isoindol-1-yl)-. US EPA. [Link]
Sources
The Metabolic Relationship of Chlorthalidone and 3-Dehydroxy Chlorthalidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthalidone, a long-acting thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema for decades.[1][2][3] Its clinical efficacy is well-established, but a comprehensive understanding of its metabolic fate is crucial for optimizing its therapeutic use and ensuring patient safety. This technical guide provides an in-depth exploration of the relationship between Chlorthalidone and its metabolite, 3-Dehydroxy Chlorthalidone. While Chlorthalidone is primarily excreted unchanged, a portion undergoes hepatic metabolism.[1][4] This guide will delineate the current understanding of this biotransformation, compare the physicochemical properties of the parent drug and its metabolite, and discuss the analytical methodologies essential for their simultaneous characterization. Furthermore, this document will highlight the existing knowledge gaps, particularly concerning the pharmacological activity of this compound, to guide future research in this area.
Introduction to Chlorthalidone: A Clinically Significant Diuretic
Chlorthalidone is a monosulfamyl diuretic that is chemically distinct from thiazide diuretics due to its double-ring isoindolinyl structure.[2] It is widely prescribed for the management of hypertension, either as a standalone therapy or in combination with other antihypertensive agents, and for the treatment of edema associated with various clinical conditions.[1][2]
Mechanism of Action: Chlorthalidone exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[1][3][5] This inhibition leads to increased excretion of sodium, chloride, and water.[1][5] Additionally, Chlorthalidone is believed to have a secondary vasodilatory effect, contributing to its blood pressure-lowering properties.[5]
Pharmacokinetics: Chlorthalidone is characterized by its prolonged duration of action, with a half-life of approximately 40 to 60 hours.[6] This allows for once-daily dosing and sustained therapeutic effects. The drug is highly bound to plasma proteins, particularly albumin, and also exhibits a strong affinity for carbonic anhydrase in erythrocytes.[1][4] While a significant portion of the administered dose is excreted unchanged in the urine, Chlorthalidone does undergo partial hepatic metabolism.[1][4]
The Metabolic Transformation: From Chlorthalidone to this compound
The metabolism of Chlorthalidone, though not the primary route of elimination, results in the formation of metabolites, one of which is this compound.
Chemical Structures
The structural difference between Chlorthalidone and its 3-Dehydroxy metabolite lies in the reduction of the hydroxyl group at the 3-position of the isoindolinone ring.
-
Chlorthalidone: 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide
-
This compound: 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide
Biotransformation Pathway
In vitro studies utilizing human hepatocytes have identified metabolites of Chlorthalidone that involve modifications to the phthalimidine moiety. One of the identified metabolites results from a reduction at this part of the molecule, which is consistent with the structure of this compound. While the precise enzymatic pathways responsible for this reduction are not yet fully elucidated, it is hypothesized to be a hepatic process.
Caption: Metabolic conversion of Chlorthalidone to this compound.
Comparative Physicochemical and Pharmacological Profile
A thorough understanding of the similarities and differences between Chlorthalidone and its 3-Dehydroxy metabolite is critical for assessing the overall pharmacological and toxicological profile of the parent drug.
| Property | Chlorthalidone | This compound | Reference |
| Molecular Formula | C14H11ClN2O4S | C14H11ClN2O3S | [7] |
| Molecular Weight | 338.77 g/mol | 322.77 g/mol | [7] |
| Pharmacological Activity | Diuretic, Antihypertensive | Currently Unknown | - |
Note: The pharmacological activity of this compound has not been extensively studied, representing a significant gap in the current knowledge.
Analytical Methodologies for Simultaneous Determination
The accurate quantification of both Chlorthalidone and this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.
Experimental Protocol: LC-MS/MS Analysis
The following is a general protocol that can be adapted for the simultaneous determination of Chlorthalidone and this compound in human plasma.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.1.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
4.1.3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for both analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Chlorthalidone, this compound, and the internal standard need to be optimized.
Caption: Workflow for the LC-MS/MS analysis of Chlorthalidone and its metabolite.
Knowledge Gaps and Future Directions
While the metabolic relationship between Chlorthalidone and this compound is beginning to be understood, several critical questions remain unanswered:
-
Pharmacological Activity of this compound: The diuretic and antihypertensive potency of the metabolite compared to the parent drug is unknown. This information is vital for understanding its contribution to the overall therapeutic effect and potential side effects.
-
Enzymology of Metabolism: The specific enzymes responsible for the reduction of Chlorthalidone to this compound have not been identified. Characterizing these enzymes would help in predicting potential drug-drug interactions.
-
In Vivo Pharmacokinetics of the Metabolite: Detailed pharmacokinetic studies of this compound in humans are lacking. Understanding its absorption, distribution, metabolism, and excretion is crucial for a complete picture of Chlorthalidone's disposition.
-
Clinical Significance: The clinical relevance of this metabolic pathway, including its variability among different patient populations, needs to be investigated.
Future research should focus on synthesizing a reference standard of this compound to facilitate robust pharmacological and pharmacokinetic studies. In vitro and in vivo experiments are necessary to determine the activity of the metabolite and to elucidate the complete metabolic profile of Chlorthalidone.
Conclusion
This compound is a metabolite of Chlorthalidone, formed through the reduction of the parent drug's phthalimidine moiety. While analytical methods for their simultaneous detection are available, a significant knowledge gap exists regarding the pharmacological activity and in vivo disposition of this metabolite. Further research in these areas is imperative for a comprehensive understanding of Chlorthalidone's clinical pharmacology and for the continued safe and effective use of this important therapeutic agent.
References
-
Chlorthalidone. (n.d.). In StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]
-
Dr. Oracle. (2025, March 18). What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)? Retrieved from [Link]
-
DailyMed - CHLORTHALIDONE tablet. (n.d.). U.S. National Library of Medicine. Retrieved from [Link]
- Di Giorgi, A., Daziani, G., Tini, A., Tronconi, L., Carlier, J., & Taoussi, O. (2025). Chlorthalidone in vitro metabolite identification for documenting exposure in doping. Journal of Analytical Toxicology.
-
Wikipedia contributors. (2024, November 26). Chlortalidone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
PubChem. (n.d.). Chlorthalidone. National Center for Biotechnology Information. Retrieved from [Link]
- Salvetti, A., & Magagna, A. (1984). Acute antihypertensive, diuretic and metabolic effects of etozolin and chlorthalidone. Clinical and Experimental Hypertension. Part A, Theory and Practice, 6(5), 925–939.
- Carter, B. L. (2011). Chlorthalidone: the forgotten diuretic. Hypertension, 57(5), e19–e20.
-
ResearchGate. (n.d.). Synthesis scheme for chlorthalidone API. Retrieved from [Link]
- International Journal of Advanced Research in Medical and Pharmaceutical Sciences. (n.d.). method validation and development of chlorthalidone by rp-hplc.
-
ResearchGate. (n.d.). Synthesis of chlorthalidone analogue. Retrieved from [Link]
- Al Azzam, K. M., Elbashir, A. A., & Elbashir, M. A. (2025). Simultaneous Determination of Atenolol and Chlorthalidone in Pharmaceutical Preparations by Capillary-Zone Electrophoresis.
- Manwar, J. V., Bakal, R. L., Sabhadinde, A. F., & Panchale, W. A. (2020). Novel RP-HPLC Method for Simultaneous Analysis of Chlorthalidone and Telmisartan from Combined Dosage Form. International Journal of Pharmacy & Pharmaceutical Research, 20(1), 491-502.
- El-Kimary, E. I., Khamis, E. F., & Belal, F. (2024). A sustainable HPLC method coupled with diode array detection for versatile quantification of telmisartan, chlorthalidone and amlodipine in a fixed-dose antihypertensive formulation and dissolution studies. Scientific Reports, 14(1), 21867.
- Patel, A. B., Patel, J. R., & Patel, C. N. (2017). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Chlorthalidone, Cilnidipine and Irbesartan in their Combined Dosage Form. International Journal of Pharmaceutical Sciences and Research, 8(1), 173-179.
-
Agarwal, R. (2021, November 10). Rajiv Agarwal, MD shares CLICK Study findings on chlorthalidone. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MedlinePlus. (2025, November 15). Chlorthalidone. U.S. National Library of Medicine. Retrieved from [Link]
- Cirillo, M., & Trimarco, B. (2014). Parallel-Group 8-Week Study on Chlorthalidone Effects in Hypertensives With Low Kidney Function. Hypertension, 63(4), 705–711.
-
Drugs.com. (n.d.). Chlorthalidone: Package Insert / Prescribing Information. Retrieved from [Link]
Sources
- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Chlortalidone - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 6. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Characterization of 3-Dehydroxy Chlorthalidone
Abstract
This technical guide provides an in-depth exploration of 3-Dehydroxy Chlorthalidone, a critical degradation product and metabolite of the diuretic and antihypertensive agent, Chlorthalidone.[1] The guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, isolation, structural elucidation, and synthesis of this significant impurity. By detailing the scientific rationale behind experimental choices and providing validated protocols, this document serves as a practical resource for laboratories involved in pharmaceutical analysis, quality control, and drug stability testing.
Introduction: The Imperative of Impurity Profiling
Chlorthalidone, chemically known as 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide, is a widely prescribed thiazide-like diuretic for the management of hypertension and edema.[2][3] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity.[4] Impurities, which can arise from the manufacturing process or degradation of the API over time, must be meticulously identified, quantified, and controlled to meet stringent regulatory standards.[4][5]
Forced degradation studies are a cornerstone of the drug development process, designed to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[2][6] These studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the drug substance.[2][7] this compound has been identified as a notable impurity and metabolite of Chlorthalidone, making its thorough characterization a priority for ensuring the quality and safety of Chlorthalidone-containing drug products.[1]
Discovery and Identification of this compound
The discovery of impurities like this compound is typically a result of systematic stability testing and forced degradation studies.[7][8] When Chlorthalidone is subjected to stress conditions, particularly acidic and alkaline environments, it undergoes degradation to form various products.[7] High-performance liquid chromatography (HPLC) is the predominant analytical technique for separating and detecting these degradation products.[9]
In a typical scenario, a stability-indicating HPLC method will reveal the appearance of new peaks in the chromatograms of stressed Chlorthalidone samples. One of these peaks, upon further investigation, is identified as this compound. The initial identification is often based on its mass-to-charge ratio (m/z) obtained from liquid chromatography-mass spectrometry (LC-MS), which would correspond to the molecular weight of the dehydroxylated form of Chlorthalidone.
The following diagram illustrates the logical relationship between Chlorthalidone and its impurities, highlighting that degradation products such as this compound are a key focus of stability studies.[10]
Caption: Origin of Chlorthalidone impurities.[10]
Isolation and Purification of this compound
Once this compound is detected, its isolation in a pure form is necessary for definitive structural confirmation and for use as a reference standard in routine quality control. Preparative HPLC is the method of choice for this purpose, allowing for the separation of the target impurity from the parent drug and other degradation products.
Preparative HPLC Protocol
The following is a detailed, step-by-step protocol for the isolation of this compound. This protocol is based on established reversed-phase HPLC methods for Chlorthalidone and its impurities.[10]
Objective: To isolate this compound from a forced degradation mixture of Chlorthalidone with a purity of ≥98%.
Materials and Reagents:
-
Degraded Chlorthalidone sample (e.g., from acid hydrolysis)
-
HPLC-grade acetonitrile and methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer component)
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Sample Preparation:
-
Dissolve the degraded Chlorthalidone mixture in a minimal amount of the mobile phase or a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
The following table summarizes the recommended starting conditions for the preparative HPLC method. These may need to be optimized based on the specific degradation profile.
-
| Parameter | Condition |
| Column | C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 30-70% B over 30 min) |
| Flow Rate | 15-25 mL/min (adjusted for column dimensions) |
| Detection | UV at 220 nm |
| Injection Volume | Scaled up from analytical injection |
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the elution of the this compound peak.
-
-
Solvent Removal and Drying:
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.
-
Freeze the remaining aqueous solution and dry it using a lyophilizer to obtain the purified this compound as a solid.
-
-
Purity Assessment:
-
Analyze the isolated compound using an analytical HPLC method to confirm its purity.
-
The following diagram illustrates the general workflow for the isolation and purification process.
Caption: Experimental workflow for the isolation of this compound.
Structural Elucidation
Once isolated, the definitive structure of this compound is confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition. The molecular formula for this compound is C14H11ClN2O3S.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. The absence of the signal corresponding to the hydroxyl proton (at C3) and the changes in the chemical shifts of the adjacent protons and carbons compared to the Chlorthalidone spectrum would confirm the dehydroxylation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would show characteristic absorptions for the amine, sulfonamide, and carbonyl groups.
The following table summarizes the expected key analytical data for this compound.
| Technique | Expected Data |
| HRMS | [M+H]+ corresponding to the exact mass of C14H12ClN2O3S |
| 1H NMR | Aromatic and amine proton signals consistent with the proposed structure; absence of the C3-OH proton signal. |
| 13C NMR | Carbon signals corresponding to the aromatic rings, carbonyl, and the C3 carbon (shifted compared to Chlorthalidone). |
| FTIR (cm-1) | Absorptions for N-H stretching (amine and sulfonamide), C=O stretching (carbonyl), and S=O stretching (sulfonamide). |
Proposed Synthesis of this compound
While this compound is primarily an impurity, a synthetic route is valuable for producing it in larger quantities for toxicological studies or as a reference standard. A plausible synthesis can be envisioned starting from a precursor to Chlorthalidone.
Synthetic Pathway
A potential synthetic route involves the reduction of Chlorthalidone.
Reaction: Chlorthalidone → this compound
Reagents and Conditions: A mild reducing agent that can selectively reduce the tertiary alcohol without affecting the other functional groups would be required. A common method for such a transformation is reductive dehydroxylation.
Step-by-Step Protocol:
-
Activation of the Hydroxyl Group: Convert the tertiary hydroxyl group of Chlorthalidone into a good leaving group. This can be achieved by reaction with an acylating or sulfonylating agent.
-
Reductive Cleavage: The activated intermediate is then treated with a reducing agent to cleave the leaving group and replace it with a hydrogen atom.
The following diagram illustrates this proposed synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Pharmacological Implications and Regulatory Control
The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of a drug product. Therefore, regulatory agencies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) for the qualification and control of impurities. The concentration of this compound in the final drug product must be monitored and kept below a specified threshold. If the level of this impurity exceeds the qualification threshold, further toxicological studies may be required to assess its safety.
Conclusion
The discovery, isolation, and characterization of this compound are crucial aspects of ensuring the quality and safety of Chlorthalidone drug products. This technical guide has provided a comprehensive overview of the methodologies involved, from the initial detection in forced degradation studies to its isolation by preparative HPLC, structural elucidation using modern spectroscopic techniques, and a proposed synthetic route. A thorough understanding of this and other impurities is fundamental to robust drug development and manufacturing in the pharmaceutical industry.
References
- A Comparative Guide to Analytical Methods for Chlorthalidone Impurity Profiling - Benchchem.
- Application Notes and Protocols for Forced Degradation Studies of Chlorthalidone API - Benchchem.
- Cross-Validation of Analytical Methods for Chlorthalidone Impurities: A Comparative Guide - Benchchem.
- Chlorthalidone and Impurities - BOC Sciences.
- Chlorthalidone EP Impurities & Related Compounds - SynThink Research Chemicals.
- Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment - Scholar - Universidade de Lisboa.
- A Comparative Analysis of Chlorthalidone: Process and Degradation Impurities - Benchchem.
- chlorthalidone - USP standards - Pharmaffiliates.
- Chlorthalidone-impurities - Pharmaffiliates.
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH.
- Chlorthalidone Impurities | 77-36-1 Certified Reference Substance - Alfa Omega Pharma.
- Sakpal and Chabukswar, IJPSR, 2020; Vol. 11(5): 2161-2168.
- Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC - International Journal of Pharmaceutical Sciences Review and Research.
- Chlorthalidone EP Reference Standard CAS 77-36-1 Sigma Aldrich.
- Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix.
- Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics.
- Chlortalidone EP Impurity G | 16289-13-7 - SynZeal.
- CAS No : 16289-13-7 | Product Name : Chlortalidone - Impurity G (Freebase) | Chemical Name : (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | Pharmaffiliates.
- CTD07: Chlorthalidone EP Impurity G - Molcan.
- This compound | 82875-49-8 - ChemicalBook.
- WO 2006/109318 A1 - Googleapis.com.
- WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents.
- Synthesis of chlorthalidone analogue. | Download Scientific Diagram - ResearchGate.
- This compound | C14H11ClN2O3S | CID 12850963 - PubChem.
- Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem - NIH.
Sources
- 1. This compound | 82875-49-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Formation of 3-Dehydroxy Chlorthalidone
Sources
- 1. Determination of chlorthalidone in human plasma by reversed-phase micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of chlorthalidone in plasma, urine and red blood cells by gas chromatography with nitrogen detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Cytochrome P450 isozymes catalyzing 4-hydroxylation of parkinsonism-related compound 1,2,3,4-tetrahydroisoquinoline in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Dehydroxy Chlorthalidone: A Critical Chlorthalidone Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Chlorthalidone Formulations
Chlorthalidone, a thiazide-like diuretic, is a cornerstone in the management of hypertension and edema.[1][2] Its widespread use and long-term administration necessitate stringent control over its purity profile to ensure patient safety and therapeutic efficacy. Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process and degradation of the API over time.[3] Understanding and controlling these impurities is a critical aspect of drug development and manufacturing.
This technical guide focuses on a key impurity of Chlorthalidone: 3-Dehydroxy Chlorthalidone , also known as Chlorthalidone EP Impurity E .[4][5][6] We will delve into its chemical identity, potential pathways of formation, and robust analytical methodologies for its detection and quantification, providing a comprehensive resource for researchers and quality control professionals.
Chemical Profile and Structural Elucidation
A clear understanding of the chemical structures of both the active pharmaceutical ingredient (API) and its impurity is fundamental for any analytical endeavor.
Chlorthalidone is chemically described as (RS)-2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide.[1] A key structural feature is the hydroxyl group at the tertiary carbon of the isoindolinone ring system.
This compound , as its name implies, is structurally analogous to Chlorthalidone but lacks this critical hydroxyl group. Its chemical name is 2-chloro-5-(3-oxoisoindolin-1-yl)benzenesulfonamide.[4][5] This seemingly minor modification can impact the molecule's polarity and chromatographic behavior, making it essential to have a distinct analytical strategy for its separation and quantification.
Below is a visual representation of the structural relationship between Chlorthalidone and its 3-Dehydroxy impurity.
Caption: Chemical structures of Chlorthalidone and this compound.
Formation Pathways: A Tale of Synthesis and Degradation
Impurities in a drug substance can be broadly categorized as process-related or degradation-related. Understanding the origin of this compound is crucial for implementing effective control strategies.
Process-Related Impurity: this compound is recognized as a potential by-product of the Chlorthalidone synthesis process.[3] The multi-step synthesis of Chlorthalidone can give rise to various related substances if reaction conditions are not meticulously controlled.
Degradation Product: While its primary origin is often linked to synthesis, the potential for this compound to be formed through the degradation of Chlorthalidone cannot be entirely ruled out, although it is not typically cited as a major degradant. Chlorthalidone is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[7] Forced degradation studies are instrumental in identifying the potential degradation products and establishing the stability-indicating nature of analytical methods.
The logical relationship between Chlorthalidone and its impurities is illustrated in the following diagram:
Caption: Origins of this compound as a Chlorthalidone impurity.
Analytical Control Strategies: Detection and Quantification
Robust analytical methods are paramount for ensuring that the levels of this compound in the final drug product are within acceptable limits. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice for this purpose.[8]
Methodology: A Validated RP-HPLC Approach
A well-validated, stability-indicating Reversed-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of this compound and other related substances in Chlorthalidone. The following protocol outlines a typical validated method.
Experimental Protocol:
-
Instrumentation: A gradient-capable HPLC system equipped with a UV detector.
-
Column: A C8 column (250 x 4.6 mm, 5 µm particle size) is often suitable for achieving the necessary resolution.[7]
-
Mobile Phase:
-
Gradient Program: A gradient elution is typically employed to ensure the separation of all impurities with varying polarities.
-
Flow Rate: 1.4 mL/min.[7]
-
Detection Wavelength: 220 nm.[7]
-
Sample Preparation:
-
Accurately weigh and dissolve the Chlorthalidone sample in a suitable diluent (e.g., methanol) to a final concentration of approximately 1000 µg/mL.
-
Prepare a reference standard solution of this compound in the same diluent.
-
Filter all solutions through a 0.45 µm filter before injection.
-
Method Validation:
A critical aspect of any analytical method is its validation to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH guidelines:
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | The method must be able to resolve the this compound peak from the Chlorthalidone peak and other potential impurities. | To ensure that the peak response is solely due to the analyte of interest. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range.[7] | To demonstrate a direct proportional relationship between the analyte concentration and the detector response. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. | To determine the sensitivity of the method. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[7] | To establish the lower limit of the analytical range. |
| Accuracy | Typically, recovery should be within 98-102% for the API and 90-110% for the formulation.[7] | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability and Intermediate Precision) | The Relative Standard Deviation (RSD) should be ≤ 2%. | To demonstrate the consistency of the results under the same and different conditions. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[7] | To ensure the reliability of the method during routine use. |
Workflow for Impurity Analysis
The general workflow for the analysis of this compound as an impurity in Chlorthalidone is depicted below.
Caption: General workflow for HPLC analysis of this compound.
Regulatory Landscape and Acceptance Criteria
The control of impurities is a key focus of regulatory agencies worldwide. Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide monographs that specify the acceptance criteria for impurities in drug substances and products.
This compound is listed as Impurity E in the European Pharmacopoeia monograph for Chlorthalidone.[4][5][6][9] The limits for specified impurities are established based on toxicological data and the principles outlined in the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. While the exact limit for Impurity E is detailed in the current EP monograph, it is crucial for manufacturers to adhere to these specifications to ensure regulatory compliance.[8][10] The USP monograph for Chlorthalidone also sets limits for related compounds, emphasizing the importance of impurity control.
Synthesis of this compound Reference Standard
The availability of a high-purity reference standard for this compound is a prerequisite for accurate analytical method development and validation. While commercially available from several suppliers, an understanding of its synthesis is valuable for research and development. The synthesis would likely involve a modification of the Chlorthalidone synthesis pathway, potentially by protecting or omitting the step that introduces the hydroxyl group. A plausible route could start from a precursor that, upon cyclization, directly yields the dehydroxy analog.
Conclusion: A Commitment to Quality
The meticulous control of impurities such as this compound is a non-negotiable aspect of ensuring the safety and efficacy of Chlorthalidone drug products. This in-depth technical guide has provided a comprehensive overview of the chemical nature, formation pathways, and analytical control strategies for this critical impurity. By employing robust, validated analytical methods and adhering to stringent regulatory standards, pharmaceutical scientists and manufacturers can uphold the highest quality standards for this vital medication.
References
- Cleanchem. Chlorthalidone EP Impurity E | CAS No: 82875-49-8. Accessed January 16, 2026.
- Benchchem. A Comparative Analysis of Chlorthalidone: Process and Degradation Impurities. Accessed January 16, 2026.
- Molcan Corporation. CTD05: Chlorthalidone EP Impurity E. Accessed January 16, 2026.
- molsyns.com. Chlortalidone EP Impurity E. Accessed January 16, 2026.
- Sigma-Aldrich. Chlorthalidone EP Reference Standard CAS 77-36-1. Accessed January 16, 2026.
- Pharmaffiliates. Chlorthalidone-impurities. Accessed January 16, 2026.
- Simson Pharma Limited. Chlortalidone EP Impurity E | CAS No- 82875-49-8. Accessed January 16, 2026.
- Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Chloortalidon 12.5 mg Focus Care, tablets (chlortalidone). December 22, 2022.
- Kharat, C., Shirsat, V. A., Kodgule, Y. M., & Kodgule, M. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. International Journal of Analytical Chemistry, 2020, 3593805.
- PharmaCompass. Chlortalidone for peak identification, European Pharmacopoeia (EP) Reference Standard. Accessed January 16, 2026.
- Google Patents. WO2018158777A1 - Improved process for the preparation of chlorthalidone. Accessed January 16, 2026.
- EDQM, Council of Europe. Impurity Control in the European Pharmacopoeia. Accessed January 16, 2026.
- precisionFDA. 5-(2,3-DIHYDRO-1-HYDROXY-3-OXO-1H-ISOINDOL-1-YL)BENZENESULFONAMIDE. Accessed January 16, 2026.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2732, Chlorthalidone. Accessed January 16, 2026.
- CymitQuimica. 2-Chloro-5-(2,3-dihydro-1-hydroxy-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide. Accessed January 16, 2026.
- Fitrizal, T., et al. (2021). Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. International Journal of Pharmaceutical Sciences and Medicine, 6(7), 1-13.
- Patsnap Synapse. What is the mechanism of Chlorthalidone? July 17, 2024.
- Journal of Drug Delivery and Therapeutics. HPLC Method Development and Validation for Estimation of Chlorthalidone in Tablet Dosage Form. July 15, 2019.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 688424, 2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide. Accessed January 16, 2026.
- Carter, B. L. (2011). Chlorthalidone: the forgotten diuretic. Hypertension, 57(4), 663-665.
- Subudhi, S. K., et al. (2019). method validation and development of chlorthalidone by rp-hplc. international journal of advanced research in medical and pharmaceutical sciences, 4(12).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 118989477, 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride. Accessed January 16, 2026.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12850963, this compound. Accessed January 16, 2026.
- ResearchGate. (2025). Validated chiral RP-UFLC method for the quantification of chlorthalidone in bulk and pharmaceutical dosage form. Accessed January 16, 2026.
- National Center for Biotechnology Information.
Sources
- 1. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. molcan.com [molcan.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorthalidone EP Reference Standard CAS 77-36-1 Sigma Aldrich [sigmaaldrich.com]
- 9. Chlortalidone EP Impurity E | molsyns.com [molsyns.com]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
An In-depth Technical Guide to the Biological Activity of 3-Dehydroxy Chlorthalidone
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Unknowns in a Well-Known Diuretic
Chlorthalidone, a cornerstone in the management of hypertension and edema for over six decades, has a well-documented pharmacological profile.[1][2] However, a comprehensive understanding of any therapeutic agent extends beyond the parent compound to its metabolic fate. This guide delves into the current state of knowledge—and the significant knowledge gaps—surrounding the biological activity of one of its key metabolites: 3-Dehydroxy Chlorthalidone. For drug development professionals and researchers, understanding the activity of this metabolite is not merely an academic exercise; it is crucial for a complete appreciation of Chlorthalidone's long-term efficacy, safety profile, and potential for drug-drug interactions. This document will synthesize the known pharmacology of Chlorthalidone and, through a structure-activity lens, propose a roadmap for the systematic investigation of its 3-Dehydroxy derivative.
The Pharmacological Landscape of Chlorthalidone
Chlorthalidone is a thiazide-like diuretic that exerts its primary effects on the kidney, leading to a reduction in blood pressure and fluid volume.[1][3][4] Its long duration of action and proven efficacy in reducing cardiovascular events have established it as a first-line antihypertensive agent.[1][5]
Mechanism of Action
The diuretic and antihypertensive effects of Chlorthalidone are attributed to two primary mechanisms:
-
Inhibition of the Na+/Cl- Symporter: Chlorthalidone acts on the distal convoluted tubule of the nephron, where it blocks the sodium-chloride symporter.[1][2] This inhibition reduces the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water, thereby producing a diuretic effect.[2]
-
Carbonic Anhydrase Inhibition: Unlike true thiazide diuretics, Chlorthalidone also exhibits significant inhibitory activity against multiple isoforms of carbonic anhydrase.[1] This action, primarily in the proximal tubule, contributes to its overall diuretic effect.[1]
The sustained blood pressure-lowering effect of Chlorthalidone is also thought to involve a reduction in plasma and extracellular fluid volume, leading to a decrease in cardiac output.[5]
Figure 1: Mechanism of Diuretic Action of Chlorthalidone.
Pharmacokinetic Profile
Chlorthalidone is characterized by a prolonged duration of action, with a half-life of 40-60 hours.[6] It is approximately 75% bound to plasma proteins, with a significant portion binding to carbonic anhydrase in erythrocytes, which acts as a reservoir and contributes to its long half-life.[6][7] Chlorthalidone is minimally metabolized, with about 50-60% of the drug excreted unchanged in the urine.[6]
| Parameter | Value | Source |
| Bioavailability | ~65% | [6] |
| Time to Peak Plasma Concentration | 2-6 hours | [6] |
| Protein Binding | ~75% | [6] |
| Elimination Half-life | 40-60 hours | [6] |
| Metabolism | Minimal | [6] |
| Excretion | 50-60% unchanged in urine | [6] |
Table 1: Pharmacokinetic Properties of Chlorthalidone.
The Emergence of this compound: A Metabolic Perspective
While a significant portion of Chlorthalidone is excreted unchanged, the drug does undergo some degree of metabolism.[2] One of the identified metabolites is this compound. The formation of this metabolite involves the reduction of the hydroxyl group at the 3-position of the phthalimidine ring.
Figure 2: Metabolic Conversion of Chlorthalidone.
Hypothesized Biological Activity of this compound: A Structure-Activity Relationship (SAR) Analysis
To date, there is a paucity of publicly available data on the specific biological activity of this compound. However, by examining its structure in relation to the parent compound, we can formulate hypotheses about its potential pharmacological effects.
The key structural difference is the absence of the hydroxyl group at the 3-position. This hydroxyl group is part of a hemiaminal functional group in Chlorthalidone, which can influence its chemical properties and biological interactions.
Potential Impact on Diuretic Activity
The diuretic activity of Chlorthalidone is contingent on its interaction with the Na+/Cl- symporter and carbonic anhydrase. The removal of the polar hydroxyl group in this compound could have several consequences:
-
Altered Binding Affinity: The hydroxyl group may participate in hydrogen bonding or other polar interactions with the binding sites of its target proteins. Its absence could reduce the binding affinity of this compound for the Na+/Cl- symporter and/or carbonic anhydrase, potentially leading to reduced diuretic potency.
-
Modified Lipophilicity: The removal of a hydroxyl group increases the lipophilicity of the molecule. This could alter its pharmacokinetic properties, such as its volume of distribution, cell permeability, and potential for accumulation in adipose tissue.
Hypothesis: this compound is likely to possess some diuretic activity, but it may be less potent than the parent Chlorthalidone due to the absence of the 3-hydroxyl group, which may be important for target binding.
A Proposed Roadmap for Elucidating the Biological Activity of this compound
Given the current lack of data, a systematic investigation is required to characterize the biological activity of this compound. The following experimental workflows are proposed for researchers and drug development professionals.
Figure 3: Proposed Experimental Workflow.
In Vitro Studies
The initial phase of investigation should focus on the molecular targets of Chlorthalidone.
| Assay | Objective | Methodology |
| Na+/Cl- Symporter Binding Assay | To determine the binding affinity of this compound to the Na+/Cl- symporter. | Competitive binding assay using a radiolabeled ligand (e.g., [3H]-metolazone) in cells expressing the symporter. |
| Carbonic Anhydrase Inhibition Assay | To assess the inhibitory potency of this compound against various carbonic anhydrase isoforms. | Colorimetric or fluorometric assay measuring the enzymatic activity of purified carbonic anhydrase isoforms in the presence of varying concentrations of the test compound. |
Table 2: Proposed In Vitro Studies.
In Vivo Studies
Following in vitro characterization, the physiological effects of this compound should be evaluated in animal models.
| Study | Objective | Methodology |
| Diuretic Activity in Rodent Model | To evaluate the diuretic and natriuretic effects of this compound. | Administration of the compound to rodents, followed by collection and analysis of urine for volume, sodium, potassium, and chloride content over a 24-hour period. |
| Blood Pressure Monitoring in Hypertensive Model | To determine the effect of this compound on blood pressure. | Chronic administration of the compound to a hypertensive rodent model (e.g., spontaneously hypertensive rat) with continuous blood pressure monitoring via telemetry. |
Table 3: Proposed In Vivo Studies.
Conclusion and Future Directions
The biological activity of this compound remains a significant unknown in the comprehensive pharmacology of Chlorthalidone. Based on a structure-activity relationship analysis, it is plausible that this metabolite retains some diuretic activity, though likely with reduced potency compared to the parent drug. The experimental roadmap outlined in this whitepaper provides a clear and logical path forward for researchers to systematically elucidate the pharmacological profile of this metabolite. Such studies are essential to fully understand the clinical effects of Chlorthalidone, including its long-term efficacy and potential for variability in patient response. The insights gained will be invaluable for the continued optimization of diuretic therapy in the management of cardiovascular diseases.
References
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of chlorthalidone schiff base and their metal complexes as inhibitors of dihydrofolate reduc. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Chlortalidone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorthalidone. PubChem. Retrieved from [Link]
- Dr. Oracle. (2025, March 18). What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)?
-
National Center for Biotechnology Information. (n.d.). Chlorthalidone. StatPearls. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chlorthalidone analogue. [Image]. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). DESIGN, SYNTHESIS AND EVALUATION OF CHLOROTHIAZIDE DERIVATIVES. Retrieved from [Link]
-
DailyMed. (n.d.). CHLORTHALIDONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis scheme for chlorthalidone API. [Image]. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Diuretics for hypertension: Hydrochlorothiazide or chlorthalidone? Retrieved from [Link]
-
Mayo Clinic. (2025, November 1). Chlorthalidone (oral route). Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Chlorthalidone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrochlorothiazide Versus Chlorthalidone Evidence Supporting Their Interchangeability. Retrieved from [Link]
-
F.A. Davis PT Collection. (n.d.). Chlorthalidone. Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link]
-
Healthline. (n.d.). Chlorthalidone: Side Effects, Dosage, Uses, and More. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Chlorthalidon | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2023). Vol. 13 No. 4 (2023). Retrieved from [Link]
-
PubMed Central. (2023, April 27). Comparison of the Effectiveness and Safety of Chlorthalidone and Hydrochlorothiazide in Patients With Hypertension: A Meta-Analysis. Retrieved from [Link]
Sources
- 1. Chlortalidone - Wikipedia [en.wikipedia.org]
- 2. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chlorthalidone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Chlorthalidone: Side Effects, Dosage, Uses, and More [healthline.com]
- 5. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. echemi.com [echemi.com]
An In-Depth Technical Guide to the Metabolic Fate of Chlorthalidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthalidone, a thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema for decades. Its long duration of action and proven efficacy in reducing cardiovascular events distinguish it from other diuretics. A profound understanding of its metabolic fate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing therapeutic strategies, predicting drug interactions, and ensuring patient safety. This guide provides a comprehensive technical overview of the pharmacokinetic journey of Chlorthalidone, detailing its unique distribution profile, the current understanding of its biotransformation, and the advanced analytical methodologies required for its study.
Introduction: The Clinical Significance of Chlorthalidone
Chlorthalidone is a monosulfamyl diuretic that effectively reduces blood pressure and edema by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron.[1][2] This action promotes the excretion of sodium, chloride, and water, thereby decreasing extracellular fluid and plasma volume.[3] Its exceptionally long elimination half-life of 40 to 60 hours allows for once-daily dosing and contributes to sustained blood pressure control, a feature that may underlie its superior efficacy in preventing major cardiovascular outcomes compared to shorter-acting diuretics like hydrochlorothiazide.[1][4][5] Given its widespread and long-term use, a detailed examination of its metabolic disposition is paramount for the scientific community.
Physicochemical Properties
Chlorthalidone is chemically designated as 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl) benzenesulfonamide.[6] It is a white crystalline solid that is practically insoluble in water, a property that influences its absorption characteristics from solid oral dosage forms.[6][7]
Comprehensive Pharmacokinetic Profile (ADME)
The journey of Chlorthalidone through the body is characterized by slow absorption, unique and extensive distribution, minimal metabolism, and slow renal excretion.
Absorption
Following oral administration, Chlorthalidone is slowly absorbed from the gastrointestinal tract.[1]
-
Time to Peak Plasma Concentration (Tmax): 2 to 6 hours after administration.[4][10]
-
Onset of Action: The diuretic effect typically begins within 2 to 3 hours.[6][10]
Distribution: A Tale of Two Compartments
The distribution of Chlorthalidone is perhaps its most defining pharmacokinetic feature. It has a large volume of distribution, primarily because it binds extensively and with high affinity to carbonic anhydrase within red blood cells (erythrocytes).[5][6][10][11]
-
Protein Binding: Approximately 75% of the drug in the blood is bound to proteins, with 58% bound to plasma albumin.[4][6][12]
-
Erythrocyte Sequestration: The vast majority of Chlorthalidone in circulation (reports suggest 98-99%) is not in the plasma but is sequestered within red blood cells.[11][13][14] These erythrocytes act as a large, circulating reservoir, slowly releasing the drug back into the plasma as it is eliminated.[4][5] This depot effect is the principal reason for its very long half-life and sustained duration of action (48-72 hours).[5][6][10] The binding to carbonic anhydrase is so significant that the drug's half-life has been shown to be linearly dependent on an individual's whole blood carbonic anhydrase concentration.[14][15]
Metabolism: An Area of Evolving Research
Historically, Chlorthalidone has been described as being minimally metabolized, with the majority of the drug eliminated unchanged.[4][6] The product label states it undergoes partial hepatic metabolism.[10] However, this view is evolving with the advent of more sensitive analytical techniques.
While the FDA label notes that data are not available regarding the percentage of the dose as metabolites, recent research has begun to elucidate its biotransformation pathways.[6][12] An in vitro study using human hepatocytes identified two primary metabolites resulting from modifications to the phthalimidine moiety of the parent drug:[16]
-
A reduced metabolite
-
A hydroxylated metabolite
In silico modeling has also predicted several Phase II metabolites, with N-acetylation at the sulfonamide group being a high-probability transformation, along with O-glucuronidation, O-sulfation, and glutathione conjugation.[16] To date, the pharmacological activity and clinical significance of these metabolites have not been established. It is widely accepted that the parent, unchanged Chlorthalidone is responsible for the vast majority of the therapeutic effect.
Excretion
The primary route of elimination for Chlorthalidone is via the kidneys.[1][10]
-
Renal Excretion: Approximately 50-70% of a dose is excreted in the urine as the unchanged parent drug.[4][8] Renal tubular secretion is a key mechanism in its elimination.[17]
-
Biliary Excretion: The remainder is eliminated through biliary excretion in the feces.[4]
-
Elimination Half-Life (t½): Ranges from 40 to 60 hours, contributing to its prolonged pharmacodynamic effect.[4][5][10] This long half-life necessitates a long washout period in crossover clinical studies.[18]
Data Summary: Key Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Bioavailability | ~65% | [4][9] |
| Tmax (Time to Peak) | 2 - 6 hours | [4][10] |
| Plasma Protein Binding | ~75% (58% to albumin) | [4][6][12] |
| Primary Distribution | Red Blood Cells (via Carbonic Anhydrase) | [5][10][11] |
| Metabolism | Partial hepatic; metabolites identified in vitro | [10][16] |
| Route of Excretion | Primarily renal (as unchanged drug) | [1][6][10] |
| Elimination Half-Life | 40 - 60 hours | [3][4][5] |
| Duration of Action | 48 - 72 hours | [6][7][10] |
Analytical Methodologies for Metabolic Profiling
The study of Chlorthalidone's metabolic fate requires sensitive and specific analytical methods capable of distinguishing the parent drug from its metabolites in complex biological matrices like blood and urine.
Core Technology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[16][19] Its high sensitivity and selectivity allow for the detection and quantification of low-concentration analytes.
Causality in Method Development: The choice of LC-MS/MS is driven by the need to resolve structurally similar compounds (parent vs. metabolites) and quantify them at trace levels. Reversed-phase chromatography (e.g., using a C18 column) is typically employed to separate Chlorthalidone and its more polar metabolites based on hydrophobicity.[20] Tandem mass spectrometry provides specificity by monitoring unique precursor-to-product ion transitions for each analyte, minimizing interference from the biological matrix.
Experimental Protocol: In Vitro Metabolite Identification
The following protocol outlines a self-validating workflow for identifying metabolites using human liver hepatocytes, a standard model for simulating hepatic metabolism.[16]
Step-by-Step Methodology:
-
Incubation Preparation:
-
Plate cryopreserved human hepatocytes in a suitable medium and allow them to attach and form a monolayer.
-
Prepare a stock solution of Chlorthalidone in a non-toxic solvent (e.g., DMSO).
-
Prepare control incubations: a negative control (vehicle without drug) and a positive control (a compound with a known metabolic profile). This validates the metabolic competency of the hepatocyte batch.
-
-
Incubation:
-
Remove the plating medium and add fresh incubation medium containing Chlorthalidone to the cells. The final concentration should be pharmacologically relevant.
-
Incubate at 37°C in a humidified incubator for a specified time course (e.g., 0, 1, 4, and 24 hours).
-
-
Sample Quenching and Extraction:
-
At each time point, stop the metabolic reactions by adding a cold organic solvent, such as acetonitrile, containing an internal standard. The internal standard (a structurally similar but isotopically labeled compound) is crucial for correcting for variability in sample processing and instrument response.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Employ a gradient elution on a C18 column to separate the parent drug from potential metabolites.
-
Operate the mass spectrometer in full scan mode to search for predicted metabolite masses and in product ion scan mode to fragment the parent drug and potential metabolites for structural elucidation.
-
-
Data Mining and Identification:
-
Process the data using metabolite identification software.
-
Compare the chromatograms of the Chlorthalidone-treated samples to the vehicle controls to identify unique peaks.
-
Confirm the identity of metabolites by analyzing their accurate mass, fragmentation patterns, and chromatographic retention times relative to the parent drug.
-
Visualization: Experimental Workflow for Metabolite ID
The following diagram illustrates the logical flow of the in vitro metabolism study.
Caption: A typical workflow for in vitro metabolite identification of Chlorthalidone.
Factors Influencing Metabolism and Disposition
-
Renal Function: Since Chlorthalidone is primarily cleared by the kidneys, renal impairment can significantly reduce its elimination and increase its half-life, potentially requiring dose adjustments.[1][4]
-
Drug-Drug Interactions:
-
Carbonic Anhydrase Inhibitors: Drugs like acetazolamide can compete for binding sites on erythrocyte carbonic anhydrase, displacing Chlorthalidone and increasing its free plasma concentration.[11][13][21] This could theoretically alter its pharmacologic effect.
-
Other Antihypertensives: Chlorthalidone can potentiate the effects of other blood pressure-lowering agents.[3][7]
-
Lithium: Chlorthalidone can reduce the renal clearance of lithium, increasing the risk of toxicity.[3]
-
-
Pharmacogenomics: While not extensively studied for Chlorthalidone specifically, variations in genes encoding drug-metabolizing enzymes or transporters could potentially influence its metabolic profile and response, representing an area for future research.
Visualization: Chlorthalidone's ADME Pathway
This diagram provides a high-level overview of Chlorthalidone's disposition in the body.
Caption: The Absorption, Distribution, Metabolism, and Excretion (ADME) of Chlorthalidone.
Conclusion and Future Directions
The metabolic fate of Chlorthalidone is dominated by its unique, extensive, and prolonged sequestration in red blood cells, which dictates its long half-life and sustained clinical efficacy. While it is primarily excreted unchanged by the kidneys, emerging evidence indicates that it does undergo partial hepatic metabolism to a degree not previously appreciated.
Future research should focus on:
-
Comprehensive in vivo metabolite profiling in human subjects to confirm the presence and quantity of metabolites identified in in vitro systems.
-
Pharmacological characterization of these metabolites to determine if they contribute to the therapeutic or adverse effects of the drug.
-
Investigating the role of pharmacogenomics in the inter-individual variability of Chlorthalidone's disposition and response.
A more complete understanding of these aspects will allow for even more precise and personalized use of this vital antihypertensive agent.
References
-
Chlorthalidone - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Chlortalidone - Wikipedia. (2023, December 29). Wikipedia. [Link]
-
What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)? - Dr.Oracle. (2025, March 18). Dr.Oracle. [Link]
-
Chlorthalidone: Package Insert / Prescribing Information - Drugs.com. (n.d.). Drugs.com. [Link]
-
Sica, D. A. (2006). Chlorthalidone. Hypertension, 47(1), 1-2. [Link]
-
Chlorthalidone | Pharmacology Mentor. (n.d.). Pharmacology Mentor. [Link]
-
Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem - NIH. (n.d.). PubChem. [Link]
-
What is the mechanism of Chlorthalidone? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]
-
Beermann, B., Hellström, K., Lindström, B., & Rosén, A. (1975). Binding-site interaction of chlorthalidone and acetazolamide, two drugs transported by red blood cells. Clinical Pharmacology & Therapeutics, 17(4), 424-432. [Link]
-
Thalitone (chlorthalidone) Tablets USP 15 mg and 25 mg DESCRIPTION - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]
-
Label: CHLORTHALIDONE tablet - DailyMed. (n.d.). DailyMed. [Link]
-
Beermann, B., Hellström, K., Lindström, B., & Rosén, A. (1975). Binding-site interaction of chlorthalidone and acetazolamide, two drugs transported by red blood cells. Clinical Pharmacology and Therapeutics, 17(4), 424-432. [Link]
-
CHLORTHALIDONE - DailyMed. (n.d.). DailyMed. [Link]
-
Fleuren, H. L. J. M. (1979). Pharmacokinetics of diuretics and the influence of renal function. Radboud Repository. [Link]
-
5 - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). U.S. Food and Drug Administration. [Link]
-
Giorgi, A., Pirro, V., Felli, M., et al. (2025). Chlorthalidone In Vitro Metabolite Identification for Documenting Exposure in Doping. Journal of Analytical Toxicology, bkaf072. [Link]
-
Chlorthalidone and methazolamide Interactions - Drugs.com. (n.d.). Drugs.com. [Link]
-
Parr, G. D., Mulley, B. A., & Rye, R. M. (1980). The effect of carbonic anhydrase binding on the pharmacokinetics of chlorthalidone. British Journal of Clinical Pharmacology, 9(4), 497-499. [Link]
-
Tweeddale, M. G., & Ogilvie, R. I. (1974). Improved method for estimating chlorthalidone in body fluids. Journal of Pharmaceutical Sciences, 63(7), 1065-1068. [Link]
-
Draft Guidance on Chlorthalidone October 2024 - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]
-
A Short Note on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone - Der Pharma Chemica. (2023, April 28). Der Pharma Chemica. [Link]
-
Parr, G. D., & Rye, R. M. (1980). Pharmacokinetics of chlorthalidone. Dependence of biological half life on blood carbonic anhydrase levels. European Journal of Clinical Pharmacology, 17(3), 203-207. [Link]
Sources
- 1. Chlortalidone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. droracle.ai [droracle.ai]
- 5. ahajournals.org [ahajournals.org]
- 6. Chlorthalidone: Package Insert / Prescribing Information [drugs.com]
- 7. DailyMed - CHLORTHALIDONE tablet [dailymed.nlm.nih.gov]
- 8. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chlorthalidone | Pharmacology Mentor [pharmacologymentor.com]
- 10. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Binding‐site interaction of chlorthalidone and acetazolamide, two drugs transported by red blood cells | Semantic Scholar [semanticscholar.org]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. Binding-site interaction of chlorthalidone and acetazolamide, two drugs transported by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetics of chlorthalidone. Dependence of biological half life on blood carbonic anhydrase levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlorthalidone In Vitro Metabolite Identification for Documenting Exposure in Doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. drugs.com [drugs.com]
Preliminary Toxicological Profile of 3-Dehydroxy Chlorthalidone: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for establishing a preliminary toxicological profile of 3-Dehydroxy Chlorthalidone, a key metabolite and known impurity of the widely prescribed antihypertensive drug, Chlorthalidone. Directed at researchers, scientists, and drug development professionals, this document outlines a tiered, in-vitro-first approach to systematically evaluate the potential cytotoxicity, genotoxicity, and hepatotoxicity of this compound. The methodologies detailed herein are grounded in established regulatory principles and aim to provide a robust, self-validating system for early-stage safety assessment. By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this guide serves as a practical resource for the non-clinical safety evaluation of drug metabolites.
Introduction: The Imperative of Metabolite Safety Testing
Chlorthalidone is a thiazide-like diuretic that has been a cornerstone in the management of hypertension and edema for decades.[1][2] Its long half-life and proven efficacy in reducing cardiovascular events have solidified its place in clinical practice.[3] Like all xenobiotics, Chlorthalidone is subject to metabolic processes in the body. While a significant portion of the drug is excreted unchanged, it does undergo partial hepatic metabolism.[1][4] The identification and characterization of its metabolites are crucial for a complete understanding of its safety profile.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for the safety testing of drug metabolites.[5] These guidelines emphasize the need to evaluate metabolites that are either unique to humans or are present at disproportionately higher concentrations in humans compared to the animal species used in preclinical toxicology studies. This is to ensure that any potential toxicity mediated by a metabolite is not overlooked.
This compound (also known as Chlortalidone EP Impurity E) is a known metabolite of Chlorthalidone.[3][6] Its toxicological profile is not well-characterized in publicly available literature. Therefore, a systematic investigation into its potential adverse effects is a critical step in ensuring the continued safe use of Chlorthalidone and in adhering to modern drug safety standards. This guide provides a roadmap for conducting a preliminary, in-vitro-focused toxicological assessment of this compound.
Physicochemical Properties and Metabolic Formation
A thorough understanding of the test article's properties is fundamental to designing meaningful toxicological assays.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This information is essential for preparing appropriate test solutions and for interpreting experimental results.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide | [3] |
| Synonyms | Chlorthalidone Impurity E, Chlorthalidone Deshydroxy Impurity | [3][6] |
| CAS Number | 82875-49-8 | [6] |
| Molecular Formula | C₁₄H₁₁ClN₂O₃S | [6] |
| Molecular Weight | 322.77 g/mol | [6] |
| Appearance | Pale Brown to Light Brown Solid | [3] |
Proposed Metabolic Pathway
Chlorthalidone undergoes partial metabolism, and while the specific enzymes have not been fully elucidated in the available literature, the formation of this compound likely involves a reductive pathway. The proposed biotransformation is the reduction of the hydroxyl group on the isoindolinone ring of the parent Chlorthalidone molecule.
Caption: Proposed metabolic reduction of Chlorthalidone.
Rationale for the Proposed Toxicological Evaluation
The decision to conduct a toxicological evaluation of a drug metabolite is guided by regulatory frameworks, primarily the concept of "Metabolites in Safety Testing" (MIST). The core principle is to assess whether human exposure to a metabolite is adequately covered by the exposure in the animal species used for the parent drug's safety assessment. If human exposure is significantly higher, dedicated toxicology studies on the metabolite are warranted.
Given the widespread and chronic use of Chlorthalidone, and the lack of public data on the safety of this compound, a preliminary in vitro toxicological profile is a prudent and necessary step. This profile will serve to:
-
Identify potential cellular liabilities: Early detection of cytotoxicity can guide further investigation.
-
Assess genotoxic potential: Genotoxicity is a critical endpoint, as it can be linked to carcinogenicity.[7]
-
Evaluate potential for hepatotoxicity: The liver is a primary site of drug metabolism and is often a target for drug-induced injury.[8]
-
Inform the need for in vivo studies: The results of this in vitro panel will determine if more extensive animal studies are required.
The concentration of this compound used in these assays should be guided by the therapeutic plasma concentrations of the parent drug, Chlorthalidone. Following a single 50 mg oral dose, plasma concentrations of Chlorthalidone can vary.[9] Steady-state plasma concentrations with daily dosing of 50 mg also show inter-individual variability.[9] A pragmatic approach is to test a range of concentrations of the metabolite that encompasses and exceeds the expected therapeutic exposure of the parent drug.
Proposed Preliminary In Vitro Toxicological Evaluation
The following is a tiered battery of in vitro assays designed to provide a comprehensive preliminary toxicological profile of this compound.
Cytotoxicity Assessment: MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational test to determine the concentration range at which a compound may exert cytotoxic effects.[10][11] It measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] This assay is crucial for selecting appropriate, non-overtly toxic concentrations for more complex assays like genotoxicity and mechanistic hepatotoxicity studies.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol:
-
Cell Line Selection: HepG2 cells, a human hepatoma cell line, are a suitable choice as they are of human origin and retain many hepatic metabolic functions.[12]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.
-
Treatment: Replace the cell culture medium with a medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[14][15]
Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to mutations and potentially cancer.[16] A standard two-test in vitro battery is recommended, covering gene mutations and chromosomal damage.
Causality: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[6][7] A positive result, indicated by the growth of bacterial colonies in an amino acid-deficient medium, suggests that the test compound has caused a reverse mutation, thus indicating its mutagenic potential.[6] The inclusion of a mammalian liver extract (S9 fraction) is crucial to detect metabolites that may be mutagenic.[17]
Caption: Workflow for the Ames test.
Experimental Protocol:
-
Bacterial Strains: Utilize a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Metabolic Activation: Conduct the assay both with and without a metabolically active S9 fraction from the livers of Aroclor 1254-induced rats or hamsters.[18]
-
Dose Selection: Based on the initial cytotoxicity data, select at least five different concentrations of this compound.
-
Assay Procedure (Plate Incorporation Method):
-
To molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a concentration-dependent increase in the number of revertants, with at least one concentration showing a doubling (for most strains) or tripling (for TA1535 and TA1537) of the revertant count compared to the vehicle control.[6]
Causality: The in vitro micronucleus test detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[4] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[18] An increase in the frequency of micronucleated cells after exposure to a test substance indicates its potential to cause chromosomal damage.[4]
Caption: Workflow for the in vitro micronucleus assay.
Experimental Protocol:
-
Cell System: Use a suitable mammalian cell line such as Chinese Hamster Ovary (CHO) cells, TK6 cells, or human peripheral blood lymphocytes.[19]
-
Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.[4]
-
Treatment: Expose the cells to at least three concentrations of this compound (selected based on cytotoxicity) for a short duration (3-4 hours) in the presence and absence of S9, and for a longer duration (21-24 hours) in the absence of S9.[19]
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[20]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye such as Giemsa or a fluorescent dye.[19]
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21]
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells that exceeds the historical negative control data.[4][22]
Hepatotoxicity Assessment
Causality: Since the liver is the primary site of drug metabolism, it is susceptible to injury from the parent drug or its metabolites.[8] In vitro hepatotoxicity assays using human-derived liver cells are the most relevant models for predicting drug-induced liver injury (DILI) in humans.[23] These assays can evaluate multiple endpoints, providing a more comprehensive picture of potential liver toxicity.
Experimental Protocol:
-
Test System: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing due to their full complement of metabolic enzymes.[24] Alternatively, metabolically competent cell lines like HepG2 can be used, especially for initial screening.[12][25]
-
Endpoints: A multiparametric approach is recommended:
-
Cell Viability: Assessed by measuring ATP content (e.g., using a luminescence-based assay) or by the MTT assay as described previously.
-
Membrane Integrity: Measured by the release of lactate dehydrogenase (LDH) into the culture medium.[26]
-
Mitochondrial Function: Assessed by measuring mitochondrial membrane potential using fluorescent dyes or by evaluating cellular respiration.
-
Reactive Oxygen Species (ROS) Formation: Detected using fluorescent probes.
-
-
Treatment: Expose the hepatocytes to a range of concentrations of this compound for at least 24 hours.
-
Data Acquisition and Analysis: Measure the various endpoints using appropriate plate-based assays and compare the results to vehicle-treated controls. A dose-dependent adverse effect on any of these parameters would be indicative of potential hepatotoxicity.
Assessment of Reactive Metabolite Formation
Causality: Some drug-induced toxicities are mediated by chemically reactive metabolites that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and an immune response.[27] A glutathione (GSH) trapping assay is an effective in vitro method to detect the formation of such electrophilic metabolites.[28]
Experimental Protocol:
-
Incubation System: Incubate this compound with human liver microsomes, which contain a high concentration of CYP enzymes, and an NADPH regenerating system.[27]
-
Trapping Agent: Include a high concentration of glutathione (GSH), a nucleophilic tripeptide, in the incubation mixture. If a reactive metabolite is formed, it will be "trapped" by GSH to form a stable conjugate.
-
Analysis: After incubation, analyze the mixture using liquid chromatography-mass spectrometry (LC-MS/MS) to detect potential GSH-conjugates of this compound or its further metabolites. The use of stable isotope-labeled glutathione can aid in the specific detection of these adducts.[28]
-
Interpretation: The detection of GSH conjugates is a warning sign for the formation of reactive metabolites and warrants further investigation.
Data Interpretation and Potential In Vivo Follow-up
The collective results from this in vitro battery will provide a preliminary toxicological profile of this compound. The interpretation of these results should be integrated and follow a weight-of-evidence approach.
| Assay | Positive Result | Interpretation and Next Steps |
| MTT Cytotoxicity | Low IC₅₀ value | Indicates potential for direct cellular toxicity. Informs dose selection for other assays. |
| Ames Test | Dose-dependent increase in revertant colonies | Suggests mutagenic potential (gene mutations). Triggers classification as a mutagenic impurity under ICH M7 guidelines.[7][29] |
| Micronucleus Test | Dose-dependent increase in micronucleated cells | Indicates potential for chromosomal damage (clastogenicity or aneugenicity).[4] |
| Hepatotoxicity | Adverse effects on viability, membrane integrity, or mitochondrial function | Suggests potential for drug-induced liver injury. May warrant further mechanistic studies. |
| GSH Trapping | Detection of GSH conjugates | Indicates the formation of reactive metabolites, a potential mechanism for toxicity. |
A positive finding in any of the genotoxicity assays is a significant concern and would likely require a risk assessment and control strategy for this impurity in the final drug product, as per ICH M7 guidelines.[29]
Should the in vitro studies indicate a potential for toxicity (e.g., significant cytotoxicity at relevant concentrations or clear evidence of hepatotoxicity), a limited in vivo study may be warranted. A suitable initial study would be an acute oral toxicity study in rodents, following a guideline such as OECD Test Guideline 423 (Acute Toxic Class Method) .[19][20][21] This study uses a stepwise procedure with a small number of animals to classify the substance based on its acute toxicity and provide an estimate of its LD₅₀.[20]
Conclusion
This technical guide provides a structured and scientifically grounded approach to generating a preliminary toxicological profile for this compound. By employing a battery of validated in vitro assays, researchers can efficiently and ethically screen for potential cytotoxic, genotoxic, and hepatotoxic liabilities. The data generated from these studies are essential for a comprehensive risk assessment of Chlorthalidone and for ensuring compliance with global regulatory expectations for the safety of drug metabolites. This proactive approach to metabolite safety testing is a cornerstone of modern drug development, ultimately contributing to the delivery of safer medicines to patients.
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved January 16, 2026, from [Link]
- Interindividual differences in chlorthalidone concentration in plasma and red cells of man after single and multiple doses. (1976). European Journal of Clinical Pharmacology, 9(4), 319–325.
-
OECD Guideline For Acute oral toxicity (TG 423) | PPTX. (n.d.). Retrieved January 16, 2026, from [Link]
-
In Vitro Micronucleus Assay OECD Guideline. (n.d.). Charles River. Retrieved January 16, 2026, from [Link]
- Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? (2023).
-
OECD 487: In Vitro Mammalian Cell Micronucleus Test. (2019). Nucro-Technics. Retrieved January 16, 2026, from [Link]
- In vitro evaluation of potential hepatotoxicity induced by drugs. (2010). Current Pharmaceutical Design, 16(17), 1963–1977.
-
In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. (n.d.). Altogen Biosystems. Retrieved January 16, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved January 16, 2026, from [Link]
- In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry. (n.d.).
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. Retrieved January 16, 2026, from [Link]
- The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). (2014). Archives of Toxicology, 88(6), 1283–1285.
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024). CLYTE Technologies. Retrieved January 16, 2026, from [Link]
- The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). Frontiers in Pharmacology, 14, 1166318.
-
In Vitro Mammalian Cell Micronucleus Test. (n.d.). XCellR8. Retrieved January 16, 2026, from [Link]
- In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. (2022). International Journal of Molecular Sciences, 23(15), 8617.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024).
- How can I calculate IC50 for a cytotoxic substance? (2015).
-
Hepatotoxicity. (n.d.). BioIVT. Retrieved January 16, 2026, from [Link]
- ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic. (2020). European Medicines Agency.
- Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model. (2021). International Journal of Molecular Sciences, 22(16), 8899.
-
Ames Test. (n.d.). Charles River. Retrieved January 16, 2026, from [Link]
- How the methodology determines the outcome of the in vitro micronucleus assay (OECD TG 487): a comparison of the MicroFlow and the microscopic evaluation approach highlights the impact of cytotoxicity/cytostasis metrics in V79 cells for matrine. (2024). Archives of Toxicology, 98(1), 249-261.
- Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1). (2017).
- Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making. (2022).
- Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity. (2017). Genes and Environment, 39, 13.
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]
- Cytotoxicity in HepG2 cells: Significance and symbolism. (2024). Wisdomlib.
- Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. (2022). Archives of Toxicology, 96(7), 2067–2085.
- Chlorthalidone. (2023).
- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2021). Mutagenesis, 36(2), 127–141.
- A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. (2015). Journal of Mass Spectrometry, 50(4), 698–707.
-
Chlortalidone - Impurity E. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
SEKISUI Medical ADME101 Reactive Metabolite Detection Study-Cysteine Trapping. (n.d.). Retrieved January 16, 2026, from [Link]
-
Chlorthalidone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. (2023). YouTube.
- Meeting report, ICH M7 relevant workshop: use of (Q)SAR systems and expert judgment. (2018). Genes and Environment, 40, 20.
-
Chlortalidone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
- What is the mechanism of Chlorthalidone? (2024).
Sources
- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chlortalidone - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. nucro-technics.com [nucro-technics.com]
- 5. database.ich.org [database.ich.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. x-cellr8.com [x-cellr8.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 22. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioivt.com [bioivt.com]
- 24. Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 28. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of 3-Dehydroxy Chlorthalidone
Abstract
This application note provides detailed protocols for the quantitative analysis of 3-Dehydroxy Chlorthalidone, a primary metabolite of the diuretic drug Chlorthalidone, in biological matrices. Recognizing the importance of monitoring drug metabolites in pharmacokinetic and drug development studies, we present two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and a high-sensitivity Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance on sample preparation, instrument configuration, and data analysis, while also explaining the scientific rationale behind the methodological choices.
Introduction
Chlorthalidone is a long-acting thiazide-like diuretic widely prescribed for the management of hypertension and edema.[1] The metabolic fate of Chlorthalidone is of significant interest in clinical pharmacology to understand its efficacy and potential for accumulation. This compound has been identified as a significant metabolite. Accurate and precise quantification of this metabolite is crucial for comprehensive pharmacokinetic profiling and to ensure the safety and efficacy of Chlorthalidone-based therapies.
This guide provides validated, field-proven methodologies for the detection of this compound, ensuring both scientific integrity and practical applicability in a research and development setting.
Chemical Structure of this compound:
-
Molecular Formula: C₁₄H₁₁ClN₂O₃S[2]
-
Molecular Weight: 322.77 g/mol [3]
-
IUPAC Name: 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide[3]
Sample Preparation from Biological Matrices
The accurate quantification of this compound from complex biological matrices such as plasma and urine necessitates an efficient sample preparation protocol to remove interfering substances. We present a robust Solid-Phase Extraction (SPE) method that offers high recovery and sample cleanup.
Principle of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to separate components of a mixture, where a solid phase (sorbent) adsorbs the analyte of interest from a liquid phase (sample). Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. This technique is highly effective for cleaning up complex samples prior to chromatographic analysis.
Protocol for Solid-Phase Extraction (SPE) of Plasma/Urine Samples
This protocol is optimized for the extraction of this compound from plasma and urine.
Materials:
-
SPE Cartridges: Mixed-mode cation exchange cartridges
-
Human Plasma/Urine Samples
-
Internal Standard (IS): this compound-d4[1]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water
-
Centrifuge
-
Nitrogen Evaporator
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Thaw plasma or urine samples to room temperature.
-
Spike 1 mL of the sample with the internal standard (this compound-d4) to a final concentration of 100 ng/mL.
-
Vortex for 30 seconds.
-
Acidify the sample by adding 100 µL of 2% formic acid in water. Vortex for another 30 seconds. This step ensures that the analyte and IS are in the correct ionization state for retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent and ensures reproducible retention.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to ensure a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes to remove any residual water, which can interfere with the elution step.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube. The acidic methanol disrupts the interaction between the analyte and the sorbent, allowing for its release.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase specific to the analytical method (HPLC-UV or LC-MS/MS). Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Sample Preparation Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of this compound.
HPLC-UV Method for Routine Analysis
For routine quantification where high sample throughput is required, an HPLC-UV method provides a reliable and cost-effective solution. This method is adapted from a validated procedure for the analysis of Chlorthalidone and its impurities.[4]
Principle of HPLC-UV
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) retains hydrophobic compounds, which are then eluted by a polar mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for quantification.
Protocol for HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C8 (250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) : Methanol (65:35 v/v)[4] |
| Mobile Phase B | 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) : Methanol (50:50 v/v)[4] |
| Gradient Program | A gradient program should be optimized for the separation of this compound from potential interferences. A starting condition of 100% Mobile Phase A held for 5 minutes, followed by a linear gradient to 100% Mobile Phase B over 15 minutes is a good starting point. |
| Flow Rate | 1.4 mL/min[4] |
| Detection Wavelength | 220 nm[4] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Rationale for Parameter Selection:
-
C8 Column: A C8 stationary phase provides a good balance of retention and resolution for moderately polar compounds like this compound.[5]
-
Mobile Phase: The phosphate buffer controls the pH to ensure consistent ionization of the analyte, while the methanol gradient allows for the efficient elution of compounds with varying polarities.
-
Detection Wavelength: 220 nm is chosen as it provides good sensitivity for aromatic compounds like this compound.[4]
LC-MS/MS Method for High-Sensitivity Analysis
For applications requiring lower limits of detection and quantification, such as in pharmacokinetic studies with low dosage, LC-MS/MS is the method of choice. This proposed method is based on established principles for the analysis of diuretics in biological fluids.[6]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized and detected by the mass spectrometer. In tandem MS, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix interference.
Proposed Protocol for LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 (50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Gradient Program | A fast gradient is recommended. Start with 5% Mobile Phase B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Proposed):
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 323.0 | 327.0 |
| Product Ion (m/z) | 185.1 | 189.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Rationale for Proposed MS Parameters:
-
Precursor Ion: The precursor ion for this compound is proposed as [M+H]⁺, which corresponds to its molecular weight of 322.77 plus a proton.
-
Product Ion: The proposed product ion (m/z 185.1) is based on the predicted fragmentation of the molecule, likely involving the loss of the sulfamoyl group and other neutral losses from the isoindolinone ring structure. The internal standard would be expected to fragment similarly, with a corresponding mass shift due to the deuterium labels.
Analytical Workflow Diagram
Caption: Analytical workflows for HPLC-UV and LC-MS/MS detection.
Method Validation and Performance
Both the HPLC-UV and LC-MS/MS methods should be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. Key validation parameters are summarized below with typical expected performance characteristics based on similar assays.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 50 - 5000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~15 ng/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
Conclusion
The analytical methods detailed in this application note provide robust and reliable protocols for the quantification of this compound in biological matrices. The HPLC-UV method is well-suited for routine analysis, while the proposed LC-MS/MS method offers the high sensitivity and selectivity required for demanding research applications such as clinical pharmacokinetics. Adherence to these protocols will enable researchers to generate high-quality, reproducible data, contributing to a better understanding of the metabolism and disposition of Chlorthalidone.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Kharat, C., Shirsat, V. A., Kodgule, Y. M., & Kodgule, M. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. International Journal of Analytical Chemistry, 2020, 3593805. [Link]
-
SIELC Technologies. (n.d.). Separation of Chlorthalidone on Newcrom R1 HPLC column. [Link]
-
OmicsDI. (n.d.). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. [Link]
-
El-Kassem, L. T., El-Gizawy, S. M., El-Bardicy, M. G., & El-Gindy, A. (2023). Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation. Journal of the Egyptian National Cancer Institute, 35(1), 1-15. [Link]
- Fitrizal, T., Yasmin, Z., & Rivai, H. (2021). Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. International Journal of Pharmaceutical Sciences and Medicine, 6(7), 1-13.
-
Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of chlorthalidone schiff base and their metal complexes as inhibitors of dihydrofolate reduc. [Link]
-
PubChem. (n.d.). Chlorthalidone. National Center for Biotechnology Information. [Link]
-
Al-Salami, H., Butt, G., & Tucker, I. (2025). LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization. Journal of Pharmaceutical and Biomedical Analysis, 259, 116329. [Link]
-
MDPI. (2023). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Separations, 10(2), 119. [Link]
-
Shah, J. V., Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2015). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of pharmaceutical analysis, 5(4), 246–255. [Link]
-
ResearchGate. (n.d.). MS/MS fragmentation pattern. [Link]
-
Rapid Communications in Mass Spectrometry. (2008). LC-high-resolution multiple stage spectrometric analysis of diuretic compounds Unusual mass fragmentation pathways. Rapid Communications in Mass Spectrometry, 22(18), 2841-2850. [Link]
-
ResearchGate. (n.d.). Synthesis scheme for chlorthalidone API. [Link]
-
ResearchGate. (n.d.). Synthesis of chlorthalidone analogue. [Link]
-
Science of The Total Environment. (2021). Screening and elucidation of fragmentations of 23 diuretics in dietary supplements using UHPLC-Q-Orbitrap. Science of The Total Environment, 797, 149171. [Link]
-
Journal of Mass Spectrometry. (2001). Mass Spectrometry of Steroid Glucuronide Conjugates. II-Electron Impact Fragmentation of 3-keto-4-en. Journal of Mass Spectrometry, 36(5), 526-543. [Link]
-
ResearchGate. (n.d.). Fragmentation pattern of hydrochlorothiazide in negative ionization mode. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. This compound | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 3-Dehydroxy Chlorthalidone
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3-Dehydroxy Chlorthalidone. As a potential impurity or degradation product of the widely prescribed diuretic Chlorthalidone, its accurate measurement is critical for quality control and stability studies in the pharmaceutical industry. The described method utilizes a C8 stationary phase with a simple isocratic mobile phase of methanol, acetonitrile, and a phosphate buffer, with detection at 220 nm. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This self-validating system is suitable for routine analysis in drug development and manufacturing environments.
Introduction and Scientific Principle
Chlorthalidone is a long-acting thiazide-like diuretic used extensively in the treatment of hypertension and edema.[3] During its synthesis, storage, or under stress conditions, related substances such as this compound may form.[4] Regulatory bodies require the monitoring and quantification of such impurities to ensure the safety and efficacy of the final drug product.
This method is based on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase. A polar mobile phase is used to elute the components from a non-polar (hydrophobic) column. This compound, being structurally similar to Chlorthalidone, is a moderately polar compound, making it an ideal candidate for this technique.[5] A C8 column is selected as it provides a balanced retention, preventing excessively long run times while ensuring adequate separation from the parent compound and other potential degradants.[3][6] The mobile phase is buffered to a slightly acidic pH to suppress the ionization of the sulfonamide group, leading to sharper, more symmetrical peaks and improved reproducibility.[7] UV detection is employed for quantification, leveraging the chromophoric nature of the isoindolinone ring system present in the molecule.
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire analytical workflow, from initial preparation to final data reporting.
Caption: High-level workflow for the quantification of this compound.
Materials, Reagents, and Instrumentation
3.1 Reagents and Materials
-
This compound Reference Standard
-
Chlorthalidone Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade
-
Orthophosphoric Acid (85%), Analytical Grade
-
Water, HPLC Grade or Milli-Q
-
0.45 µm Membrane Filters (Nylon or PVDF)
3.2 Instrumentation
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, quaternary or binary pump, autosampler, and column oven.
-
Chromatography Data System (CDS) software.
-
Analytical Balance (0.01 mg readability).
-
pH Meter.
-
Sonicator.
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below for clarity and ease of setup.
| Parameter | Condition | Rationale |
| Column | C8, 250 mm x 4.6 mm, 5 µm particle size | Provides robust separation for Chlorthalidone and its related impurities with good peak shape and efficiency.[3][6] |
| Mobile Phase | Acetonitrile : Methanol : 20 mM KH₂PO₄ Buffer (pH 3.0) (10:30:60, v/v/v) | The combination of organic modifiers allows for fine-tuning of selectivity. The aqueous buffer at pH 3.0 ensures consistent analyte ionization, promoting sharp peaks and stable retention times.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time with system pressure and separation efficiency.[8][9] |
| Detection Wavelength | 220 nm | This wavelength provides high sensitivity for Chlorthalidone and its process-related impurities, which share similar chromophores.[3][6] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Run Time | Approximately 15 minutes | Sufficient to allow for the elution of the analyte and any potential late-eluting impurities, ensuring a clean baseline for the next injection. |
Detailed Protocols
5.1. Preparation of Buffer and Mobile Phase
-
20 mM KH₂PO₄ Buffer (pH 3.0): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Mobile Phase Preparation: Mix 100 mL of Acetonitrile, 300 mL of Methanol, and 600 mL of the prepared pH 3.0 buffer.
-
Degassing: Degas the mobile phase for at least 15 minutes using a sonicator or an online degasser before use to prevent pump cavitation and baseline noise.
5.2. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.[10] Allow to cool to room temperature and dilute to the mark with methanol.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase. This solution is used for calibration and system suitability.
5.3. Preparation of Sample Solution (from a Drug Substance)
-
Accurately weigh approximately 25 mg of the Chlorthalidone drug substance sample into a 50 mL volumetric flask.
-
Add 30 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial. This solution can be further diluted with the mobile phase if necessary to bring the expected impurity concentration into the calibration range.
5.4. System Suitability Test (SST) Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the Working Standard Solution (10 µg/mL) six consecutive times.
-
Calculate the system suitability parameters based on the results from the six replicate injections. The acceptance criteria are crucial for ensuring the system is performing correctly before any sample analysis.[11]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the separation column. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injector and detector.[2] |
| % RSD of Retention Times | ≤ 1.0% | Indicates the stability and precision of the pump and flow rate. |
Method Validation Protocol: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to ICH Q2(R1) guidelines.[1] The validation process inherently demonstrates the method's suitability for its intended purpose.
Caption: Logical relationship between core and derived method validation parameters.
6.1. Specificity (Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of other components, including degradants.[12] Forced degradation studies are performed on the Chlorthalidone drug substance to produce potential degradation products.
-
Acid Hydrolysis: Reflux 1 mL of a 1 mg/mL Chlorthalidone solution with 1 mL of 1 M HCl at 80°C for 2 hours.[13]
-
Base Hydrolysis: Reflux 1 mL of a 1 mg/mL Chlorthalidone solution with 1 mL of 1 M NaOH at 80°C for 2 hours.[13]
-
Oxidative Degradation: Treat 1 mL of a 1 mg/mL Chlorthalidone solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.[7][13]
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours.[13][14]
-
Procedure: After degradation, neutralize the solutions if necessary, dilute to an appropriate concentration, and analyze by HPLC with a PDA detector.
-
Acceptance Criteria: The peak for this compound must be spectrally pure and well-resolved (Resolution > 2.0) from Chlorthalidone and any other degradation peaks.
6.2. Linearity and Range
-
Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 15 µg/mL).[6][9]
-
Analysis: Inject each standard in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.[15]
6.3. Accuracy (% Recovery)
-
Procedure: Spike a sample of the Chlorthalidone drug substance with known amounts of this compound standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.[1][3]
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
6.4. Precision
-
Repeatability (Intra-day Precision): Prepare and analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[16]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 5.0% for impurity analysis.[11]
6.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.[1]
6.6. Robustness
-
Procedure: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Mobile Phase Organic Composition (± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Sample Analysis and Calculation
-
Perform the System Suitability Test. If it passes, proceed with the analysis.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the Working Standard Solution.
-
Inject the prepared sample solutions.
-
The amount of this compound in the sample is calculated using the peak areas and the concentration of the standard.
Calculation Formula:
Impurity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample: Peak area of this compound in the sample chromatogram.
-
Area_Standard: Average peak area of this compound from the standard injections.
-
Conc_Standard: Concentration of the this compound working standard (µg/mL).
-
Conc_Sample: Concentration of the Chlorthalidone sample preparation (µg/mL).
Conclusion
The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound. The comprehensive validation protocol ensures the method's trustworthiness and adherence to regulatory expectations. Its robustness and reliance on common instrumentation and reagents make it highly suitable for routine implementation in quality control laboratories for the analysis of Chlorthalidone drug substances and formulations.
References
-
Patel, J., et al. (2015). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica. [Link]
-
Fitrizal, T., et al. (2021). Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline website. [Link]
-
Jadhav, S. B., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Journal of Chemistry. [Link]
-
Rai, K., & Rao, N. (2020). Development and validation of novel rp-hplc method for related substances in chlorthalidone and fimasartan formulations. World Journal of Pharmaceutical Research. [Link]
-
Connected Papers. (n.d.). Forced degradation. Retrieved from Connected Papers website. [Link]
-
Reddy, B. M., & Kumar, K. R. (2019). Determination of Azilsartan Medoximil and Chlorthalidone in tablets exposed to forced degradation by using RP-HPLC. Biomedical Research. [Link]
-
El-Kimary, E. I., et al. (2024). A sustainable HPLC method coupled with diode array detection for versatile quantification of telmisartan, chlorthalidone and amlodipine in a fixed-dose antihypertensive formulation and dissolution studies. Scientific Reports. [Link]
-
Jadhav, S. B., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. ResearchGate. [Link]
-
Sakpal, P. S., & Chabukswar, A. R. (2020). Stability Indicating RP-HPLC Method for Simultaneous Estimation of Amlodipine Besylate and Chlorthalidone in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bansal, S. K., & DeStefano, A. J. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
-
Dong, M. W., & Hu, Y. V. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Haidar-Ahmad, I., et al. (2009). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]
-
S., S., et al. (2013). QUANTIFICATION OF CHLORTHALIDONE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY UV, INFRARED SPECTROPHOTOMETRY AND SPECTROFLUORIM. CORE. [Link]
-
Fitrizal, T., et al. (2021). Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. ResearchGate. [Link]
-
Patel, D., et al. (2022). A Brief Review of Analytical Methods for the Estimation of Anti-Hypertensive Drug Chlorthalidone in Pharmaceutical Formulation and Biological Matrices. ResearchGate. [Link]
-
Aarti, & Nishikant. (2022). Development and Validation of the UV-Spectrophotometric and TLC Method for Determination of Chlorthalidone in Bulk and Dosage Form. Biological & Environmental PLS. [Link]
-
Shaik, N., & Sridevi, A. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CHLORTHALIDONE IN BULK AND DOSAGE FORMS BY UV SPECTROPHOTOMETRY. YMER. [Link]
-
International Journal of Advanced Research in Medical and Pharmaceutical Sciences. (n.d.). method validation and development of chlorthalidone by rp-hplc. Retrieved from ijarmps.com. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Bamgonde, S. S. (2023). UV- SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF CHLORTHALIDONE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorthalidone. PubChem Compound Database. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. A sustainable HPLC method coupled with diode array detection for versatile quantification of telmisartan, chlorthalidone and amlodipine in a fixed-dose antihypertensive formulation and dissolution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. actascientific.com [actascientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: High-Throughput Bioanalysis of Chlorthalidone in Human Plasma Using 3-Dehydroxy Chlorthalidone-d4 as an Internal Standard
Authored by: Senior Application Scientist
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of chlorthalidone in human plasma. To ensure the highest degree of accuracy and precision, this protocol employs 3-Dehydroxy Chlorthalidone-d4, a stable isotope-labeled metabolite, as an internal standard. The use of a deuterated metabolite internal standard is a strategic choice to account for potential variabilities in sample extraction, matrix effects, and instrument response, thereby ensuring the reliability of pharmacokinetic and bioequivalence studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale, step-by-step protocols, and validation in accordance with regulatory guidelines.
Introduction to Chlorthalidone and the Rationale for a Stable Isotope-Labeled Internal Standard
Chlorthalidone is a thiazide-like diuretic prescribed for the management of hypertension and edema.[1][2] It functions by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2] Accurate quantification of chlorthalidone in biological matrices is paramount for pharmacokinetic characterization, dose optimization, and assessing bioequivalence.
Bioanalytical methods employing LC-MS/MS are the gold standard for their sensitivity and selectivity. However, the complexity of biological matrices like plasma can introduce significant variability from ion suppression or enhancement, extraction inconsistencies, and instrument fluctuations.[3][4] To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow.[4] An ideal IS mimics the analyte's physicochemical behavior throughout the sample preparation and analysis process. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for use as internal standards in LC-MS/MS due to their near-identical properties to the analyte.[4][5]
This application note focuses on the use of this compound-d4 as the internal standard. The selection of a deuterated metabolite of the parent drug offers a unique advantage. It not only tracks the parent drug (chlorthalidone) through the analytical process but can also provide insights into the metabolic fate of the drug, should the simultaneous analysis of the metabolite be of interest.[6][7] The deuterium labeling ensures that the IS is chemically identical to the metabolite but mass-shifted, allowing for distinct detection by the mass spectrometer.[6]
Physicochemical Properties of Chlorthalidone
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂O₄S | [8] |
| Molecular Weight | 338.8 g/mol | [8] |
| pKa | 9.36 | [9] |
| LogP | 0.85 | [8] |
| Water Solubility | 0.191 mg/mL | [9] |
| Protein Binding | ~75% | [10] |
Chlorthalidone is a weak acid and is sparingly soluble in water.[9][10] These characteristics guide the selection of appropriate extraction techniques and chromatographic conditions.
Experimental Workflow
The overall workflow for the bioanalysis of chlorthalidone using this compound-d4 as an internal standard is depicted below.
Bioanalytical workflow for chlorthalidone quantification.
Detailed Protocols
Materials and Reagents
-
Chlorthalidone reference standard (≥98% purity)
-
This compound-d4 (≥98% purity, isotopic purity ≥99%)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase) or protein precipitation plates.
Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve chlorthalidone and this compound-d4 in methanol to prepare individual stock solutions.
Working Standard Solutions:
-
Prepare serial dilutions of the chlorthalidone stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of this compound-d4 in the same diluent. The concentration of the IS working solution should be optimized to yield a consistent and appropriate response in the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is recommended for cleaner extracts compared to protein precipitation, which can be crucial for minimizing matrix effects.[3]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of the this compound-d4 working solution and vortex. Acidify the sample with 200 µL of 2% formic acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
The following are starting conditions and should be optimized for your specific instrumentation.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions (MRM) | See table below |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorthalidone | 337.0 | 189.8 | Optimized |
| This compound-d4 | 325.1 | To be determined | Optimized |
Note on this compound-d4 MRM Transitions: The precursor ion for the deuterated metabolite is predicted based on its molecular weight. The optimal product ion and collision energy must be determined empirically through infusion and tuning of the this compound-d4 standard on the specific mass spectrometer being used. A likely product ion would result from the loss of the sulfonamide group or other characteristic fragments.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12]
Core parameters for bioanalytical method validation.
Acceptance Criteria Summary (based on FDA and EMA guidelines):
| Parameter | Acceptance Criteria |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[12] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[4] |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Analyte and IS should be stable under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and in processed samples. Analyte concentrations should be within ±15% of the nominal concentration. |
| Incurred Sample Reanalysis (ISR) | At least 67% of the re-analyzed incurred samples should have results within ±20% of the original values.[13][14] |
Data Analysis and Interpretation
Quantification is based on the ratio of the peak area of chlorthalidone to the peak area of this compound-d4. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used to fit the data. The concentration of chlorthalidone in unknown samples is then calculated from their peak area ratios using the regression equation.
Conclusion
This application note provides a comprehensive framework for the development and validation of a highly reliable LC-MS/MS method for the quantification of chlorthalidone in human plasma. The strategic use of this compound-d4 as an internal standard is a key element in achieving the accuracy and precision required for regulated bioanalytical studies. By following the detailed protocols and adhering to the validation guidelines outlined herein, researchers can generate high-quality data to support drug development programs.
References
-
Tailoring Chlorthalidone Aqueous Solubility by Cocrystallization: Stability and Dissolution Behavior of a Novel Chlorthalidone-Caffeine Cocrystal. (n.d.). MDPI. [Link]
-
Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. (n.d.). International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
Chlorthalidone. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2016). Hindawi. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. (2020). National Center for Biotechnology Information. [Link]
-
Development And Validation Of Stability Indicating Rp-Hplc Method For Determination Of Chlorthalidone. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. (2020). Semantic Scholar. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Center for Biotechnology Information. [Link]
-
The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application. (n.d.). National Center for Biotechnology Information. [Link]
-
LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization. (n.d.). National Center for Biotechnology Information. [Link]
-
Chlorthalidone. (n.d.). PubChem. [Link]
-
Journal of Chemical Health Risks Chiral Selector-Enhanced Chromatographic Separation of Chlorthalidone Enantiomers. (n.d.). Journal of Chemical Health Risks. [Link]
-
Tailoring Physicochemical Properties of Chlorthalidone through Cocrystal Engineering and Delayed Precipitation by Polymers. (n.d.). ACS Publications. [Link]
-
Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Center for Biotechnology Information. [Link]
-
Bioanalytical method validation. (n.d.). European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]
-
What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)? (2025). Dr.Oracle. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. (n.d.). National Center for Biotechnology Information. [Link]
-
Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. (n.d.). Taylor & Francis Online. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
Incurred sample reanalysis: Adjusted procedure for sample size calculation. (n.d.). ResearchGate. [Link]
-
Benefits of Stable Isotope Labelling in Biochemistry Research. (2022). Diagnostics World News. [Link]
-
HPLC Method Development and Validation for Estimation of Chlorthalidone in Tablet Dosage Form. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
The Value of Deuterated Internal Standards. (2017). KCAS Bio. [Link]
-
bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020). National Center for Biotechnology Information. [Link]
-
A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. (n.d.). National Center for Biotechnology Information. [Link]
-
Incurred Sample Reanalysis. (n.d.). Charles River. [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013). Agilent. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
What is the mechanism of Chlorthalidone? (2024). Patsnap Synapse. [Link]
-
Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). (n.d.). SciSpace. [Link]
Sources
- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chlortalidone - Wikipedia [en.wikipedia.org]
- 11. ojp.gov [ojp.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Note: A Robust Protocol for the Solid-Phase Extraction of 3-Dehydroxy Chlorthalidone from Human Urine
Abstract
This application note presents a detailed and optimized protocol for the extraction and purification of 3-Dehydroxy Chlorthalidone, a metabolite of the diuretic drug Chlorthalidone, from human urine. Chlorthalidone is a first-line agent for treating hypertension, and monitoring its metabolites is crucial for pharmacokinetic and clinical studies.[1] The complex nature of urine as a biological matrix necessitates a robust sample preparation method to remove endogenous interferences prior to analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) solid-phase extraction (SPE) methodology, which offers superior recovery and cleanliness for a broad range of analytes from aqueous samples.[2][3][4] We provide a step-by-step procedure, the scientific rationale behind each step, and expected performance characteristics to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Extraction
Chlorthalidone is a long-acting, thiazide-like diuretic widely prescribed for the management of hypertension and edema.[1][5] It functions by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron, leading to increased diuresis.[1][6] A significant portion of the drug is excreted unchanged by the kidneys, making urine a primary matrix for monitoring the drug and its metabolites.[5][7][8][9]
The analysis of metabolites, such as this compound, provides critical insights into the drug's metabolism, pharmacokinetics, and patient adherence. However, the direct analysis of urine is challenging due to the high concentration of salts, pigments, and other endogenous substances that can cause significant matrix effects, such as ion suppression in mass spectrometry.[10]
Solid-Phase Extraction (SPE) is a highly effective sample preparation technique designed to isolate and concentrate target analytes from complex mixtures, thereby reducing matrix interference and improving detection sensitivity.[10][11][12][13] This protocol is based on a reversed-phase retention mechanism using a modern polymeric sorbent.
Principle of the Method: Why Hydrophilic-Lipophilic Balanced (HLB) Sorbent?
The selection of the appropriate SPE sorbent is the most critical factor in developing a successful extraction method.[14][15][16] For this application, we have selected a Hydrophilic-Lipophilic Balanced (HLB) sorbent.
Causality Behind the Choice:
-
Dual Retention Mechanism: HLB sorbents are copolymers, typically of a hydrophilic monomer (e.g., N-vinylpyrrolidone) and a lipophilic monomer (e.g., divinylbenzene).[4][17] This unique chemistry allows for two modes of interaction: hydrophobic (van der Waals) forces and hydrophilic (hydrogen bonding) interactions.[4] This makes HLB ideal for retaining a wide spectrum of compounds, from polar to non-polar, which is advantageous when the exact polarity of a metabolite like this compound may vary from the parent compound.[2][3]
-
Matrix Compatibility: Urine is a highly aqueous and polar matrix.[10] The hydrophilic nature of the HLB sorbent allows for excellent "wettability," ensuring that the sorbent bed is fully activated and accessible to the aqueous sample, which prevents the poor recoveries that can occur if the sorbent dries out.[4]
-
Enhanced Clean-Up: The balanced chemistry allows for a more rigorous and selective washing procedure. We can use a sequence of washes to remove both highly polar and moderately non-polar interferences while the target analyte remains strongly bound to the sorbent.
The overall SPE strategy follows a standard "bind-and-elute" approach, which involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte.[18]
Materials and Reagents
| Item | Description / Grade |
| SPE Cartridges | HLB, 3 cc, 60 mg sorbent mass (or equivalent) |
| Urine Samples | Human urine, stored at -20°C or colder |
| Methanol | HPLC or MS-grade |
| Acetonitrile | HPLC or MS-grade |
| Water | Deionized (DI) or HPLC-grade |
| Formic Acid | ≥98% purity, LC-MS grade |
| Ammonium Hydroxide | ~28-30% solution, analytical grade |
| SPE Manifold | Vacuum or positive pressure manifold |
| Collection Tubes | 12 x 75 mm glass or polypropylene tubes |
| pH Meter or pH strips | For sample pre-treatment |
| Vortex Mixer | For sample mixing |
| Centrifuge | Capable of handling 15 mL conical tubes |
| Evaporation System | Nitrogen evaporator with water bath (optional) |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed to be a self-validating system. Adherence to the specified volumes and reagent concentrations is key to achieving high reproducibility.
Caption: Workflow for SPE of this compound from urine.
-
Rationale: Raw urine must be treated to ensure compatibility with the SPE sorbent and to improve analyte retention. Centrifugation removes particulates, while dilution and pH adjustment reduce matrix viscosity and optimize the analyte's chemical form for retention. A neutral pH ensures that acidic or basic functional groups on the analyte are in a state that favors hydrophobic retention on the HLB sorbent.
-
Thaw frozen urine samples completely at room temperature.
-
Vortex each sample for 15 seconds to ensure homogeneity.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1.0 mL of the clear supernatant to a clean tube.
-
Add 1.0 mL of DI water containing 0.1% formic acid.
-
Vortex for 10 seconds. Check that the final pH is between 6.0 and 7.0. Adjust if necessary with dilute acid or base.
-
Rationale: Conditioning serves two purposes: it cleans the sorbent of any potential manufacturing residues and, more importantly, it solvates the polymer chains of the sorbent.[13][16] This "activates" the stationary phase, making the functional groups accessible for interaction with the analyte. The final equilibration with water ensures the sorbent environment matches the sample's aqueous nature.[13]
-
Place the HLB cartridges onto the SPE manifold.
-
Pass 3 mL of Methanol through each cartridge.
-
Pass 3 mL of DI water through each cartridge. Do not allow the sorbent bed to dry out before loading the sample.
-
Rationale: The pre-treated sample is passed through the conditioned sorbent. A slow and consistent flow rate is crucial to allow sufficient residence time for the analyte to interact with and bind to the sorbent.
-
Load the entire 2.0 mL of the pre-treated sample onto the corresponding cartridge.
-
Use a slow flow rate of approximately 1-2 mL/minute.
-
Rationale: This is the most critical step for achieving a clean extract. A multi-step wash provides superior selectivity.[19]
-
Wash 1 (Aqueous): A weak solvent (5% methanol) will elute highly polar, water-soluble interferences like salts and urea without disrupting the hydrophobic interaction between the analyte and the sorbent.
-
Wash 2 (Organic): A slightly stronger organic wash (20% methanol) removes more hydrophobic interferences that are not as strongly retained as the analyte of interest.
-
-
Wash 1: Pass 3 mL of 5% Methanol in DI water through the cartridge.
-
Wash 2: Pass 3 mL of 20% Methanol in DI water through the cartridge.
-
After the final wash, apply vacuum for 1-2 minutes to completely dry the sorbent bed. This removes residual water, which can improve elution efficiency.
-
Rationale: A strong organic solvent (Methanol) is used to disrupt the hydrophobic interactions holding the analyte to the sorbent.[16] The addition of a small amount of a base (Ammonium Hydroxide) ensures that any acidic functional groups on the analyte are deprotonated, breaking potential secondary ionic or hydrogen-bonding interactions and ensuring complete release from the sorbent.
-
Place clean, labeled collection tubes inside the manifold.
-
Add 2 mL of Methanol containing 2% Ammonium Hydroxide to the cartridge.
-
Allow the solvent to soak the sorbent for 1 minute to ensure complete interaction.
-
Elute the analyte at a slow flow rate of 1 mL/minute.
-
The collected eluate can be directly injected if the analytical method sensitivity allows.
-
For higher sensitivity, evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a solvent compatible with the initial mobile phase of your analytical method (e.g., 10% Acetonitrile in water). Vortex to ensure the analyte is fully dissolved.
Method Performance and Validation
A bioanalytical method must be validated to demonstrate its reliability.[20] Key parameters include accuracy, precision, and recovery.[21][22]
| Parameter | Target Acceptance Criteria | Expected Performance with this Protocol |
| Recovery | >80% | Typically 85-105% |
| Precision (RSD%) | Within-run: ≤15% | <10% |
| Between-run: ≤15% | <15% | |
| Accuracy (% Bias) | Within ±15% of nominal | Within ±10% |
Acceptance criteria are based on general bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[20][23]
Conclusion
This application note provides a comprehensive and robust protocol for the solid-phase extraction of this compound from human urine. The selection of an HLB sorbent provides a versatile and effective platform for achieving high analyte recovery and excellent sample clean-up. By explaining the scientific principles behind each step, this guide empowers researchers to implement this method with confidence and adapt it as needed for their specific analytical requirements. The detailed methodology and performance expectations serve as a solid foundation for method validation in a regulated or research environment.
References
- Dr.Oracle. (2025). What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)?. Vertex AI Search.
-
Wikipedia. (n.d.). Chlortalidone. Wikipedia. Available at: [Link]
-
Analytix Reporter. (n.d.). Drugs of Abuse Analysis with new HLB Solid Phase Extraction 96-Well Plates. AZoM.com. Available at: [Link]
-
Provenzano, M., et al. (2022). Thiazide diuretics are back in CKD: the case of chlorthalidone. Clinical Kidney Journal. Available at: [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Al-Saffar, J. Z., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Available at: [Link]
-
Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. Available at: [Link]
-
Hawach Scientific. (2025). How To Choose The Right SPE Sorbent For Your Application?. Hawach Scientific. Available at: [Link]
-
DPX Technologies. (n.d.). New Sorbent Chemistry Option: HLB. DPX Technologies. Available at: [Link]
-
Amerigo Scientific. (n.d.). Power of Solid Phase Extraction: Understanding the Principles of SPE. Amerigo Scientific. Available at: [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. Available at: [Link]
-
Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Analytics-Shop. Available at: [Link]
-
Standard of Care. (n.d.). Chlorthalidone. Standard of Care. Available at: [Link]
-
Waters Corporation. (n.d.). Quantitative Analysis of THC and Metabolites in Urine With a Simple, Fast and Clean Oasis PRiME HLB µElution Plate. Waters Corporation. Available at: [Link]
-
Hawach Scientific. (2025). Concept and Basic Principles of Solid Phase Extraction. Hawach Scientific. Available at: [Link]
-
Veeprho. (2024). Solid-Phase Extraction (SPE). Veeprho. Available at: [Link]
-
Phenomenex. (2016). SPE Method Validation Terms: Precision and Accuracy. Phenomenex. Available at: [Link]
-
Interchim Technologies. (n.d.). SPE principle Sorbent Selection Format Selection Bed volume & Loading capacity. Interchim Technologies. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation. Available at: [Link]
-
Restek. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Restek. Available at: [Link]
-
Phenomenex. (n.d.). Simplify Your SPE. Phenomenex. Available at: [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]
-
GoodRx. (2024). Is Chlorthalidone a Diuretic? Top 7 FAQs Answered. GoodRx. Available at: [Link]
-
Kanaujia, P. K., et al. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. ResearchGate. Available at: [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Patel, P., et al. (2011). Bioanalytical method validation: An updated review. PMC - NIH. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Semantic Scholar. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION. Semantic Scholar. Available at: [Link]
-
Snedden, W., et al. (1982). Analysis of chlorthalidone in biological fluids by high-performance liquid chromatography using a rapid column cleanup procedure. PubMed. Available at: [Link]
-
Ivanova, V., & Stefova, M. (2005). HPLC determination of hydrochlorothiazide in urine after solid-phase extraction. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Chlorthalidone. PubChem. Available at: [Link]
-
Arbuckle, T. E., et al. (1996). Solid phase extraction of 2,4-D from human urine. PubMed. Available at: [Link]
-
Drugs.com. (n.d.). Chlorthalidone: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
-
Guelen, P. J., et al. (1980). Rapid and sensitive determination of chlorthalidone in blood, plasma and urine of man using high-performance liquid chromatography. PubMed. Available at: [Link]
-
RxList. (n.d.). Thalitone, Hemiclor (Chlorthalidone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
-
Shah, S., & Tadi, P. (2023). Chlorthalidone. StatPearls - NCBI Bookshelf. Available at: [Link]
Sources
- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Drugs of Abuse Analysis with new HLB Solid Phase Extraction 96-Well Plates | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chlortalidone - Wikipedia [en.wikipedia.org]
- 6. Thalitone, Hemiclor (Chlorthalidone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. droracle.ai [droracle.ai]
- 8. standardofcare.com [standardofcare.com]
- 9. Chlorthalidone: Package Insert / Prescribing Information [drugs.com]
- 10. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 11. Power of Solid Phase Extraction: Understanding the Principles of SPE - Amerigo Scientific [amerigoscientific.com]
- 12. specartridge.com [specartridge.com]
- 13. veeprho.com [veeprho.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 16. Solid Phase Extraction Explained [scioninstruments.com]
- 17. dpxtechnologies.com [dpxtechnologies.com]
- 18. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. phenomenex.com [phenomenex.com]
- 22. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
Application Note & Protocol: Development and Validation of a Bioanalytical Method for the Quantification of 3-Dehydroxy Chlorthalidone in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide for the development and validation of a robust and reliable bioanalytical method for the quantification of 3-Dehydroxy Chlorthalidone, a metabolite of the diuretic drug Chlorthalidone, in human plasma. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity in bioanalytical applications.[1] This protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for pharmacokinetic and toxicokinetic studies.[2][3] The methodologies outlined herein are grounded in established scientific principles and are intended for use by researchers, scientists, and drug development professionals.
Introduction: The Significance of Quantifying this compound
Chlorthalidone is a long-acting thiazide-like diuretic widely prescribed for the management of hypertension and edema.[4][5][6] Its therapeutic effects are primarily mediated by inhibiting the sodium chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[7] The prolonged action of Chlorthalidone, with a half-life of approximately 40 hours, contributes to its clinical efficacy but also necessitates a thorough understanding of its metabolic fate.[6][8] While Chlorthalidone is primarily excreted unchanged, a portion of the drug undergoes metabolism.[9] this compound is a known metabolite, and its quantification in biological matrices is crucial for a complete understanding of Chlorthalidone's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).
Accurate measurement of this compound is essential for:
-
Comprehensive Pharmacokinetic Profiling: To fully characterize the metabolic pathways of Chlorthalidone and the contribution of its metabolites to the overall therapeutic and toxicological profile.
-
Drug-Drug Interaction Studies: To assess the potential for co-administered drugs to alter the metabolic clearance of Chlorthalidone.
-
Special Population Pharmacokinetics: To investigate the influence of factors such as renal or hepatic impairment, age, and genetic polymorphisms on the metabolism of Chlorthalidone.
This application note details a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma, validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[10][11][12]
Method Rationale and Experimental Design
The choice of LC-MS/MS is predicated on its superior sensitivity, selectivity, and speed for quantifying small molecules in complex biological matrices like plasma.[1] The method development strategy focuses on optimizing three key areas:
-
Sample Preparation: To efficiently extract this compound from plasma while minimizing matrix effects. A liquid-liquid extraction (LLE) procedure is selected for its ability to provide a clean extract and high recovery.
-
Chromatographic Separation: To achieve baseline separation of this compound from endogenous plasma components and any potential interfering substances. A reversed-phase C18 column is chosen for its versatility and proven performance in separating moderately polar compounds.
-
Mass Spectrometric Detection: To provide highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
An internal standard (IS) is incorporated to compensate for variability in sample processing and instrument response. Given its structural similarity and unavailability of a stable isotope-labeled this compound, Chlorthalidone-d4, a stable isotope-labeled version of the parent drug, is a suitable choice for the internal standard.[13][14]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| This compound | ≥98% | Commercially available |
| Chlorthalidone-d4 (Internal Standard) | ≥98%, isotopic purity ≥99% | Commercially available |
| Acetonitrile | HPLC or LC-MS grade | Commercially available |
| Methanol | HPLC or LC-MS grade | Commercially available |
| Formic Acid | ≥98% | Commercially available |
| Water | Deionized, 18.2 MΩ·cm | In-house purification system |
| Human Plasma (with K2EDTA as anticoagulant) | Pooled, drug-free | Commercially available |
| Methyl tert-butyl ether (MTBE) | HPLC grade | Commercially available |
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 100 x 4.6 mm, 3.5 µm) is recommended.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.8 | 20 |
| 2.5 | 0.8 | 80 |
| 3.5 | 0.8 | 80 |
| 3.6 | 0.8 | 20 |
| 5.0 | 0.8 | 20 |
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 321.0 | 256.0 | -25 |
| Chlorthalidone-d4 (IS) | 341.0 | 190.0 | -30 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Detailed Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and Chlorthalidone-d4 (IS) and dissolve in 10 mL of methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of Chlorthalidone-d4 with 50:50 (v/v) methanol:water.
Preparation of Calibration Curve and Quality Control Samples
-
Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve. A suggested range is 0.5 - 500 ng/mL.
-
Prepare QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 150 ng/mL
-
High QC (HQC): 400 ng/mL
-
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction Workflow.
Bioanalytical Method Validation
The method validation is conducted in accordance with the FDA and ICH M10 guidelines to ensure the reliability of the data.[2][10][12]
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous components and other potential interferences in the matrix.
-
Protocol: Analyze at least six different lots of blank human plasma. Each blank sample should be tested for interference at the retention times of this compound and the IS.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
Calibration Curve and Linearity
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Protocol: A calibration curve consisting of a blank sample, a zero sample (blank plasma + IS), and at least six non-zero concentration levels is analyzed with each validation run. A 1/x² weighted linear regression is typically used.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol: Analyze five replicates of the LLOQ, LQC, MQC, and HQC samples in at least three separate analytical runs on different days.
-
Acceptance Criteria:
-
Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.
-
Intra-run and Inter-run Precision: The coefficient of variation (CV) should not exceed 15% for LQC, MQC, and HQC, and not exceed 20% for the LLOQ.[15]
-
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention times of the analyte and IS. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Bias %) | Within ±15% (±20% for LLOQ) |
| Precision (CV %) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible. |
| Matrix Effect | Normalized matrix factor within acceptable limits (typically 0.85 - 1.15). |
| Stability | Analyte stable under tested conditions. |
Recovery
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol: Compare the peak area of the analyte in pre-extraction spiked samples (QC samples) to that of post-extraction spiked samples at LQC, MQC, and HQC levels.
-
Acceptance Criteria: The recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
Matrix Effect
-
Objective: To evaluate the influence of endogenous plasma components on the ionization of the analyte and IS.
-
Protocol: Compare the peak response of the analyte in post-extraction spiked samples to the peak response of the analyte in a pure solution at LQC and HQC levels. This should be performed using at least six different lots of human plasma.
-
Acceptance Criteria: The CV of the matrix factor across the different lots of plasma should be ≤ 15%.
Stability
-
Objective: To ensure that the concentration of the analyte does not change during sample handling, processing, and storage.
-
Protocol: Evaluate the stability of this compound in plasma under various conditions:
-
Short-term (bench-top) stability: At room temperature for a duration that reflects the sample handling time.
-
Long-term stability: At -20°C and -80°C for a period that covers the expected storage duration of study samples.
-
Freeze-thaw stability: After at least three freeze-thaw cycles.
-
Post-preparative (autosampler) stability: In the reconstituted extract for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Caption: Key Pillars of Bioanalytical Method Validation.
Conclusion
The bioanalytical method detailed in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The use of liquid-liquid extraction for sample preparation and LC-MS/MS for analysis ensures high sensitivity, selectivity, and throughput. Adherence to the described validation protocols will generate high-quality data that is fit for purpose in regulated bioanalysis, thereby supporting pharmacokinetic assessments and contributing to the safe and effective use of Chlorthalidone.
References
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF CHLORTHALIDONE AND CILNIDIPINE DRUGS IN HUMAN. Retrieved from [Link]
-
Patel, M. (n.d.). bioanalytical method development, validation and stability for estimation of chlorthalidone in human plasma by using lc-esi- ms/ms . World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorthalidone? Retrieved from [Link]
-
GoodRx. (2024, August 21). Is Chlorthalidone a Diuretic? Top 7 FAQs Answered. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CHLORTHALIDONE IN BULK AND DOSAGE FORMS BY UV SPECTROPHOTOMETRY. Retrieved from [Link]
-
MedlinePlus. (2025, November 15). Chlorthalidone. Retrieved from [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
Kharat, C., Shirsat, V. A., Kodgule, Y. M., & Kodgule, M. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. International journal of analytical chemistry, 2020, 5951041. Retrieved from [Link]
-
Saraner, N., Güney, B., & Sağlam, O. (2025). Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. Open Journal of Applied Sciences, 15, 1706-1715. Retrieved from [Link]
-
Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlortalidone. Retrieved from [Link]
-
Singh, S. K., Singh, A. P., Singh, S. P., Singh, S., & Bhatta, R. S. (2015). Simultaneous Determination of Azilsartan and Chlorthalidone in Rat and Human Plasma by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 990, 1-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorthalidone. PubChem. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
GNAV. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
Agilent. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
ResearchGate. (2022, November 8). (PDF) A Brief Review of Analytical Methods for the Estimation of Anti-Hypertensive Drug Chlorthalidone in Pharmaceutical Formulation and Biological Matrices. Retrieved from [Link]
-
International Council for Harmonisation. (2022, May 24). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. Retrieved from [Link]
-
Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2025). LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1246, 124239. Retrieved from [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 5. Chlorthalidone: MedlinePlus Drug Information [medlineplus.gov]
- 6. Chlortalidone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. goodrx.com [goodrx.com]
- 9. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. wjpps.com [wjpps.com]
- 14. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 15. ema.europa.eu [ema.europa.eu]
3-Dehydroxy Chlorthalidone reference standard for impurity profiling
An in-depth guide to the application of the 3-Dehydroxy Chlorthalidone reference standard for robust impurity profiling in pharmaceutical analysis.
Introduction: The Imperative of Impurity Profiling in Drug Safety
In the landscape of pharmaceutical development and manufacturing, the safety and efficacy of a drug product are paramount. Unwanted chemical substances, known as impurities, can be present in the final drug product and may pose a risk to patient safety, even in trace amounts.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[1][2][3] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[2][4]
Chlorthalidone, a thiazide-like diuretic, is a widely used medication for treating hypertension and edema.[5][6] The control of its impurity profile is critical to ensure its quality and safety. Impurities can originate from the manufacturing process as starting materials, by-products, or intermediates, or they can form over time through the degradation of the active pharmaceutical ingredient (API).[5][7] this compound is recognized as a metabolite of Chlorthalidone and is a critical compound to monitor as a potential impurity or degradation product.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a this compound reference standard for accurate identification and quantification in impurity profiling studies. Adherence to such protocols is essential for regulatory compliance and for ensuring the development of a safe, effective, and high-quality drug product.
Understanding the Analyte: this compound
This compound (CAS No. 82875-49-8) is a key related compound of Chlorthalidone.[6][8][9] Its presence in the Chlorthalidone API or formulated drug product must be carefully monitored. As a known metabolite, its toxicological profile may be established, but its presence as a process impurity or degradant requires strict control within qualified limits.[4][8] The use of a high-purity, certified reference standard is indispensable for this purpose. It serves as the benchmark for unequivocally identifying the impurity peak in a chromatogram and for accurately quantifying its concentration.[10]
The logical relationship between the Chlorthalidone API and its impurities is crucial for developing a comprehensive control strategy. Impurities are broadly categorized as either process-related or degradation products, both of which must be assessed.
Caption: Origin of Chlorthalidone impurities.
Application Protocol: HPLC Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the separation and quantification of Chlorthalidone and its related impurities due to its high resolution and sensitivity.[5][7][11] The following protocol describes a robust, stability-indicating reverse-phase HPLC (RP-HPLC) method for this purpose. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradation products, and excipients.[12]
Instrumentation and Materials
-
Instrumentation: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Reference Standards:
-
Chlorthalidone (USP or EP Reference Standard)[13]
-
This compound Reference Standard
-
-
Reagents:
-
Diammonium hydrogen orthophosphate (Analytical Grade)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving adequate separation between the main API peak and all potential impurities. A C8 column is often chosen for this separation, providing a good balance of retention and resolution for the compounds of interest.[14] The mobile phase buffer (pH 5.5) helps to maintain a consistent ionization state for the analytes, ensuring reproducible retention times and sharp peak shapes.
| Parameter | Recommended Conditions |
| Column | C8 (250 x 4.6 mm, 5 µm particle size)[7][14] |
| Mobile Phase A | Buffer (10 mM Diammonium hydrogen orthophosphate, pH 5.5) : Methanol (65:35 v/v)[11][14] |
| Mobile Phase B | Buffer (10 mM Diammonium hydrogen orthophosphate, pH 5.5) : Methanol (50:50 v/v)[11][14] |
| Flow Rate | 1.4 mL/min[11][14] |
| Detection Wavelength | 220 nm[7][14] |
| Column Temperature | Ambient (e.g., 25°C) |
| Injection Volume | 10 µL |
| Run Time | Sufficient to elute all impurities and the main API peak. |
A gradient elution may be required to resolve all impurities effectively. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more retained components.
Preparation of Solutions
-
Diluent: A mixture of Methanol and Water is commonly used.
-
Standard Stock Solution (Chlorthalidone): Accurately weigh and dissolve about 25 mg of Chlorthalidone Reference Standard in the diluent in a 50 mL volumetric flask. This yields a concentration of approximately 500 µg/mL.[14]
-
Impurity Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to prepare a stock solution of about 100 µg/mL.
-
System Suitability Solution (Spiked Solution): Prepare a solution containing a known concentration of Chlorthalidone (e.g., 200 µg/mL) and a specified level of this compound (e.g., 1.0 µg/mL, corresponding to 0.5% impurity). This solution is critical for verifying the analytical system's performance.
-
Standard Solution (for Quantification): Further dilute the Standard Stock Solution to a low concentration, for example, 2 µg/mL.[14] This solution is used to calculate the impurity levels in the sample.
-
Sample Solution: Accurately weigh and dissolve the Chlorthalidone API or powdered tablets to achieve a final nominal concentration of approximately 200-1000 µg/mL in the diluent.[14]
Experimental Workflow and System Suitability
The analytical workflow ensures that each step, from preparing the sample to processing the data, is performed systematically to guarantee the accuracy and reliability of the results.
Caption: General workflow for HPLC analysis of Chlorthalidone impurities.
Before analyzing any samples, the system's suitability must be confirmed.[14] This is a non-negotiable step to ensure the validity of the generated data.
-
Procedure: Inject the System Suitability Solution (at least five replicate injections).
-
Acceptance Criteria:
-
Resolution: The resolution between the Chlorthalidone peak and the this compound peak must be greater than 2.0.
-
Tailing Factor: The tailing factor for the Chlorthalidone peak should not be more than 2.0.[15]
-
Precision (RSD): The relative standard deviation (RSD) of the peak areas from the replicate injections should be not more than 2.0%.
-
Analysis and Calculation
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution to determine the response factor for the calculation.
-
Inject the Sample Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that obtained from the System Suitability Solution.
-
Calculate the percentage of this compound in the sample using the following formula, which compares the peak response of the impurity in the sample to the peak response of the main component in a diluted standard solution.
% Impurity = (Ai / As) x (Cs / Ci) x 100
Where:
-
Ai = Peak area of this compound in the Sample Solution
-
As = Peak area of Chlorthalidone in the Standard Solution
-
Cs = Concentration (mg/mL) of Chlorthalidone in the Standard Solution
-
Ci = Concentration (mg/mL) of Chlorthalidone in the Sample Solution
Note: This calculation assumes a relative response factor (RRF) of 1.0. If the RRF for this compound is known and different from 1.0, it must be incorporated into the calculation for higher accuracy.
Conclusion
The effective control of impurities is a foundational element of modern pharmaceutical quality assurance. The use of a certified this compound reference standard is non-negotiable for the accurate and reliable impurity profiling of Chlorthalidone. The detailed HPLC protocol provided in this note offers a robust framework for the identification and quantification of this critical related substance. By integrating this methodology into quality control and stability testing programs, researchers and manufacturers can ensure their products meet the stringent safety and quality standards set by global regulatory authorities, ultimately safeguarding patient health.
References
- A Comparative Guide to Analytical Methods for Chlorthalidone Impurity Profiling. Benchchem.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- Application Notes and Protocols for Forced Degradation Studies of Chlorthalidone API. Benchchem.
- Cross-Validation of Analytical Methods for Chlorthalidone Impurities: A Comparative Guide. Benchchem.
- A Comparative Analysis of Chlorthalidone: Process and Degradation Impurities. Benchchem.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa.
- USP Monographs: Chlorthalidone. USP29-NF24.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Chlorthalidone EP Impurities & Related Compounds. SynThink Research Chemicals.
- A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. National Institutes of Health.
- Chlorthalidone-impurities. Pharmaffiliates.
- This compound. ChemicalBook.
- Chlortalidone EP Impurity E. SynZeal.
- Chlorthalidone EP Reference Standard. Sigma-Aldrich.
- Chlorthalidone USP Reference Standard. Sigma-Aldrich.
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets With the Use of Experimental Design in Forced Degradation Experiments. PubMed.
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorthalidone EP Reference Standard CAS 77-36-1 Sigma Aldrich [sigmaaldrich.com]
- 14. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of 3-Dehydroxy Chlorthalidone
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural characterization of organic molecules in pharmaceutical development and quality control.[1][2] This application note provides a detailed, systematic protocol for the structural elucidation of 3-Dehydroxy Chlorthalidone, a potential impurity and critical variant of the antihypertensive drug Chlorthalidone. We present a comprehensive workflow, from sample preparation to advanced 2D NMR analysis, designed to provide unambiguous confirmation of the dehydroxylated structure and differentiate it from the parent active pharmaceutical ingredient (API). The causality behind experimental choices is explained, emphasizing a self-validating approach where one-dimensional (1D) NMR data provides an initial hypothesis that is rigorously confirmed through two-dimensional (2D) correlation experiments such as COSY, HSQC, and HMBC.[1][3][4]
Introduction: The Imperative for Structural Verification
Chlorthalidone is a widely prescribed thiazide-like diuretic used for treating hypertension and edema.[5][6] Its chemical structure features a unique isoindolinone ring system with a hydroxyl group at the C3 position.[7][8][9] The presence of impurities, even those with subtle structural modifications, can significantly impact a drug's safety and efficacy profile.[1][10] this compound, a potential process-related impurity or degradant, differs from the parent molecule by the absence of this key hydroxyl group.
The unambiguous identification and structural confirmation of such variants are mandated by regulatory agencies and are critical for ensuring drug purity and quality.[3] While techniques like mass spectrometry can confirm the molecular weight change, only a comprehensive NMR analysis can definitively establish the exact location of the modification and confirm the overall molecular architecture. This guide provides the necessary protocols and interpretive logic to achieve this.
Figure 1: Chemical Structures
| Compound | Structure | Key Difference |
| Chlorthalidone | Contains a hydroxyl (-OH) group at the C3 position of the isoindolinone ring.[5][8] | |
| This compound | The C3 position is a methine (-CH) group, lacking the hydroxyl substituent.[11] |
The Strategic NMR Workflow: From Hypothesis to Confirmation
Our approach is rooted in a logical progression where each experiment builds upon the last. 1D NMR provides the initial evidence of structural change, while 2D NMR techniques assemble the molecular puzzle piece by piece, offering definitive proof of connectivity.
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.
Detailed Experimental Protocols
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[12] The choice of solvent is paramount; it must dissolve the analyte without interfering with its signals.[13]
Materials:
-
This compound sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
High-precision 5 mm NMR tubes
-
Pasteur pipettes and glass wool or a syringe filter (0.22 µm)
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR experiment, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[12]
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[14] DMSO-d₆ is an excellent choice for Chlorthalidone and its analogues due to its high solubilizing power for polar compounds and its ability to slow the exchange of labile protons (e.g., -NH), often allowing their couplings to be observed.[15][16]
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. A homogeneous solution is essential for magnetic field stability.[13]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool.[17] Cotton wool should be avoided as solvents can leach impurities from it.
-
Labeling: Clearly label the NMR tube with a unique identifier. Do not use paper labels on the section of the tube that will be inside the magnet.[18]
NMR Data Acquisition
The following parameters are provided as a guideline for a 500 MHz spectrometer. Instrument-specific optimization may be required.
| Experiment | Pulse Program | Spectral Width (ppm) | Acquisition Time (s) | Number of Scans | Key Information Gained |
| ¹H NMR | zg30 | 16 | ~3.0 | 16-32 | Proton chemical environments, multiplicity, and integration. |
| ¹³C NMR | zgpg30 | 240 | ~1.5 | 1024-4096 | Carbon chemical environments. |
| DEPT-135 | dept135 | 240 | ~1.5 | 256-512 | Differentiates CH/CH₃ (positive) from CH₂ (negative) carbons.[19] |
| gCOSY | cosygpqf | 16 x 16 | ~0.2 | 8-16 | Identifies scalar coupled protons (²J, ³J H-H couplings).[20][21] |
| gHSQC | hsqcedetgpsisp2.2 | 16 (F2) x 200 (F1) | ~0.2 | 4-8 | Correlates protons to their directly attached carbons (¹J C-H).[1][22] |
| gHMBC | hmbcgpndqf | 16 (F2) x 240 (F1) | ~0.2 | 16-32 | Correlates protons to carbons over 2-3 bonds (²J, ³J C-H).[1][22][23] |
Data Interpretation: A Comparative Approach
The key to this analysis is comparing the spectrum of the unknown compound (this compound) with the known spectrum of Chlorthalidone. The differences are the clues to the structural modification.
Analysis of 1D NMR Spectra (The Hypothesis)
-
¹H NMR: The most striking difference will be the disappearance of the exchangeable C3-OH proton signal seen in Chlorthalidone. In its place, a new, non-exchangeable proton signal will appear. This is the new C3-H. Its chemical shift will be influenced by the adjacent aromatic ring and the lactam moiety.
-
¹³C NMR: A significant shift is expected for the C3 carbon. In Chlorthalidone, this is a quaternary carbon (no attached protons) bonded to an oxygen and a nitrogen, appearing at a lower field. In this compound, this signal will be replaced by a methine (CH) carbon signal at a significantly higher field (upfield shift) due to the removal of the electronegative hydroxyl group.
-
DEPT-135: This experiment provides the definitive proof for the change at C3. The spectrum of Chlorthalidone will show no signal for the quaternary C3. The DEPT-135 spectrum of this compound will show a positive signal at the chemical shift of the new C3 carbon, confirming it is a CH group.
Table 2: Expected Key NMR Differences
| Feature | Chlorthalidone (Reference) | This compound (Expected) | Reason for Change |
| C3-H Proton | Absent | Present (e.g., ~5.5-6.0 ppm) | Replacement of -OH with -H. |
| C3-OH Proton | Present (exchangeable) | Absent | Loss of the hydroxyl group. |
| C3 Carbon | Quaternary (C) | Methine (CH) | Change in substitution. |
| C3 ¹³C Shift | Lower field (e.g., ~95 ppm) | Higher field (e.g., ~70 ppm) | Removal of deshielding -OH group. |
| DEPT-135 (C3) | Signal Absent | Positive Signal | Confirms C3 is a CH group. |
Analysis of 2D NMR Spectra (The Confirmation)
While 1D NMR suggests the structural change, 2D NMR is required to prove the connectivity of the entire molecule and unambiguously assign the new signals.[1][24][25]
Caption: Logical relationships between 2D NMR experiments and the derived structural information.
-
gCOSY: This spectrum reveals proton-proton coupling networks. A key correlation to look for would be between the new C3-H proton and the adjacent lactam N-H proton . This would appear as a cross-peak, confirming their proximity within 3 bonds.
-
gHSQC: This is the most direct way to link protons to the carbons they are attached to.[21] The HSQC spectrum will show a definitive cross-peak between the chemical shift of the new C3-H proton on one axis and the new C3 carbon on the other axis. This provides incontrovertible evidence for the C3-H bond.
-
gHMBC: The HMBC experiment is the final step to confirm the global structure by establishing long-range (2 and 3-bond) connectivities.[21][22] Key expected correlations for the C3-H proton would include:
-
A cross-peak to the carbonyl carbon (C=O) of the lactam ring.
-
Cross-peaks to the quaternary carbon and other carbons of the attached benzene ring.
-
A cross-peak to the quaternary carbon of the sulfonamide-bearing aromatic ring .
-
These HMBC correlations lock the C3-H into its precise position within the isoindolinone ring system and confirm its relationship with the rest of the molecule.
Table 3: Hypothetical Assignment and Key HMBC Correlations for this compound
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations from Proton |
| C3-H | 5.8 (s, 1H) | 70.2 (CH) | C1 (C=O), C4, C9, C10 |
| N-H | 8.5 (s, 1H) | - | C1 (C=O), C3 |
| C6-H | 7.9 (d, 1H) | 128.5 (CH) | C4, C8 (C-Cl) |
| ... | ... | ... | ... |
| NH₂ | 7.5 (s, 2H) | - | C7 (C-SO₂) |
(Note: Chemical shifts are hypothetical and for illustrative purposes.)
Conclusion
The structural elucidation of potential impurities like this compound requires a rigorous and systematic analytical approach. By combining 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, researchers can move from a hypothesis based on initial spectral changes to an unambiguous and definitive structural confirmation. The workflow and protocols described in this application note provide a robust, self-validating framework for ensuring the identity and purity of Chlorthalidone, safeguarding the quality and safety of the final pharmaceutical product.
References
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link][24][25]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link][12]
-
Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science. Available at: [Link][1][3][4]
-
University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Bruker. (n.d.). NMR Sample Preparation. Available at: [Link][17]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link][13]
-
University of Manchester. (n.d.). NMR Sample preparation and Analysis. Available at: [Link][18]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. Available at: [Link][20]
-
Drugs.com. (n.d.). Chlorthalidone: Package Insert / Prescribing Information. Available at: [Link][7]
-
University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts. Available at: [Link][15]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link][23]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link][2]
-
precisionFDA. (n.d.). CHLORTHALIDONE. Available at: [Link][8]
-
FDA. (n.d.). Thalitone (chlorthalidone) Tablets USP. Available at: [Link][9]
-
AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available at: [Link][10]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link][14]
-
Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link][16]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link][21]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link][22]
-
DailyMed. (n.d.). CHLORTHALIDONE tablet. Available at: [Link][27]
-
NCBI. (n.d.). Chlorthalidone - StatPearls. Available at: [Link][6]
Sources
- 1. rjupublisher.com [rjupublisher.com]
- 2. jchps.com [jchps.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chlorthalidone: Package Insert / Prescribing Information [drugs.com]
- 8. GSRS [precision.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. azooptics.com [azooptics.com]
- 11. This compound | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 15. unn.edu.ng [unn.edu.ng]
- 16. thieme-connect.de [thieme-connect.de]
- 17. sites.bu.edu [sites.bu.edu]
- 18. chemistry.tcd.ie [chemistry.tcd.ie]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 24. scilit.com [scilit.com]
- 25. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 26. youtube.com [youtube.com]
- 27. DailyMed - CHLORTHALIDONE tablet [dailymed.nlm.nih.gov]
Use of 3-Dehydroxy Chlorthalidone in drug metabolism studies
Application Note & Protocol
Topic: Application of 3-Dehydroxy Chlorthalidone in Exploratory Drug Metabolism Studies of Chlorthalidone
Audience: Researchers, scientists, and drug development professionals in DMPK, bioanalysis, and toxicology.
Executive Summary
Chlorthalidone, a cornerstone in antihypertensive therapy, is predominantly excreted unchanged, with its metabolic pathways not fully elucidated. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), emphasize the critical need to identify and characterize all significant human metabolites of a drug to ensure their safety profile has been adequately assessed, particularly for metabolites that are disproportionately higher in humans than in preclinical toxicology species.[1][2][3] This application note presents a detailed protocol for utilizing this compound, a potential metabolite, impurity, or degradation product of Chlorthalidone, in exploratory in vitro metabolism studies.
We outline a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive detection and quantification of this analyte in a human liver microsome (HLM) incubation matrix. The protocol is designed as a self-validating system, incorporating a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision, consistent with FDA guidelines on bioanalytical method validation.[4][5] This guide provides the scientific rationale behind the experimental design, enabling researchers to investigate the metabolic fate of Chlorthalidone and proactively address regulatory expectations in drug development.
Introduction: The Regulatory Imperative for Metabolite Profiling
The development of a new therapeutic agent requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. A key component of this is metabolism, the process by which the body chemically modifies a drug. While often a detoxification process, metabolites can sometimes be pharmacologically active or toxic.
The FDA's "Metabolites in Safety Testing" (MIST) guidance underscores the importance of this process.[1][2] It recommends that human metabolites representing more than 10% of the total drug-related exposure at steady state should be identified and evaluated for safety.[3] A critical scenario arises when a metabolite is found only in humans or at much higher concentrations than in the animal species used for toxicology studies—a so-called "disproportionate drug metabolite."[1] The discovery of such metabolites late in development can lead to significant delays.[2] Therefore, early, proactive investigation using in vitro systems is a cornerstone of modern drug development.
Chlorthalidone has a long history of clinical use, yet its metabolic profile remains poorly defined, with most of the drug (50-60%) being excreted unchanged in the urine.[6][7] This lack of clarity on its biotransformation products presents a potential gap in its overall safety and pharmacological profile. This compound is a plausible product of reductive metabolism. This protocol provides the tools to investigate its formation and importance.
The Role of this compound in Metabolism Studies
Given the uncertainty in Chlorthalidone's metabolic map, this compound serves two primary, critical functions in an exploratory study:
-
As a Reference Standard: The synthesized, purified compound is used to develop a highly specific analytical method. This allows researchers to "search" for its presence in complex biological matrices after incubation with the parent drug. Its availability enables definitive identification and accurate quantification.
-
As an Analytical Tool (via its Labeled Isotope): The use of a stable isotope-labeled version, such as this compound-d4, is the gold standard for quantitative bioanalysis.[8][9][10][11] It co-elutes with the unlabeled analyte and experiences identical ionization effects in the mass spectrometer, thereby correcting for matrix variability and extraction inefficiencies. Its inclusion is fundamental to creating a trustworthy, reproducible assay.
The logical workflow is to first incubate the parent drug (Chlorthalidone) with a metabolically active system (e.g., human liver microsomes), then use a highly sensitive LC-MS/MS method to detect the potential formation of this compound.
Experimental Design & Protocols
This section details the step-by-step protocol for an in vitro metabolism study using human liver microsomes.
Overall Experimental Workflow
The workflow is designed to assess the potential formation of this compound from its parent drug, Chlorthalidone, in a controlled in vitro environment that mimics hepatic metabolism.
Caption: Workflow for in vitro metabolic profiling of Chlorthalidone.
Materials & Reagents
-
Reference Standards: Chlorthalidone, this compound.
-
Internal Standard: this compound-d4.[12]
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Solvents: Acetonitrile and Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water.
Protocol 1: In Vitro Incubation
Causality: This protocol uses HLM as they contain a high concentration of cytochrome P450 enzymes, the primary drivers of Phase I metabolism. An NADPH regenerating system is required to continuously supply the necessary cofactor for these enzymes to function. A time-course experiment is essential to observe the formation of metabolites over time.
-
Prepare Incubation Mix: On ice, prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the master mix in a shaking water bath at 37°C for 5 minutes to acclimate the enzymes.
-
Initiate Reaction: Add Chlorthalidone (from a concentrated stock in methanol, final concentration 1 µM) to initiate the reaction. The final methanol concentration should be <1% to avoid inhibiting enzymatic activity.
-
Time Points: Aliquot the reaction mixture at specified time points (e.g., 0, 15, 30, 60 minutes) into tubes containing ice-cold acetonitrile (2:1 ratio of acetonitrile to aliquot volume). The "0 min" sample serves as a negative control.
-
Quench Reaction: Vortex immediately upon adding the aliquot to the acetonitrile. This stops all enzymatic activity by precipitating the microsomal proteins.
Protocol 2: Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a simple and effective method to remove the bulk of proteins and phospholipids from the incubation mix, which would otherwise interfere with the LC-MS/MS analysis.[13] The internal standard is added at this stage to account for any variability in the subsequent extraction and analysis steps.
-
Add Internal Standard: To each quenched sample, add a small, precise volume of the this compound-d4 working solution (e.g., 10 µL of a 100 ng/mL solution).
-
Centrifuge: Vortex the samples for 2 minutes, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Isolate Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Dry and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures it is dissolved in a solvent compatible with the LC system.
Data Acquisition & Analysis
LC-MS/MS Instrumentation and Conditions
Causality: Reverse-phase chromatography is chosen for its ability to separate small molecules of moderate polarity like Chlorthalidone and its derivatives. A gradient elution ensures that both the parent drug and any potential metabolites are eluted with good peak shape. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[3][14][15]
| Parameter | Suggested Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) | C18 is a versatile stationary phase suitable for these analytes.[3][16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode or provides protons for negative ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate. | A gradient is necessary to elute compounds with different polarities effectively. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive LC-MS/MS systems. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Chlorthalidone and its analogues contain acidic protons (sulfonamide) making them amenable to ESI-.[3][14] |
| MRM Transitions | See Table 2 below. | Provides high specificity and sensitivity for quantification. |
Table 1: Suggested LC-MS/MS Parameters
Analyte MRM Transitions
Causality: The MRM transitions are the heart of the assay's specificity. The precursor ion (Q1) is the deprotonated molecular ion [M-H]⁻ of the analyte. The product ion (Q3) is a stable fragment generated by collision-induced dissociation. The proposed transitions are based on the known fragmentation of Chlorthalidone and the structure of the dehydroxy analogue.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Rationale for Fragmentation |
| Chlorthalidone | 337.0 | 190.0 | Based on published methods.[14][17] Corresponds to the isoindolinone core. |
| This compound | 321.0 | 190.0 | Predicted. Loss of the hydroxyl group from Chlorthalidone reduces mass by ~16 Da. Fragmentation is expected to be similar, yielding the same core fragment. |
| This compound-d4 (IS) | 325.0 | 190.0 | Predicted. Mass increase of 4 Da from deuterium labeling. Fragmentation should yield the same unlabeled core fragment. |
Table 2: Proposed MRM Transitions for Quantification
Method Validation & Data Interpretation
A full method validation should be conducted according to FDA/ICH M10 guidelines.[1][5] Key parameters include:
-
Selectivity: No interfering peaks at the retention time of the analytes in blank matrix.
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into the control (0 min) matrix. A linear range with a correlation coefficient (r²) ≥ 0.99 is expected.
-
Accuracy & Precision: Quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value.
-
Matrix Effect & Recovery: Assessed to ensure the method is robust.[3]
The formation of this compound is confirmed if a peak is observed at the correct retention time with the specified MRM transition in the incubated samples (e.g., 60 min) but is absent in the 0 min control sample. The rate of formation can be calculated from the concentration determined using the calibration curve.
Caption: Proposed metabolic conversion of Chlorthalidone.
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for investigating the metabolic fate of Chlorthalidone, specifically focusing on the potential formation of this compound. By leveraging a highly sensitive and specific LC-MS/MS method with a stable isotope-labeled internal standard, researchers can generate reliable, high-quality data. This proactive approach to metabolite identification is essential for building a complete safety profile of a drug, satisfying regulatory requirements, and mitigating risks during later stages of clinical development.
References
-
Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]
-
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration. [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. SCIRP. [Link]
-
A Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification of Telmisartan and Chlorthalidone in Rat Plasma and its Application to a Pharmacokinetic Study. Taylor & Francis Online. [Link]
-
A Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification of Telmisartan and Chlorthalidone in Rat Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Chlorthalidone. PubChem, National Center for Biotechnology Information. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. NIH National Center for Biotechnology Information. [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]
- Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid.
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
- Improved process for the preparation of chlorthalidone.
-
LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization. PubMed. [Link]
-
Chlorthalidone: the forgotten diuretic. PubMed. [Link]
-
Synthesis of chlorthalidone analogue. ResearchGate. [Link]
-
The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application. PubMed. [Link]
-
Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]
-
Chlorthalidone. StatPearls, NCBI Bookshelf. [Link]
-
What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)? Dr.Oracle. [Link]
- Novel polymorph of 3-hydroxy-3-(3'-s_____yl-4'-chlorophenyl)phthalimidine.
-
Synthesis scheme for chlorthalidone API. ResearchGate. [Link]
-
Chlorthalidone: The Forgotten Diuretic. ResearchGate. [Link]
-
Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. International Journal of Pharmaceutical Sciences and Medicine. [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. moh.gov.bw [moh.gov.bw]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. This compound-d4 | LGC Standards [lgcstandards.com]
- 13. agilent.com [agilent.com]
- 14. tandfonline.com [tandfonline.com]
- 15. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 3-Dehydroxy Chlorthalidone LC-MS Analysis
Welcome to the technical support center for the bioanalysis of 3-Dehydroxy Chlorthalidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS analysis, with a specific focus on mitigating matrix effects. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, precision, and robustness of your analytical methods.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. In bioanalysis, this includes a complex mixture of endogenous substances like proteins, salts, lipids (including phospholipids), and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This phenomenon can significantly compromise the reliability of quantitative results, affecting the accuracy, precision, and sensitivity of the analytical method.[4][5]
This compound, a metabolite of the diuretic and antihypertensive agent Chlorthalidone, is often quantified in biological matrices such as plasma and urine.[6] The inherent complexity of these matrices makes its accurate quantification susceptible to matrix effects. This guide provides a systematic approach to identifying, troubleshooting, and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my this compound analysis?
A1: The most common indicators of matrix effects include:
-
Poor reproducibility: High variability in analyte response across different lots of blank matrix or between different patient/animal samples.
-
Inaccurate quantification: The calculated concentration of your quality control (QC) samples consistently falls outside the acceptable limits (typically ±15% of the nominal value).
-
Low signal intensity: A weaker-than-expected analyte signal, which can affect the limit of quantitation (LOQ).[7]
-
Peak shape distortion: The chromatographic peak for your analyte may appear split, shouldered, or broadened.[1][7]
-
Shifting retention times: The retention time of the analyte may vary between injections of standards and actual samples.[3]
Q2: How can I definitively identify and quantify matrix effects?
A2: There are two primary experimental approaches to assess matrix effects, as recommended by regulatory bodies like the FDA.[8][9][10]
-
Post-Column Infusion: This qualitative method helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[5][11] A constant flow of a standard solution of this compound is introduced into the mobile phase stream after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively.[11]
-
Post-Extraction Spike: This quantitative method determines the percentage of matrix effect.[5] You compare the peak area of the analyte in a neat solution (Peak Area A) with the peak area of the analyte spiked into an extracted blank matrix at the same concentration (Peak Area B).[11]
The matrix effect percentage is calculated as: Matrix Effect (%) = ((Peak Area B / Peak Area A) - 1) * 100
-
A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
-
A value close to zero suggests no significant matrix effect.[4]
-
Q3: What is a stable isotope-labeled (SIL) internal standard, and why is it crucial for my analysis?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[12][13] For example, this compound-d4 is a commercially available SIL internal standard.
SIL internal standards are considered the "gold standard" in quantitative LC-MS because they have nearly identical chemical and physical properties to the analyte.[12][14] This means they co-elute with the analyte and experience the same extraction inefficiencies and matrix effects.[2][13] By measuring the ratio of the analyte peak area to the SIL internal standard peak area, you can effectively compensate for variations in sample preparation, injection volume, and ionization, leading to highly accurate and precise quantification.[13][15]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for this compound
This is a common issue when analyzing biological samples, often caused by co-eluting phospholipids from the sample matrix.[16]
Sources
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. waters.com [waters.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 82875-49-8 [chemicalbook.com]
- 7. zefsci.com [zefsci.com]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. fda.gov [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. scispace.com [scispace.com]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Hub: Optimizing Resolution of Chlorthalidone and 3-Dehydroxy Chlorthalidone
Welcome to the technical support center for resolving challenges in the HPLC separation of Chlorthalidone and its critical process impurity, 3-Dehydroxy Chlorthalidone. As structurally similar compounds, achieving baseline resolution can be a significant hurdle. This guide, designed for researchers and drug development professionals, provides in-depth, scientifically grounded troubleshooting advice and practical protocols to enhance your chromatographic performance.
The primary difference between Chlorthalidone and its 3-Dehydroxy impurity is the absence of a hydroxyl group on the isoindolinone ring system. This subtle change significantly impacts the polarity and chromatographic behavior of the molecules, often leading to co-elution or poor resolution under suboptimal conditions.
| Compound | Molecular Formula | Key Physicochemical Properties |
| Chlorthalidone | C₁₄H₁₁ClN₂O₄S[1][2] | Weakly acidic with a pKa of 9.36.[3] Low aqueous solubility.[3][4] LogP of approximately 0.85.[1] |
| This compound | C₁₄H₁₁ClN₂O₃S[5][6] | Expected to be less polar than Chlorthalidone due to the removal of a hydroxyl group. |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during method development for these analytes.
Q1: Why are my Chlorthalidone and this compound peaks co-eluting or showing poor resolution (<1.5)?
A1: Poor resolution is the most frequent challenge and typically stems from an inadequately optimized mobile phase, particularly the pH.[7] Because Chlorthalidone is a weak acid, small changes in the mobile phase pH can dramatically alter its ionization state, and consequently, its retention time and selectivity relative to the less polar 3-Dehydroxy impurity.[8][9][10] An incorrect organic modifier concentration or a non-optimal stationary phase can also be contributing factors.[7]
Q2: I'm observing significant peak tailing for my Chlorthalidone peak. What is the cause and how can I fix it?
A2: Peak tailing for an acidic compound like Chlorthalidone is often caused by secondary interactions with the stationary phase or running the mobile phase at a pH too close to the analyte's pKa.[10] When the pH is near the pKa (9.36), the molecule exists in a mixed state of ionized and non-ionized forms, leading to peak distortion.[10] To fix this, adjust the mobile phase pH to be at least 2 units away from the pKa. For Chlorthalidone, this means using a pH below ~7.4 to ensure it remains in its neutral, un-ionized form, which will result in a more symmetrical peak shape.[9]
Q3: What is a good starting point for developing an HPLC method for these two compounds?
A3: A robust starting point is a reversed-phase method using a C8 or C18 column. A C8 column may offer different selectivity compared to a C18.[11] Begin with a mobile phase of phosphate buffer and an organic modifier like acetonitrile or methanol. Crucially, control the pH of the aqueous portion of the mobile phase. A starting pH of around 5.5 is often cited in pharmacopeial methods for Chlorthalidone and its related compounds, as this ensures the acidic analyte is fully protonated.[12][13][14]
Example Starting Conditions:
| Parameter | Recommendation |
|---|---|
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10-25 mM Phosphate Buffer (pH adjusted to 5.5 with phosphoric acid)[11][12][13] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient/Isocratic | Start with an isocratic elution (e.g., 65:35 A:B) and introduce a gradient if needed to improve resolution.[11] |
| Flow Rate | 1.0 - 1.4 mL/min[11][15] |
| Detection | UV at 220 nm[11][14] or 230-240 nm[15][16] |
| Column Temperature | 30-40 °C[14] |
Part 2: In-Depth Troubleshooting and Optimization Guide
The Pillar of Resolution: Mobile Phase pH Control
The single most powerful tool for manipulating the selectivity between Chlorthalidone and its dehydroxy impurity is the mobile phase pH.[9][17]
The Mechanism: Chlorthalidone possesses a sulfonamide group and exists as a weak acid. The ionization state of this group is dictated by the mobile phase pH relative to its pKa.
-
At pH << pKa (e.g., pH 3-6): The analyte is predominantly in its neutral, non-ionized form. This makes it more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus, a longer retention time.[9][18]
-
At pH >> pKa: The analyte becomes ionized (negatively charged). This ionized form is more polar and has less affinity for the non-polar stationary phase, resulting in a shorter retention time.[9]
The 3-Dehydroxy impurity, while also acidic, will have a slightly different pKa and hydrophobicity. By carefully adjusting the pH, you can maximize the difference in their retention behaviors to achieve separation. Operating at a pH where Chlorthalidone is fully protonated (pH < 7.4) is generally recommended to ensure good peak shape and reproducibility.[9][10]
Protocol: Systematic pH Scouting Experiment
This protocol will help you empirically determine the optimal pH for your specific column and system.
-
Prepare Buffers: Prepare three separate batches of your aqueous mobile phase (e.g., 20 mM potassium dihydrogen phosphate). Adjust the pH of each to 3.5, 5.5, and 7.0 using phosphoric acid.
-
Column Equilibration: Start with the lowest pH buffer (3.5). Equilibrate your column with the mobile phase mixture (e.g., Buffer:ACN 60:40) for at least 20 column volumes.
-
Inject Standard: Inject your mixed standard of Chlorthalidone and this compound. Record the chromatogram.
-
Increase pH: Switch to the pH 5.5 mobile phase. Re-equilibrate the column thoroughly.
-
Inject and Record: Inject the standard again and record the chromatogram.
-
Final pH and Analysis: Repeat the process for the pH 7.0 mobile phase.
-
Data Evaluation: Compare the resolution, retention times, and peak shapes from the three runs. Plot resolution vs. pH to visualize the optimal pH range. You will likely see a significant shift in retention and selectivity between the different pH values.
Optimizing the Organic Modifier
While pH is primary, the choice and concentration of the organic solvent are also crucial.
-
Solvent Choice (Acetonitrile vs. Methanol): These solvents offer different selectivities. If you have poor resolution with acetonitrile, reformulating the mobile phase with methanol (or a mix) can alter the elution order or improve the spacing between peaks.
-
Gradient Elution: If an isocratic method fails to provide adequate resolution within a reasonable run time, a shallow gradient is highly effective.[7][19] A slow, shallow gradient (e.g., increasing the organic content by 0.5-1% per minute) can significantly enhance the separation of closely eluting peaks.[19]
Stationary Phase Selection
Not all C18 columns are the same. If resolution is still a challenge, consider a column with a different selectivity.
-
Phenyl-Hexyl Phases: These columns offer alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like Chlorthalidone.
-
Embedded Polar Group (EPG) Phases: These columns are compatible with highly aqueous mobile phases and can offer unique selectivity for polar analytes.
Part 3: Systematic Troubleshooting Workflow
When encountering a resolution problem, it is critical to follow a logical sequence to identify the root cause efficiently. This workflow starts with the most common and easily solvable issues before moving to more complex method modifications.
Sources
- 1. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Tailoring Chlorthalidone Aqueous Solubility by Cocrystallization: Stability and Dissolution Behavior of a Novel Chlorthalidone-Caffeine Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. This compound | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. moravek.com [moravek.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. trungtamthuoc.com [trungtamthuoc.com]
- 15. jddtonline.info [jddtonline.info]
- 16. ijarmps.org [ijarmps.org]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. biotage.com [biotage.com]
- 19. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Addressing the stability issues of 3-Dehydroxy Chlorthalidone in biological samples
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Chlorthalidone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Chlorthalidone in biological samples. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions during your bioanalytical workflows.
Introduction: The Challenge of Chlorthalidone Bioanalysis
Chlorthalidone is a robust and effective diuretic, but its unique physicochemical properties present distinct challenges in a bioanalytical setting. The molecule's lactam ring is susceptible to hydrolysis, and its profound affinity for carbonic anhydrase in red blood cells can lead to significant pre-analytical errors if not handled correctly. This guide will address these core issues, ensuring the integrity of your data from sample collection to analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: My plasma concentrations of Chlorthalidone are unexpectedly low and variable. What could be the cause?
This is a classic and critical issue in Chlorthalidone bioanalysis. The most probable cause is the delayed processing of whole blood samples. Chlorthalidone binds extensively to carbonic anhydrase within erythrocytes (red blood cells)[1][2]. If whole blood is allowed to sit at room temperature, Chlorthalidone will continue to partition into the red blood cells. When you then centrifuge the sample to collect plasma, the plasma will be artificially depleted of the drug, leading to erroneously low measurements.
Troubleshooting Action:
-
Immediate Processing: Process whole blood samples as soon as possible after collection. Centrifuge the blood and separate the plasma from the red blood cells without delay.
-
Consistent Timing: If immediate processing is not feasible, establish a strict and consistent time window between sample collection and centrifugation for all samples in your study to ensure uniform partitioning. However, this is a less ideal workaround.
Q2: I'm seeing a significant peak in my chromatogram that I suspect is a degradant of Chlorthalidone. What is it likely to be and what causes it?
The most common degradation pathway for Chlorthalidone in biological matrices is hydrolysis of its lactam ring.[3] This can be triggered by acidic or alkaline conditions. The resulting degradant is a carboxylic acid derivative. The user's query about "3-Dehydroxy Chlorthalidone" likely refers to this or a related hydrolysis product.
Troubleshooting Action:
-
pH Control: Ensure that the pH of your sample and any processing solutions is maintained within a neutral range (pH 6-8) to minimize hydrolysis.
-
Sample Storage: Store samples at or below -70°C to slow down chemical degradation.
-
Forced Degradation Studies: To confirm the identity of the degradant peak, perform forced degradation studies by intentionally exposing Chlorthalidone standards to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[4][5] The retention time of the resulting degradant peak should match the unknown peak in your samples.
Q3: What are the recommended storage conditions for Chlorthalidone in plasma and whole blood?
Proper storage is crucial for maintaining the integrity of your samples. Here are the general guidelines:
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Whole Blood | 2-8°C | Not Recommended |
| Plasma | 2-8°C | -70°C or lower |
Rationale:
-
Whole Blood: Long-term storage of whole blood is not advised due to the ongoing partitioning of Chlorthalidone into red blood cells and the potential for hemolysis, which would release the drug into the plasma and give falsely elevated results.
-
Plasma: Freezing plasma at ultra-low temperatures effectively halts enzymatic activity and minimizes chemical degradation, ensuring long-term stability.
Part 2: Troubleshooting Guide
Issue: Poor Reproducibility in Freeze-Thaw Stability Studies
Potential Cause 1: Incomplete Thawing and Mixing If plasma samples are not thawed completely and mixed thoroughly before aliquoting, concentration gradients can form, leading to inconsistent results.
Solution:
-
Thaw samples completely at room temperature or in a controlled water bath.
-
Gently vortex each sample before taking an aliquot for analysis to ensure homogeneity.
Potential Cause 2: pH Shifts During Freeze-Thaw Cycles Repeated freezing and thawing can cause shifts in the pH of the plasma buffer systems, potentially accelerating the hydrolysis of Chlorthalidone.
Solution:
-
Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes for single use if repeated analysis is anticipated.
-
Consider using a buffered anticoagulant during blood collection to help stabilize the plasma pH.
Issue: Matrix Effects in LC-MS/MS Analysis
Potential Cause: Co-eluting Endogenous Components Phospholipids and other endogenous components from the plasma can co-elute with Chlorthalidone and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.
Solution:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) to effectively remove interfering matrix components. Simple protein precipitation may not be sufficient.
-
Chromatographic Separation: Adjust your HPLC gradient to achieve better separation between Chlorthalidone and the region where phospholipids typically elute.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Chlorthalidone-d4) will co-elute with the analyte and experience similar matrix effects, providing more accurate correction during quantification.[6]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Recommended Whole Blood Processing for Chlorthalidone Analysis
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Immediate Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500-2000 x g for 10 minutes at 4°C.
-
Plasma Separation: Immediately after centrifugation, carefully pipette the supernatant (plasma) into clean, labeled polypropylene tubes. Avoid disturbing the buffy coat and red blood cell pellet.
-
Storage: Immediately freeze the plasma samples at -70°C or below until analysis.
Diagram: Chlorthalidone Sample Handling Workflow
Caption: Recommended workflow for handling biological samples for Chlorthalidone analysis.
Diagram: Chlorthalidone Hydrolysis Pathway
Caption: Simplified diagram of Chlorthalidone degradation via hydrolysis.
References
-
National Center for Biotechnology Information (2024). Chlorthalidone. PubChem Compound Summary for CID 2732. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Beermann, B., Hellström, K., Lindström, B., & Rosén, A. (1975). Binding-site interaction of chlorthalidone and acetazolamide, two drugs transported by red blood cells. Clinical pharmacology and therapeutics, 17(4), 424–432. [Link]
- Dieterle, W., Wagner, J., & Faigle, J. W. (1976). Binding of chlorthalidone (Hygroton) to blood components in man. European journal of clinical pharmacology, 10(1), 37–42.
-
Kharat, C., Shirsat, V. A., Kodgule, Y. M., & Kodgule, M. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. International Journal of Analytical Chemistry, 2020, 3593805. [Link]
- Sonawane, S., Gide, P., & Kothapalli, L. (2016). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 84(3), 443-458.
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating Rp-Hplc Method For Determination Of Chlorthalidone. [Link]
- Patel, M. (2016). Bioanalytical method development, validation and stability for estimation of chlorthalidone in human plasma by using LC-ESI-MS/MS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1249-1265.
Sources
- 1. Binding‐site interaction of chlorthalidone and acetazolamide, two drugs transported by red blood cells | Semantic Scholar [semanticscholar.org]
- 2. Binding-site interaction of chlorthalidone and acetazolamide, two drugs transported by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. wjpps.com [wjpps.com]
Troubleshooting poor peak shape for 3-Dehydroxy Chlorthalidone in chromatography
Technical Support Center: Chromatography Troubleshooting
Topic: Poor Peak Shape for 3-Dehydroxy Chlorthalidone
Welcome to the technical support guide for troubleshooting chromatographic issues related to this compound, a known impurity of Chlorthalidone. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges in achieving optimal peak shape during HPLC or UHPLC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for this compound. What are the most likely causes?
A1: Peak tailing for a compound like this compound in reversed-phase chromatography is a common issue and typically points to unwanted secondary interactions between the analyte and the stationary phase.[1][2] The primary causes can be broken down into three main categories: chemical interactions, column issues, and system effects.
-
Chemical Interactions (Most Common): The structure of this compound contains a sulfonamide group and an amide within a cyclic structure, making it susceptible to interactions with the silica backbone of the column. The most frequent cause of tailing is the interaction between basic functional groups on the analyte and acidic, ionized silanol groups (Si-O⁻) on the silica surface of the stationary phase.[2][3][4][5] This is especially problematic when the mobile phase pH is above 3, where silanol groups begin to deprotonate and become negatively charged.[3][6]
-
Column Hardware & Health: A compromised column can also lead to poor peak shape for all analytes. This can include the formation of a void at the column inlet, a partially blocked inlet frit, or contamination of the stationary phase with strongly retained impurities.[2][7]
-
Extra-Column Effects: Issues within the HPLC/UHPLC system itself, such as excessive tubing length, poorly made connections, or a large detector flow cell, can contribute to band broadening and peak tailing.[3][8][9] This is known as extra-column volume.
The following sections will guide you through a systematic approach to diagnose and resolve these issues.
Q2: How can I use the mobile phase to fix peak tailing for this compound?
A2: Optimizing the mobile phase is the most powerful and common first step in addressing peak tailing. The goal is to control the ionization state of both your analyte and the column's residual silanol groups.
Step 1: Adjust Mobile Phase pH
The single most critical parameter is pH.[10][11][12][13] You need to move the mobile phase pH away from the pKa of your analyte and the pKa of the silica silanols.
-
The Mechanism: Silanol groups on the silica surface are acidic (pKa ~3.5-4.5). At a mobile phase pH above this range, they become ionized (negatively charged) and can strongly interact with any positively charged parts of your analyte, causing tailing.[1][2][4]
-
Recommended Action: Lower the mobile phase pH to between 2.5 and 3.0.[7] At this low pH, the residual silanol groups are fully protonated (neutral), minimizing the secondary ionic interactions that cause tailing.[2][4] Use a buffer like phosphate or formate to ensure consistent pH control. A stability-indicating method for the parent drug, Chlorthalidone, successfully used a 20 mM phosphate buffer at pH 3.0.[14]
Step 2: Ensure Adequate Buffering
-
The Mechanism: A buffer resists pH changes that can occur on the column surface. Without a buffer, the local pH can differ from that of the mobile phase you prepared, leading to inconsistent interactions and poor peak shape.
-
Recommended Action: Use a buffer concentration of 20-50 mM.[4] This is sufficient to control the on-column pH without risking precipitation in high organic concentrations. Ensure the buffer is present in both the aqueous and organic mobile phase components if running a gradient to prevent tailing of later eluting peaks.[1]
Step 3: Consider Mobile Phase Additives (Use with Caution)
-
The Mechanism: In older methods using less advanced columns (Type A silica), a "sacrificial base" like triethylamine (TEA) was often added to the mobile phase.[4] The positively charged TEA preferentially interacts with the negative silanol sites, shielding the analyte from these secondary interactions.
-
Recommended Action: This is generally not recommended for modern, high-purity (Type B) or hybrid silica columns, as it can alter selectivity and is often unnecessary. It should be considered a last resort if pH adjustment and a high-quality column do not resolve the issue.
| Mobile Phase Parameter | Recommended Adjustment | Scientific Rationale |
| pH | Adjust to 2.5 - 3.0 using a suitable buffer (e.g., phosphate, formate). | Suppresses the ionization of residual silanol groups on the silica surface, minimizing secondary ionic interactions with the analyte.[2][4][5] |
| Buffer Concentration | Use 20-50 mM. | Provides sufficient capacity to maintain a stable pH environment on the column, preventing localized pH shifts that can cause peak distortion.[4] |
| Organic Modifier | Typically Acetonitrile or Methanol. | While less impactful on tailing than pH, changing the organic modifier can alter selectivity and may sometimes improve peak shape. Methanol can be better at masking some silanol interactions. |
Q3: My peak shape is still poor after optimizing the mobile phase. Could my column be the problem?
A3: Yes. If mobile phase optimization does not yield a symmetrical peak, the issue likely lies with the column's chemistry or physical condition.
Step 1: Choose the Right Column Chemistry
Not all C18 columns are created equal. For analytes prone to tailing, selecting a modern, high-performance column is critical.
-
The Mechanism: The surface of the silica used for bonding the C18 chains is key. Older "Type A" silica has a higher concentration of acidic, metal-contaminated silanols. Modern "Type B" silica is highly purified and has less silanol activity. Furthermore, a process called "end-capping" is used to chemically convert most of the remaining free silanols into less polar groups, effectively shielding them.[2][3]
-
Recommended Action:
-
Use a column packed with high-purity, "Type B" silica.
-
Ensure the column is thoroughly end-capped . This is one of the most effective ways to reduce tailing for basic or polar compounds.[2][3]
-
Consider columns with alternative stationary phases or hybrid silica technology, which are designed for improved pH stability and reduced silanol activity.[5] The United States Pharmacopeia (USP) monograph for Chlorthalidone tablets specifies a packing L7 (octylsilane, C8), which can sometimes offer different selectivity and reduced hydrophobic interaction compared to a C18.[15]
-
Step 2: Assess Column Health
-
The Mechanism: Over time and with use, columns can degrade. High pressure can cause the packed bed of silica to settle, creating a "void" at the inlet. This void acts as an unswept mixing chamber, causing significant peak broadening and tailing.[4][7] The inlet frit can also become partially blocked with particulates from the sample or system.
-
Recommended Action:
-
Check for a Blocked Frit: Disconnect the column and reverse-flush it (if the manufacturer allows) to waste, following the manufacturer's instructions. This can dislodge particulates.[7]
-
Suspect a Void: If flushing doesn't work, the column may have a void. This is often confirmed by substituting the suspect column with a new, identical one. If the new column provides good peak shape, the old one is likely compromised and should be replaced.[2]
-
Use Protection: Always use a guard column or an in-line filter to protect the analytical column from contamination and particulates.[7]
-
Q4: Can my sample preparation or instrument setup cause peak distortion?
A4: Absolutely. Even with a perfect method and column, issues with the sample solvent or the HPLC system's physical configuration can ruin peak shape.
Step 1: Evaluate the Sample Solvent (Diluent)
-
The Mechanism: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause severe peak distortion.[6][16] The plug of strong solvent carries the analyte down the column too quickly at the start, preventing proper focusing on the column head. This leads to broadened or split peaks.[17][18]
-
Recommended Action: As a rule of thumb, the sample solvent should be as weak as or weaker than your mobile phase. Ideally, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the lowest possible concentration of a stronger solvent and keep the injection volume small.[19][20]
Step 2: Minimize Extra-Column Volume
-
The Mechanism: Extra-column volume (or dead volume) is the total volume in the flow path outside of the column itself—from the injector to the detector.[9] This includes tubing, fittings, and the detector cell.[8][21] Any excessive volume allows the analyte band to spread out (diffuse) after it has been separated by the column, leading to broader and more tailing peaks.[8][9][22]
-
Recommended Action:
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and keep the length as short as possible, especially between the column and the detector.[3]
-
Fittings: Ensure all fittings are properly seated and are of a zero-dead-volume (ZDV) design to prevent unswept spaces where diffusion can occur.[6][9]
-
Injection Volume: While not strictly an extra-column volume issue, injecting too large a volume can itself cause band broadening, similar to the strong solvent effect.[7] If you suspect this, try reducing the injection volume.
-
Systematic Troubleshooting Workflow
To aid in diagnosing the root cause of poor peak shape for this compound, follow this logical workflow.
Caption: A decision tree for troubleshooting peak tailing.
References
-
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Gandhi, S. V., & Sanklecha, A. P. (2019). HPLC Method Development and Validation for Estimation of Chlorthalidone in Tablet Dosage Form. Journal of Drug Delivery and Therapeutics, 9(4), 123-127. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Dolan, J. (2024, October 28). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science. Retrieved from [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Separation Science. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Pharmacophore. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF CHLORTHALIDONE AND IRBESARTON IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
Patil, S. M., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 82(3), 549–567. Retrieved from [Link]
-
Stoll, D. R., et al. (2012). Quantifying injection solvent effects in reversed-phase liquid chromatography. Journal of Chromatography A, 1238, 49-59. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
MONAD. (2024, March 18). What's the significance of mobile phase pH in chromatography? Retrieved from [Link]
-
Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]
-
LCGC International. (n.d.). The Role of Injection Solvents. Retrieved from [Link]
-
Dhumal, A. D., & Barabde, G. (2024). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CHLORTHALIDONE AND AMLODIPINE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 15(8), 2541-2550. Retrieved from [Link]
-
Chromtech. (n.d.). A Practical Investigation of Extracolumn Dead Volume and its Effects in HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating Rp-Hplc Method For Determination Of Chlorthalidone. Retrieved from [Link]
Sources
- 1. Restek - Videoartikel [de.restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. support.waters.com [support.waters.com]
- 7. labcompare.com [labcompare.com]
- 8. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 9. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. What's the significance of mobile phase pH in chromatography? [monadlabtech.com]
- 14. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
- 16. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Quantifying injection solvent effects in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
How to minimize ion suppression for 3-Dehydroxy Chlorthalidone in mass spectrometry
A Guide to Minimizing Ion Suppression in Mass Spectrometry
Welcome to the technical support guide for the bioanalysis of 3-Dehydroxy Chlorthalidone. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights to overcome the common yet critical challenge of ion suppression in LC-MS/MS analysis. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter in your laboratory.
Part 1: Understanding the Challenge & Initial Diagnosis
Q1: What is this compound, and why is ion suppression a significant issue for its analysis?
This compound is a metabolite of Chlorthalidone, a thiazide-like diuretic used to treat hypertension.[1][2] Its chemical structure includes a sulfonamide group, making it a relatively polar and acidic compound.[3][4]
Ion suppression is a specific type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5][6][7] This competition for ionization leads to a reduced analyte signal, which can severely compromise the accuracy, precision, and sensitivity of your assay.[6][8][9] For this compound, which is often measured at low concentrations in complex biological fluids, mitigating ion suppression is paramount for reliable quantification.[10]
Q2: How can I determine if my this compound assay is suffering from ion suppression?
The most definitive method is to perform a post-column infusion experiment. This technique provides a clear visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.
Experimental Protocol: Post-Column Infusion Analysis
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up an infusion pump to deliver this standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow stream via a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
Inject a blank matrix sample (e.g., extracted plasma from a drug-free subject) onto the LC-MS/MS system while infusing the analyte.
-
Monitor the signal of your this compound MRM transition.
-
Analyze the resulting chromatogram. A stable, flat baseline indicates no ion suppression. Dips in the baseline correspond to regions of ion suppression, while peaks indicate ion enhancement.
Interpretation: If the retention time of your this compound peak coincides with a significant dip in the infused signal, your assay is affected by ion suppression from co-eluting matrix components.[9]
Part 2: Troubleshooting Guide - Strategies for Mitigation
This section is designed as a logical workflow to systematically address and minimize ion suppression.
Sources
- 1. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlortalidone - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis and Purification of 3-Dehydroxy Chlorthalidone
Document ID: TSG-DHCT-2026-01A
Purpose: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of 3-Dehydroxy Chlorthalidone. This molecule, a key analog and potential process-related impurity of Chlorthalidone, presents unique challenges in its synthesis. This guide offers practical, experience-driven solutions to overcome these hurdles.
Section 1: Synthesis Strategy and Core Challenges
The synthesis of this compound, chemically known as 2-chloro-5-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide, requires a modification of the standard Chlorthalidone synthesis pathway. The primary challenge lies in preventing the formation of or removing the hydroxyl group at the C3 position of the isoindolinone ring. A common and effective strategy involves the reductive dehydroxylation of Chlorthalidone itself.
This approach leverages the commercially available and well-characterized Chlorthalidone as the starting material, focusing the experimental effort on a single, high-yield reduction step followed by a robust purification protocol.
Proposed Synthetic Workflow: Reductive Dehydroxylation
The diagram below outlines the proposed transformation of Chlorthalidone to its 3-Dehydroxy analog.
Caption: Proposed synthesis of this compound via reductive dehydroxylation.
Section 2: Troubleshooting the Synthesis
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary causes?
A1: Low yield is a frequent issue stemming from several factors. Let's break down the likely culprits:
-
Water Contamination: The reduction reaction is highly sensitive to moisture. Water will consume the triethylsilane and deactivate the Lewis acid catalyst.
-
Causality: The Lewis acid (e.g., Boron Trifluoride Etherate, BF₃·OEt₂) is a strong moisture scavenger. Any residual water in the solvent, on the glassware, or in the starting material will be preferentially complexed by the Lewis acid, rendering it inactive for the desired reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., DCM distilled over CaH₂). Handle reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of silane or Lewis acid to the substrate can lead to an incomplete reaction.
-
Solution: Start with a 2-3 fold molar excess of triethylsilane and 1.5-2 equivalents of the Lewis acid. Titrate these conditions to find the optimal balance for your specific setup.
-
-
Degradation of Starting Material: Chlorthalidone can degrade under harsh acidic conditions, especially if the reaction is prolonged or overheated.
-
Causality: While the sulfonamide group is generally stable, prolonged exposure to strong Lewis acids can promote side reactions.[1][2]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). The reaction should typically reach completion within 2-6 hours at room temperature. Avoid excessive heating unless necessary to initiate the reaction.
-
Q2: TLC and LC-MS analysis of my crude product shows a significant amount of unreacted Chlorthalidone. How can I drive the reaction to completion?
A2: This indicates a stalled reaction. Here are steps to improve conversion:
-
Verify Reagent Quality: Ensure your triethylsilane and Lewis acid are not old or improperly stored, as they can degrade over time.
-
Incremental Reagent Addition: If the reaction stalls, you can add another portion (0.5 eq) of the Lewis acid and silane. Monitor by TLC after 30-60 minutes to see if the reaction progresses.
-
Temperature Adjustment: While room temperature is ideal, gently warming the reaction mixture to 35-40°C can sometimes provide the necessary activation energy to push the reaction to completion. Be cautious, as higher temperatures can increase byproduct formation.
Q3: My main byproduct has the same mass as Chlorthalidone but a slightly different retention time. What could it be?
A3: This is likely an isomer of Chlorthalidone. The parent drug exists as a tautomeric mixture of a lactam (closed-ring) and an open-ring amino-ketone form. The harsh acidic conditions of the reaction could potentially trap or favor one tautomer, or cause other subtle structural rearrangements. Confirmation would require detailed spectroscopic analysis (e.g., 2D-NMR). However, the primary goal should be to maximize the yield of the desired 3-Dehydroxy product. A well-optimized purification step should be able to separate this isomeric impurity.
Q4: I am concerned about the potential for hydrolysis of the sulfonamide group. What conditions favor this side reaction?
A4: Sulfonamide hydrolysis is a known degradation pathway, typically favored under strongly acidic or basic conditions, especially at elevated temperatures.[3] While the Lewis acid conditions used for the reduction are acidic, the reaction is typically run at room temperature and for a limited duration in an anhydrous environment, which minimizes the risk of hydrolysis. The risk becomes more significant during the aqueous work-up if the pH becomes highly acidic or basic and is left for an extended period.
-
Preventative Measure: Perform the aqueous quench and extraction steps efficiently. Do not let the reaction mixture sit in highly acidic or basic aqueous solutions for prolonged periods. Neutralize the reaction mixture promptly during work-up.
Section 3: Purification Clinic: Strategies and Protocols
Purifying this compound requires separating it from unreacted starting material, the silane byproducts (e.g., triethylsilanol), and other minor impurities.
Q1: Recrystallization of the crude product gives me an oil or fails to significantly improve purity. What should I do?
A1: This is a common outcome when the crude product contains impurities that act as "eutectic contaminants," depressing the melting point and preventing crystallization. Direct crystallization of the crude material is often inefficient.
-
Expert Recommendation: First, perform a silica gel flash chromatography "plug" to remove the most polar and non-polar impurities. This partially purified material is much more amenable to recrystallization.
Table 1: Recommended Solvents for Purification
| Purification Method | Primary Solvent | Co-Solvent (for polarity tuning) | Rationale & Notes |
| Flash Chromatography | Dichloromethane (DCM) | Methanol (MeOH) or Ethyl Acetate (EtOAc) | Start with 100% DCM and gradually increase the polar co-solvent (e.g., 0-5% MeOH gradient). This compound is less polar than Chlorthalidone. |
| Recrystallization | Isopropanol (IPA) | Water or Heptane | Dissolve the compound in a minimum amount of hot IPA. Add water (as an anti-solvent) dropwise until turbidity persists, then re-heat to clarify and cool slowly.[4] |
| Recrystallization | Ethyl Acetate (EtOAc) | Hexane or Heptane | A good alternative system. Dissolve in hot EtOAc and add hexane as the anti-solvent. |
Experimental Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a silica gel column appropriate for your scale (typically a 100:1 ratio of silica to crude material by weight).
-
Slurry Pack: Pack the column using a slurry of silica gel in a non-polar solvent (e.g., 95:5 Hexane:EtOAc).
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of your crude product). Evaporate the solvent to get a dry, free-flowing powder.
-
Dry Load: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elute: Begin elution with your starting solvent system (e.g., 100% DCM). Gradually increase the polarity by adding your co-solvent (e.g., step gradient of 1%, 2%, 3%... Methanol in DCM).
-
Collect Fractions: Collect fractions and monitor them by TLC (stain with potassium permanganate or visualize under UV light at 254 nm).
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Analytical Methods and Quality Control
Ensuring the purity and identity of the final compound is critical. A combination of chromatographic and spectroscopic methods should be employed.
Table 2: Key Analytical Techniques for Quality Control
| Technique | Typical Conditions | Expected Results & Interpretation |
| RP-HPLC | Column: C18 or C8 (250 x 4.6 mm, 5 µm).[5] Mobile Phase: Gradient of Acetonitrile and a phosphate buffer (e.g., 10mM KH₂PO₄, pH 3.5).[6] Detection: UV at 220-280 nm. | A pure sample should show a single major peak. The retention time will be longer than that of Chlorthalidone due to increased hydrophobicity (loss of -OH group). |
| LC-MS | Same as HPLC, coupled to a mass spectrometer (ESI+). | Confirms the molecular weight of the product (C₁₄H₁₁ClN₂O₃S, MW ≈ 338.77 g/mol ).[7] Allows for identification of impurities based on their mass-to-charge ratio. |
| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃. | Confirms the structure. Key signals to look for: the disappearance of the C3-OH proton signal (present in Chlorthalidone) and the appearance of a new signal for the C3-H protons (likely a singlet or AB quartet around 4.5-5.5 ppm). |
| TLC | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: 95:5 DCM:MeOH. | The product spot should have a higher Rf value than Chlorthalidone. A single spot indicates good purity. |
Section 5: Frequently Asked Questions (FAQs)
Q: What is the expected stability of this compound?
A: As a sulfonamide-containing isoindolinone, its stability profile is expected to be similar to Chlorthalidone. It should be stable as a solid when protected from light and moisture. In solution, stability is pH-dependent. Avoid strongly acidic or basic conditions to prevent hydrolysis of the sulfonamide group.[2][8]
Q: How can I definitively confirm the absence of the 3-hydroxy group?
A: The most conclusive method is ¹H NMR spectroscopy. In the spectrum of Chlorthalidone, the hydroxyl proton is observable (often as a broad singlet). In the 3-Dehydroxy analog, this signal will be absent, and a new signal corresponding to the proton(s) at the C3 position will appear. Additionally, ¹³C NMR will show an upfield shift for the C3 carbon signal compared to Chlorthalidone.
Q: Are there any special safety precautions I should take?
A: Yes. The reagents used in the synthesis are hazardous.
-
Lewis Acids (e.g., BF₃·OEt₂): Corrosive and moisture-sensitive. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Triethylsilane: Flammable and an irritant.
-
Chlorinated Solvents (DCM): Potential carcinogen. Always handle in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Overall Process Validation Workflow
Caption: A self-validating workflow from synthesis to final product release.
References
-
BenchChem. (2025). A Comparative Analysis of Chlorthalidone: Process and Degradation Impurities. BenchChem Technical Support.
-
American Cyanamid Co. (1957). Sulfonamide purification process. Google Patents (US2777844A).
-
Drogui, P., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
-
Drogui, P., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications.
-
Various Authors. (n.d.). Synthesis of chlorthalidone analogue. ResearchGate.
-
BOC Sciences. (n.d.). Chlorthalidone and Impurities. BOC Sciences.
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
-
SynThink Research Chemicals. (n.d.). Chlorthalidone EP Impurities & Related Compounds. SynThink.
-
Reddit User Discussion. (2015). A question about sulfonamide hydrolysis. Reddit.
-
Wang, Z. (1982). Synthesis method of chlorthalidone medicine intermediate. Google Patents (CN105906521A).
-
LibreTexts Chemistry. (2021). Electrophilic Aromatic Substitution. LibreTexts.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia.
-
Mylan Laboratories Ltd. (2018). Improved process for the preparation of chlorthalidone. Google Patents (WO2018158777A1).
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps.
-
LibreTexts Chemistry. (2021). 22.4: Electrophilic Aromatic Substitution. LibreTexts.
-
RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Publishing.
-
BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
-
National Center for Biotechnology Information. (n.d.). Chlorthalidone. PubChem.
-
Kharat, C., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. National Institutes of Health.
-
Sari, Y., et al. (2021). Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. Journal of Drug Delivery and Therapeutics.
-
Kharat, C., et al. (2020). Synthesis scheme for chlorthalidone API. ResearchGate.
-
Torrent Pharmaceuticals Ltd. (2006). Novel polymorph of 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phthalimidine. Google Patents (WO2006109318A1).
-
Bowser, J.R., et al. (1983). Preparation of sulfonamides from N-silylamines. National Institutes of Health.
-
BenchChem. (2025). Navigating the Chromatographic Challenge: A Technical Guide to Avoiding Co-elution of Chlorthalidone Impurities. BenchChem.
-
Pharmaceutical Fronts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA.
-
YMER. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CHLORTHALIDONE IN BULK AND DOSAGE FORMS BY UV SPECTROPHOTOMETRY. YMER.
-
ACS Publications. (2023). Tailoring Physicochemical Properties of Chlorthalidone through Cocrystal Engineering and Delayed Precipitation by Polymers. ACS Publications.
-
ResearchGate. (2023). Tailoring Physicochemical Properties of Chlorthalidone through Cocrystal Engineering and Delayed Precipitation by Polymers. ResearchGate.
-
USV Pharmaceutical Corp. (1990). Novel chlorthalidone process and product. Google Patents (US4933360A).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.
-
IJARMPS. (2017). method validation and development of chlorthalidone by rp-hplc. IJARMPS.
-
PubMed. (1981). Analysis of chlorthalidone in biological fluids by high-performance liquid chromatography using a rapid column cleanup procedure. PubMed.
Sources
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarmps.org [ijarmps.org]
- 7. This compound | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Sensitivity of 3-Dehydroxy Chlorthalidone Detection
Welcome to the technical support center for the sensitive detection of 3-Dehydroxy Chlorthalidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to overcome common challenges in the bioanalysis of this critical metabolite.
Introduction: The Challenge of Detecting this compound
Chlorthalidone is a long-acting thiazide-like diuretic used in the management of hypertension and edema.[1][2] Its metabolism in the liver leads to the formation of several metabolites, including this compound.[3][4] Accurate and sensitive detection of this metabolite is crucial for pharmacokinetic studies, doping control, and understanding the drug's disposition.[3] However, achieving high sensitivity for this compound in biological matrices like plasma and urine can be challenging due to its low concentrations, potential for matrix effects, and physicochemical properties.
This guide provides a structured approach to troubleshoot and optimize your analytical methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification of small molecules in complex biological samples.[5][6]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low Signal Intensity or Inability to Detect this compound
Question: I am not detecting a signal for this compound, or the signal is too low, even in my spiked quality control (QC) samples. What are the potential causes and how can I fix this?
Answer:
Low or no signal is a common frustration. The root cause can be multifaceted, spanning from sample preparation to instrument settings. Let's break down the possibilities:
-
Suboptimal Sample Preparation: Inefficient extraction of this compound from the biological matrix is a primary suspect.
-
Causality: The metabolite may be strongly protein-bound or have solubility characteristics that are not well-matched with your chosen extraction solvent or solid-phase extraction (SPE) sorbent.
-
Solutions:
-
Re-evaluate Your Extraction Technique:
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents. Since Chlorthalidone is soluble in methanol and slightly soluble in ethanol, consider solvent systems that include these or other polar organic solvents.[7] Ensure the pH of the aqueous phase is optimized to keep this compound in a neutral, more extractable state.
-
Solid-Phase Extraction (SPE): This technique often provides cleaner extracts than LLE.[8][9] Choose a sorbent chemistry that is appropriate for the metabolite. A reversed-phase (C18 or polymeric) sorbent is a good starting point.[10] Methodical optimization of the wash and elution steps is critical to remove interferences and ensure complete recovery of the analyte.[11]
-
-
Protein Precipitation (PPT): While simple, PPT can be effective.[12] Ensure you are using a sufficient volume of cold acetonitrile or methanol to precipitate the plasma proteins effectively. A ratio of 3:1 (solvent to plasma) is a common starting point.
-
-
-
Inefficient Ionization in the Mass Spectrometer: The settings of your ion source can dramatically impact signal intensity.
-
Causality: this compound, like its parent drug, has specific chemical properties that favor either positive or negative ionization mode. The gas flows, temperatures, and voltages in the source must be optimized to generate and transmit the maximum number of ions.
-
Solutions:
-
Verify Ionization Mode: Chlorthalidone has been successfully analyzed in both positive and negative ion modes.[13][14] Infuse a standard solution of this compound directly into the mass spectrometer to determine which mode provides a better response.
-
Optimize Source Parameters: Systematically tune the ion source parameters, including nebulizer gas, auxiliary gas, sheath gas, capillary voltage, and source temperature. Perform this optimization while infusing a standard solution to find the "sweet spot" for your analyte.
-
-
-
Incorrect Mass Transitions (MRM): The selected precursor and product ions in your Multiple Reaction Monitoring (MRM) method must be accurate.
-
Causality: If the wrong m/z values are monitored, the instrument will not detect the analyte.
-
Solutions:
-
Confirm Molecular Weight and Fragmentation: Determine the exact mass of the protonated or deprotonated this compound molecule. Infuse a standard and perform a product ion scan to identify the most intense and stable fragment ions. For Chlorthalidone, a common transition in negative mode is m/z 337.1 → 146.05.[15] The dehydroxy metabolite will have a different precursor mass.
-
Optimize Collision Energy: The energy used to fragment the precursor ion affects the intensity of the product ions. Perform a collision energy optimization for each transition to maximize signal.
-
-
Issue 2: High Background Noise and Poor Signal-to-Noise Ratio (S/N)
Question: My chromatogram has a very noisy baseline, which is making it difficult to accurately integrate the peak for this compound, especially at the lower limit of quantitation (LLOQ). How can I clean this up?
Answer:
A high baseline noise level can mask your analyte peak and compromise the sensitivity of your assay. Here’s how to tackle it:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of your analyte, leading to a variable and noisy baseline.[6][16]
-
Causality: Phospholipids, salts, and other small molecules from plasma or urine can interfere with the ionization process in the mass spectrometer's source.[6]
-
Solutions:
-
Improve Sample Cleanup: As discussed in Issue 1, a more rigorous sample preparation method is key. SPE is generally superior to LLE and PPT in removing matrix components.[8][10] Consider specialized SPE cartridges designed for phospholipid removal.
-
Optimize Chromatography: Adjust your chromatographic conditions to separate this compound from the interfering matrix components.
-
Gradient Elution: Employ a gradient elution program on your HPLC or UPLC system. A well-designed gradient can help to resolve the analyte from early and late-eluting interferences.[17]
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter the selectivity of your separation.[17]
-
Mobile Phase Modifiers: Adding small amounts of formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.[18]
-
-
-
-
Contaminated LC-MS System: A dirty system is a common source of baseline noise.
-
Causality: Contaminants can build up in the injection port, tubing, column, and mass spectrometer ion source over time.
-
Solutions:
-
Systematic Cleaning: Flush the entire LC system with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol, water).
-
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary and skimmer.
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases to prevent the introduction of contaminants.[17]
-
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
Question: The chromatographic peak for this compound is tailing (or fronting), which is affecting my ability to accurately quantify it. What's causing this and how do I fix it?
Answer:
Poor peak shape can significantly impact the accuracy and precision of your results. Here are the likely culprits and their solutions:
-
Secondary Interactions with the Column: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.
-
Causality: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[19]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid) can protonate the analyte and suppress its interaction with silanol groups.[17]
-
Use an End-Capped Column: Modern, high-quality columns are typically "end-capped" to minimize the number of free silanol groups. Ensure you are using a suitable column.[19]
-
-
-
Column Overload: Injecting too much sample onto the column can cause peak fronting or broadening.
-
Column Degradation or Contamination: An old or contaminated column will often exhibit poor peak shape.
-
Causality: The stationary phase can degrade over time, or strongly retained compounds from previous injections can build up on the column.
-
Solutions:
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for enhancing the sensitivity of this compound detection in plasma?
A1: For maximum sensitivity and removal of interfering matrix components, Solid-Phase Extraction (SPE) is generally the recommended technique.[8] It provides cleaner extracts compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), which helps to reduce matrix effects and improve the signal-to-noise ratio.[10] A reversed-phase polymeric sorbent is a good starting point for method development.
Q2: Should I use HPLC or UPLC for the analysis of this compound?
A2: Ultra-Performance Liquid Chromatography (UPLC) is highly recommended for enhancing sensitivity.[13][17] UPLC systems use columns with smaller particle sizes (sub-2 µm), which results in sharper and narrower peaks.[17] This leads to increased peak height and better resolution from interferences, ultimately improving the signal-to-noise ratio and sensitivity.[17]
Q3: What are the key mass spectrometry parameters to optimize for sensitive detection?
A3: The critical MS parameters to optimize are:
-
Ionization Mode: Determine whether positive or negative electrospray ionization (ESI) provides a better signal for this compound.[13]
-
MRM Transitions: Select the most intense and specific precursor-to-product ion transitions.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the product ion signal.
-
Source Parameters: Fine-tune the nebulizer gas, auxiliary gas, sheath gas, capillary voltage, and source temperature for optimal ion generation and transmission.
Q4: How can I confirm that what I am detecting is indeed this compound?
A4: The most definitive way is to use a certified reference standard of this compound. By comparing the retention time and the ratio of multiple MRM transitions of your detected peak to that of the certified standard, you can have high confidence in its identity. If a standard is not available, high-resolution mass spectrometry (HRMS) can be used to obtain an accurate mass measurement, which can help in confirming the elemental composition of the molecule.
Q5: My lab is on a tight budget. Is LLE a viable alternative to SPE for sample preparation?
A5: Yes, Liquid-Liquid Extraction (LLE) can be a cost-effective alternative to SPE.[15] However, it may require more extensive method development to optimize the extraction solvent and pH conditions to achieve adequate recovery and cleanliness.[11][20] Be prepared to spend more time optimizing the chromatographic separation to resolve the analyte from potential interferences that may not be removed as effectively by LLE compared to SPE.[21]
Visualizing the Workflow: Sample Preparation to Analysis
The following diagram illustrates a typical workflow for the sensitive detection of this compound in a biological matrix.
Sources
- 1. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Baseline Characteristics of the Chlorthalidone in Chronic Kidney Disease (CLICK) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorthalidone In Vitro Metabolite Identification for Documenting Exposure in Doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. ijpsm.com [ijpsm.com]
- 8. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and Chlorthalidone from the human plasma | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. aurorabiomed.com [aurorabiomed.com]
- 21. biotage.com [biotage.com]
Technical Support Center: Quantification of Chlorthalidone Impurities
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analytical challenges in quantifying Chlorthalidone impurities. As a Senior Application Scientist, I understand that achieving accurate, robust, and reproducible results is paramount for ensuring the safety and efficacy of pharmaceutical products. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to solve problems effectively. Impurities in Chlorthalidone can arise from the manufacturing process or through degradation over time, making a validated, stability-indicating analytical method crucial.[1][2]
This center is divided into two main sections: Frequently Asked Questions (FAQs) for foundational knowledge and a Troubleshooting Guide for tackling specific experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of Chlorthalidone and its related substances.
Q1: What are the primary specified impurities for Chlorthalidone?
A1: The United States Pharmacopeia (USP) and other pharmacopeias list several potential impurities.[3] The most critical one, often designated as a process-related impurity, is 4'-chloro-3'-sulfamoyl-2-benzophenone carboxylic acid, sometimes referred to as "Impurity A" or CCA.[4][5][6] Other known impurities can be formed during synthesis or through degradation under stress conditions like acid/base hydrolysis or oxidation.[7][8][9]
Table 1: Key Chlorthalidone-Related Compounds
| Compound Name | Abbreviation / Common Name | Type | Molecular Formula | Molecular Weight ( g/mol ) |
| Chlorthalidone | API | Active Pharmaceutical Ingredient | C₁₄H₁₁ClN₂O₄S | 338.77 |
| 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid | Impurity A / CCA | Process-Related Impurity | C₁₄H₁₀ClNO₅S | 339.75[6][10] |
| 2-Chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide | Chlorthalidone | Degradation Product (from hydrolysis) | C₁₄H₁₁ClN₂O₄S | 338.77[8] |
Q2: Why is the choice of HPLC column and mobile phase pH so critical for this analysis?
A2: The criticality stems from the chemical structures of Chlorthalidone and its key impurity, CCA. Chlorthalidone is a weakly acidic compound, while CCA possesses a carboxylic acid group, making it more acidic.
-
Expert Insight: The ionization state of these molecules is highly dependent on the mobile phase pH. To achieve consistent retention times and good peak shapes, the pH should be controlled to keep the analytes in a single, non-ionized or fully ionized state. A mobile phase pH of around 3.0 to 5.5 is often effective.[1][11][12] At a pH of ~3.0, the carboxylic acid on CCA is protonated (less polar), while at a pH of 5.5, it is deprotonated (more polar), significantly altering its retention time relative to Chlorthalidone. This pH-driven selectivity is the key to resolving these compounds.
-
Column Choice: While standard C18 columns can be used, C8 columns have also been shown to provide excellent separation for Chlorthalidone and its process-related impurities.[1][11] The slightly lower hydrophobicity of a C8 phase can sometimes offer better selectivity for these moderately polar compounds.
Q3: What are forced degradation studies and why are they important for Chlorthalidone?
A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[7][13] These studies are mandated by regulatory bodies to:
-
Identify Degradation Pathways: Understand how the molecule breaks down. Chlorthalidone is particularly susceptible to acid and base hydrolysis.[7][8]
-
Establish Stability-Indicating Methods: Ensure the analytical method can separate the intact drug from any potential degradation products that might form during its shelf life. This proves the method's specificity.[11][14]
-
Illuminate Molecular Stability: Reveal the intrinsic stability of the Chlorthalidone molecule.[7]
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter during your analysis.
Problem 1: Poor Resolution Between Chlorthalidone and Impurity A (CCA)
"My Chlorthalidone and Impurity A peaks are merged or have a valley-to-peak ratio that doesn't meet system suitability requirements. How can I improve the separation?"
-
Senior Scientist's Insight: This is the most common challenge. The structural similarity between the parent drug and this impurity means that small changes in chromatographic conditions can have a large impact on selectivity. The issue almost always lies with the mobile phase composition or the column chemistry. Co-elution can mask the presence of the impurity, leading to inaccurate quantification.[1]
-
Systematic Troubleshooting Protocol:
-
Verify Mobile Phase pH: This is your most powerful tool.
-
Action: Prepare fresh mobile phase, carefully adjusting the pH of the aqueous buffer. If your current pH is 4.5, try preparing batches at 4.0 and 5.0. A pH of 5.5 has been shown to be effective.[11][12]
-
Causality: Adjusting the pH alters the ionization state of Impurity A's carboxylic acid group more significantly than it affects the Chlorthalidone molecule, thereby changing the selectivity and improving resolution.[1]
-
-
Adjust Organic Modifier Ratio:
-
Action: If using a gradient, make the initial part of the gradient shallower. If isocratic, decrease the percentage of the organic solvent (e.g., from 45% methanol to 42%).
-
Causality: Reducing the elution strength of the mobile phase will increase the retention times of both peaks, providing more time for the column to perform the separation, which often enhances resolution.[1]
-
-
Change Organic Solvent:
-
Action: If you are using methanol, switch to acetonitrile (or vice versa).
-
Causality: Methanol and acetonitrile have different solvent properties and engage in different types of interactions with the analyte and stationary phase. This change in "solvent selectivity" can dramatically alter the elution order or spacing of closely related compounds.[1]
-
-
Evaluate Column Chemistry:
-
Action: If resolution is still poor after mobile phase optimization, consider switching your column. If you are using a C18, try a C8 or a Phenyl-Hexyl column.[1][11]
-
Causality: Different stationary phases offer different separation mechanisms. A C8 column is less retentive than a C18, which might be optimal. A Phenyl-Hexyl column introduces π-π interactions, which can provide unique selectivity for aromatic compounds like Chlorthalidone and its impurities.[1]
-
-
-
Troubleshooting Workflow Diagram:
Caption: Logical workflow for troubleshooting poor peak resolution.
Problem 2: Asymmetric Peak Shape (Tailing) for the Chlorthalidone Peak
"My Chlorthalidone peak is tailing significantly, affecting integration and accuracy. What is the cause and solution?"
-
Senior Scientist's Insight: Peak tailing for a compound like Chlorthalidone is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits are exposed, acidic silanol groups (Si-OH) on the surface of the silica-based column packing. These sites can interact strongly with the slightly basic amine groups or other polar moieties on the Chlorthalidone molecule, causing a portion of the analyte molecules to be held back, resulting in a "tail".[1][15]
-
Systematic Troubleshooting Protocol:
-
Check Mobile Phase pH:
-
Action: Ensure the mobile phase pH is sufficiently low (e.g., below 4).
-
Causality: At a lower pH, the acidic silanol groups on the column are protonated and thus less active, minimizing their ability to interact with the analyte and reducing tailing.
-
-
Use a High-Purity, End-Capped Column:
-
Action: Confirm that your column is a modern, high-purity silica column with robust end-capping. If your column is old, replace it.
-
Causality: End-capping treats the silica surface to cover most of the active silanol groups. Older columns or those not designed for analyzing basic compounds may have a higher concentration of these problematic sites.[1]
-
-
Rule out Column Overload:
-
Action: Dilute your sample by a factor of 5 or 10 and reinject.
-
Causality: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing or fronting. If the peak shape improves upon dilution, you have identified sample overload as the issue.[1]
-
-
Clean the Column:
-
Action: Flush the column with a strong solvent wash sequence as recommended by the manufacturer. A typical sequence for a reversed-phase column is to flush with water, then isopropanol, then hexane, and then re-equilibrate back through isopropanol to your mobile phase.
-
Causality: Contaminants from previous samples can build up at the head of the column, creating new active sites that cause peak tailing. A thorough wash can often restore column performance.[1]
-
-
Problem 3: Inaccurate or Non-Linear Quantification Results
"My calibration curve for an impurity is not linear, or the recovery in my accuracy study is outside the 80-120% acceptance criteria. What should I investigate?"
-
Senior Scientist's Insight: Inaccurate quantification points to systemic issues that could be related to sample preparation, detector settings, or the stability of the analyte at low concentrations. For impurities, which are present at very low levels, these problems are magnified.
-
Systematic Troubleshooting Protocol:
-
Verify Analyte Solubility and Stability in Diluent:
-
Action: Prepare the lowest concentration standard of your impurity and inject it immediately and then again after several hours.
-
Causality: Chlorthalidone and its impurities may have limited stability or could adsorb to glass surfaces when in solution, especially at very low concentrations (e.g., at the Limit of Quantitation, LOQ).[14][16] If the peak area decreases over time, you have a stability issue. Consider using a different diluent or preparing standards immediately before injection.
-
-
Check Detector Saturation:
-
Action: Review the absorbance units (mAU) of your main Chlorthalidone peak.
-
Causality: If the Chlorthalidone peak is extremely large (e.g., >1500 mAU), it might be saturating the detector. This non-linear detector response at the high end will skew the relative quantification of the small impurity peaks. Dilute the sample to bring the main peak into a more reasonable range (e.g., ~1000 mAU).
-
-
Confirm Peak Purity:
-
Action: If available, use a PDA (Photodiode Array) detector to check the peak purity of the impurity peak across its entire width.
-
Causality: A non-linear curve can result if the impurity peak is not pure and co-elutes with another unknown substance. The response will not be proportional to the concentration of your target impurity alone. If peak purity fails, you must improve the chromatographic resolution (refer back to Problem 1).
-
-
-
General HPLC Analysis Workflow:
Caption: General workflow for HPLC analysis of Chlorthalidone impurities.[2]
References
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Chromatographic Challenge: A Technical Guide to Avoiding Co-elution of Chlorthalidone Impurities.
- Universidade de Lisboa Scholar. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Chlorthalidone Impurity Profiling.
- ResearchGate. (2020).
- Journal of Pharmaceutical Negative Results. (n.d.).
- USP. (n.d.). USP Monographs: Chlorthalidone.
- Sakpal and Chabukswar. (2020). IJPSR, 11(5), 2161-2168.
- Pharmacophore. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF CHLORTHALIDONE AND IRBESARTON IN PHARMACEUTICAL DOSAGE FORM.
- NIH. (2020).
- Chemistry Research Journal. (n.d.). Method Development and Validation for Simultaneous Estimation of Related Impurities of Cilnidipine and Chlorthalidone in Tablet.
- Pharmaffili
- Trungtamthuoc.com. (2025). Chlorthalidone USP 2025.
- Biosynth. (n.d.). Chlorthalidone impurity A.
- Pharma Pure. (n.d.).
- YouTube. (2017). HPLC Tips and Troubleshooting 17 - Poor Peak Shape.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. Chlortalidone EP Impurity A | 345930-32-7 | SynZeal [synzeal.com]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmapure.co.uk [pharmapure.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. ijpsr.com [ijpsr.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. youtube.com [youtube.com]
- 16. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of 3-Dehydroxy Chlorthalidone reference material
Technical Support Center: 3-Dehydroxy Chlorthalidone Reference Material
Welcome to the technical support center for the this compound reference material. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and accurate use of this critical reference standard in your analytical workflows. As an impurity of Chlorthalidone, its correct handling is paramount for accurate impurity profiling, method validation, and ensuring the safety and efficacy of the final drug product.[1][2] This document provides in-depth, field-proven insights and protocols to maintain the stability and reliability of your reference material.
Introduction to this compound
This compound is a process-related impurity and potential degradant of Chlorthalidone, a thiazide-like diuretic used to treat hypertension.[2][3] In pharmaceutical analysis, reference standards are the bedrock of quality, used to confirm identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations.[4] The quality of your analytical results is directly dependent on the quality of your reference standard. Therefore, meticulous storage and handling are not just recommended—they are essential for generating scientifically valid and reproducible data.[4]
This guide addresses the specific challenges associated with this compound, including its physicochemical stability and the prevention of common handling errors that can compromise experimental outcomes.
Physicochemical Properties and Stability Profile
Understanding the fundamental properties of this compound is the first step toward proper handling. While a comprehensive stability profile is often proprietary to the manufacturer and detailed on the Certificate of Analysis (CoA), the information below summarizes its key identifiers.
| Property | Value | Source(s) |
| Chemical Name | 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide | [5] |
| CAS Number | 82875-49-8 | [5] |
| Molecular Formula | C₁₄H₁₁ClN₂O₃S | [6] |
| Appearance | Solid (Typically a white to off-white powder) | General Knowledge |
| Recommended Storage | +4°C | [7] |
| Solubility | Soluble in methanol; practically insoluble in water, ether. | [3] (by analogy to Chlorthalidone) |
Stability Considerations: Based on forced degradation studies of the parent compound, Chlorthalidone, its related impurities may be susceptible to degradation under certain conditions. Chlorthalidone has shown significant degradation in acidic, alkaline, and oxidative environments, but is relatively stable under thermal and photolytic stress.[8] Therefore, it is critical to protect the this compound reference material from harsh pH conditions and oxidizing agents.
Core Protocols: From Receipt to Analysis
This section outlines the critical steps for managing your reference material to preserve its integrity. Each step is designed as part of a self-validating system; adherence to this workflow minimizes the risk of contamination, degradation, and handling errors.
Initial Receipt and Verification
-
Inspect Packaging: Upon arrival, immediately inspect the shipping container for any signs of damage or compromised seals that could have exposed the material to adverse conditions.
-
Verify Documentation: Cross-reference the material details on the vial with the Certificate of Analysis (CoA). Key items to verify include the lot number, identity, purity, and expiration or re-test date.[9]
-
Log Entry: Record the receipt date, lot number, storage condition, and initial assessment in your laboratory's reference standard inventory management system.[1]
Long-Term Storage
The primary goal of long-term storage is to maintain the chemical and physical stability of the reference material until its expiration date.
| Parameter | Recommended Condition | Rationale |
| Temperature | +4°C (Refrigerated) | Slows down potential degradation kinetics. Storing at lower (frozen) temperatures is generally not recommended for non-volatile solids unless specified, as it can introduce risks of moisture condensation upon removal.[7][10] |
| Humidity | Store in a desiccator or controlled-humidity cabinet. | Although not explicitly classified as highly hygroscopic, many pharmaceutical powders can adsorb atmospheric moisture, which can lead to clumping, weighing inaccuracies, and potential hydrolytic degradation.[11] |
| Light | Protect from light by storing in the original amber vial or a light-blocking container. | Many complex organic molecules are sensitive to photodegradation. Storing in amber vials or away from direct light is a fundamental best practice to prevent the formation of photodegradants.[10][12][13] |
Experimental Workflow: Weighing and Solution Preparation
This is the stage with the highest risk of handling error. The following protocol ensures accuracy and minimizes contamination.
Caption: Standard workflow for handling reference material.
Step-by-Step Protocol for Solution Preparation:
-
Equilibration: Transfer the sealed vial from the refrigerator to a desiccator at ambient temperature. Allow it to equilibrate for at least 30-60 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would lead to significant weighing errors and potential degradation.
-
-
Weighing: Use a calibrated analytical balance with the appropriate readability. Open the vial only for the minimum time required to transfer the material.
-
Dissolution: a. Transfer the weighed solid into a Class A volumetric flask. b. Add a portion of the appropriate solvent (e.g., HPLC-grade methanol) to dissolve the material.[3][14] c. Vortex the solution to facilitate dissolution. d. If the material is slow to dissolve, place the flask in an ultrasonic bath for 5-10 minutes.[10] e. Once fully dissolved, dilute to the final volume with the solvent and mix thoroughly.
-
Use and Storage of Solution: Use the prepared stock solution as soon as possible. If storage is necessary, transfer it to a tightly sealed, light-protected vial and store under validated conditions (typically refrigerated). Perform a solution stability study to determine the acceptable storage duration.[9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound reference standard is not fully dissolving in methanol.
-
Possible Cause 1: Incomplete Equilibration. The material may have adsorbed moisture if it was opened while still cold, which can affect its solubility characteristics.
-
Solution: Always ensure the vial has fully warmed to ambient temperature in a desiccator before opening.
-
-
Possible Cause 2: Insufficient Sonication. Some crystalline solids can be slow to dissolve and may require more energy to break down the crystal lattice.
-
Solution: After initial vortexing, sonicate the solution for 10-15 minutes.[10] Ensure the solvent level in the bath is adequate for efficient energy transfer.
-
-
Possible Cause 3: Solvent Quality. The use of lower-grade solvents or solvents contaminated with water can impact solubility.
-
Solution: Use only high-purity, HPLC-grade solvents from a fresh, unopened bottle.
-
Q2: I am observing extraneous peaks in the chromatogram for my freshly prepared reference standard solution.
-
Possible Cause 1: Contamination. The contamination could originate from the solvent, glassware, or the autosampler vial.
-
Solution: Prepare a new solution using fresh solvent and meticulously cleaned (or new) glassware and vials. Inject a solvent blank to ensure the system is clean.[15]
-
-
Possible Cause 2: Standard Degradation. If the material was handled or stored improperly, it may have degraded. This is especially likely if the solution was left at room temperature or exposed to light for an extended period.
-
Solution: Prepare a fresh stock solution from the reference material, ensuring adherence to all handling protocols. Compare the chromatogram to a previous, valid analysis if available. If degradation is suspected, do not use the material and contact the supplier.
-
-
Possible Cause 3: System Carryover. A previous, more concentrated sample may have contaminated the injection port or column.
-
Solution: Run several blank injections after a high-concentration sample. If necessary, perform a system flush with a strong solvent.[16]
-
Caption: A decision tree for troubleshooting analytical issues.
Frequently Asked Questions (FAQs)
FAQ 1: The Certificate of Analysis (CoA) provides a "re-test date." What does this mean? A re-test date is the date determined by the manufacturer up to which the reference standard is expected to remain within its specified purity if stored correctly.[1] It is not an expiration date. You are responsible for performing re-qualification tests at this interval to verify the material's continued fitness for use and to extend its use-by date internally.[17]
FAQ 2: Can I prepare a large batch of stock solution and use it for several weeks? This is only permissible if you have conducted and documented a stock solution stability study.[9] Prepare the solution, divide it into aliquots in tightly sealed, amber vials, and store them under defined conditions (e.g., 4°C). Analyze an aliquot at specified time points (e.g., Day 0, Day 3, Day 7, Day 14) against a freshly prepared standard to determine if the concentration has changed significantly. Without this validation, you must prepare stock solutions fresh daily.
FAQ 3: The reference material powder appears discolored or has formed hard clumps. Should I still use it? No. Any change in the physical appearance of the reference material, such as discoloration or clumping, is a strong indicator of degradation or moisture absorption.[11] Using this material will lead to inaccurate results. You should quarantine the vial, document the observation, and contact the supplier for guidance.
FAQ 4: How should I dispose of unused reference material and its solutions? All chemical waste, including expired solid reference materials and their solutions, must be disposed of in accordance with your institution's and local environmental regulations for hazardous chemical waste.[18] Never dispose of these materials down the drain. Collect them in appropriately labeled, sealed waste containers for pickup by your environmental health and safety department.
References
-
Restek Corporation. (2012). Handling Your Analytical Reference Standards. Restek. [Link]
-
U.S. Pharmacopeia. (2006). USP Monographs: Chlorthalidone. USP29-NF24. [Link]
-
Correct Practice. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Correct Practice. [Link]
-
Lowes, S., et al. (2017). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 19(1), 28-34. [Link]
-
EAG Laboratories. (2017). The ABC's of Reference Standard Management. EAG Laboratories. [Link]
-
Sreenivasulu, J., et al. (2019). Method validation and development of chlorthalidone by rp-hplc. International Journal of Advanced Research in Medical and Pharmaceutical Sciences, 4(12), 11-17. [Link]
-
Al-Ghananeem, A. M., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Scientia Pharmaceutica, 88(2), 20. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Fitrizal, T., et al. (2021). Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 1-12. [Link]
-
MRIGlobal. (n.d.). Four Keys to Reference Standard Management. MRIGlobal. [Link]
-
AA Pharma Inc. (2022). Product Monograph: Chlorthalidone. AA Pharma. [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. Pharmaguideline. [Link]
-
Mansour, F. R. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]
-
Williams, R. L., et al. (2006). Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 1-12. [Link]
- Google Patents. (2013). US20130143937A1 - Chlorthalidone combinations.
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]
-
Unipoint. (2021). 7 Common Compliance Issues Faced By Pharmaceutical Industry. Unipoint. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorthalidone. PubChem Compound Database. [Link]
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1365. [Link]
-
Occupational Safety and Health Administration. (n.d.). Chloropicrin is light sensitive. Samples should be protected from light after sampling. OSHA. [Link]
-
Wankhede, S. B., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry, 2014, 801946. [Link]
-
Sree, G. S., et al. (2020). Stability Indicating Method Development and Validation for the Simultaneous Estimation of Azilsartan and Chlorthalidone in their Pharmaceutical Dosage Form by RP-UPLC. Research Journal of Pharmacy and Technology, 13(10), 4655-4660. [Link]
-
U.S. Food and Drug Administration. (n.d.). Thalitone (chlorthalidone) Tablets USP Label. FDA. [Link]
Sources
- 1. mriglobal.org [mriglobal.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ijpsm.com [ijpsm.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blogs | Restek [discover.restek.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 13. lfatabletpresses.com [lfatabletpresses.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. eag.com [eag.com]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Validation & Comparative
A Comparative Analysis of 3-Dehydroxy Chlorthalidone and Other Chlorthalidone Metabolites: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Chlorthalidone Metabolism
Chlorthalidone, a cornerstone in the management of hypertension and edema, exerts its therapeutic effect through the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney[1]. While the pharmacokinetics of the parent drug are well-documented, a comprehensive understanding of its metabolic fate is critical for a complete safety and efficacy profile. The biotransformation of Chlorthalidone in the liver gives rise to a series of metabolites, with recent research highlighting the significance of reductive and hydroxylative pathways[2][3]. Among these, 3-Dehydroxy Chlorthalidone has been identified as a notable metabolite, necessitating a thorough comparative analysis with other metabolic products to fully elucidate the drug's overall pharmacological footprint.
This guide provides a detailed comparison of this compound with other Chlorthalidone metabolites, focusing on their structural differences, potential biological activities, and the analytical methodologies required for their distinct quantification.
Metabolic Pathways of Chlorthalidone: Beyond Hydroxylation
The metabolism of Chlorthalidone is not limited to simple conjugation reactions. In vitro studies utilizing human hepatocytes have revealed the formation of metabolites through both reduction and hydroxylation of the phthalimidine moiety[2][3]. This leads to the generation of key metabolites, including this compound and various hydroxylated derivatives.
Sources
A Guide to the Validation of an Analytical Method for 3-Dehydroxy Chlorthalidone in Accordance with ICH Guidelines
This guide provides a comprehensive overview of the validation of a hypothetical analytical method for the quantification of 3-Dehydroxy Chlorthalidone, a potential impurity in the diuretic drug Chlorthalidone. The validation process is meticulously designed to adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a pharmaceutical quality control setting.[1][2][3] This document will delve into the rationale behind the experimental choices, present detailed protocols, and compare the performance of this method with existing alternatives.
The Critical Role of Impurity Profiling in Drug Safety
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are paramount to ensuring patient safety and meeting regulatory requirements.[4][5] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[6] Even at low levels, some impurities may exhibit toxicity or unexpected pharmacological effects.[7] Therefore, robust and reliable analytical methods are essential for their control. This compound is a potential impurity of Chlorthalidone, and this guide outlines the validation of a sensitive and specific analytical method for its detection and quantification.
A Hypothetical High-Performance Liquid Chromatography (HPLC) Method
For the purpose of this guide, we will consider a hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound. This choice is based on the widespread use of HPLC in pharmaceutical analysis for its high resolution, sensitivity, and specificity.[8]
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Diluent | Mobile Phase |
The Validation Journey: A Step-by-Step Approach
The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose.[2][7] The following sections detail the validation parameters, the experimental protocols for their assessment, and the acceptance criteria as stipulated by the ICH Q2(R1) guideline.
Workflow for Analytical Method Validation
Caption: Overall workflow for the validation of an analytical method.
Specificity: Ensuring the Method's Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10][11]
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: Prepare and inject a placebo solution (containing all formulation excipients without the API) to assess for any interference from the excipients.
-
Spiked Sample Analysis: Spike the placebo with a known concentration of this compound and the Chlorthalidone API. Analyze the chromatogram to ensure the peak for this compound is well-resolved from the API and any other potential impurities. A resolution of >2 is generally considered acceptable.
-
Forced Degradation Studies: Subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[5] Analyze the stressed samples to demonstrate that the this compound peak is resolved from any degradation products.
Acceptance Criteria: The method is considered specific if there are no interfering peaks from the blank, placebo, or degradation products at the retention time of this compound, and the analyte peak is well-resolved from the API and other impurities.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[2][12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][7]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning from the reporting limit to 120% of the specification limit for an impurity.[7]
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 0.5 (LOQ) | 1500 |
| 1.0 | 3050 |
| 2.0 | 6100 |
| 3.0 | 9050 |
| 4.0 | 12100 |
| 5.0 (120% of Spec) | 15000 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.99[13]
-
Y-intercept: The y-intercept should be close to zero, and a statistical analysis of the residuals should show a random distribution around the x-axis.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][12] It is often determined by spiking a placebo with known amounts of the analyte.
Experimental Protocol:
-
Prepare placebo samples spiked with this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Table 3: Hypothetical Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 2.0 | 1.98 | 99.0 |
| 4.0 | 4.04 | 101.0 |
| 6.0 | 5.94 | 99.0 |
| Mean Recovery | 99.7% |
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 80-120% for impurities at low concentrations.
Precision: Measuring the Method's Variability
Precision is the measure of the degree of scatter of a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is assessed at two levels: repeatability and intermediate precision.[12][14]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the drug product spiked with this compound at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this set of data and compare it with the repeatability results.
-
Table 4: Hypothetical Precision Data
| Precision Level | %RSD |
| Repeatability | 1.2% |
| Intermediate Precision | 1.8% |
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed a predefined limit, which is typically around 15% for impurities at the limit of quantitation and lower for higher concentrations.
Detection Limit (LOD) and Quantitation Limit (LOQ): Defining the Method's Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][16]
Experimental Protocol:
LOD and LOQ can be determined using several methods, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD is typically determined at a signal-to-noise ratio of 3:1.[16]
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
-
Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or the standard deviation of blank measurements) and S = the slope of the calibration curve.[8]
-
Table 5: Hypothetical LOD and LOQ Values
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.[5] Precision and accuracy should be demonstrated at the LOQ.
Relationship Between Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Comparison with Alternative Analytical Methods
While this guide focuses on a hypothetical validated RP-HPLC method for this compound, it is important to consider other analytical techniques that could be employed for the analysis of Chlorthalidone and its impurities.
Table 6: Comparison of Analytical Methods for Chlorthalidone and its Impurities
| Method | Principle | Advantages | Disadvantages | Reference |
| RP-HPLC with UV Detection | Separation based on polarity, detection by UV absorbance. | High resolution, good sensitivity, widely available. | May require derivatization for compounds without a chromophore. | [8] |
| UV-Visible Spectrophotometry | Measurement of light absorption. | Simple, rapid, and cost-effective. | Lacks specificity for complex mixtures, prone to interference. | [17][18] |
| LC-MS/MS | Separation by HPLC coupled with mass spectrometric detection. | High specificity and sensitivity, can identify unknown impurities. | Higher cost and complexity of instrumentation and operation. | [6] |
The choice of the analytical method will depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control of a known impurity like this compound, a validated RP-HPLC method with UV detection, as described in this guide, offers a robust and reliable solution.
Conclusion
The validation of an analytical method according to ICH guidelines is a rigorous but essential process in the pharmaceutical industry. It ensures that the method is reliable, reproducible, and fit for its intended purpose of monitoring the quality and safety of drug products. The hypothetical RP-HPLC method for this compound detailed in this guide, when subjected to the described validation protocols, would provide a high degree of confidence in the reported results. By following a systematic and scientifically sound approach to method validation, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the production of safe and effective medicines.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Front Life Sciences. (2025, May 17). Specificity analytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]
-
Pharma Validation. Accuracy, Precision & Linearity. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
BioPharm International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]
-
Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?. Retrieved from [Link]
-
Alfa Omega Pharma. Chlorthalidone Impurities. Retrieved from [Link]
-
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Quality By Design. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
SynZeal. Chlortalidone Impurities. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. Retrieved from [Link]
-
National Institutes of Health. (2020, April 10). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Retrieved from [Link]
-
YMER. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CHLORTHALIDONE IN BULK AND DOSAGE FORMS BY UV SPECTROPHOTOMETRY. Retrieved from [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontlifesciences.com [frontlifesciences.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. biopharminternational.com [biopharminternational.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 17. ijpsm.com [ijpsm.com]
- 18. ymerdigital.com [ymerdigital.com]
A Comparative Guide to the Potency of Chlorthalidone and its Metabolite, 3-Dehydroxy Chlorthalidone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Chlorthalidone and its Metabolic Landscape
Chlorthalidone is a cornerstone in the management of hypertension and edema.[1][2] Its efficacy stems from its prolonged duration of action and its primary mechanism: the inhibition of the sodium-chloride (Na-Cl) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[1]
While a significant portion of Chlorthalidone is excreted unchanged, it does undergo partial hepatic metabolism.[3] One of the identified metabolic pathways involves the reduction of the phthalimidine moiety, leading to the formation of metabolites such as 3-Dehydroxy Chlorthalidone.[4] Understanding the pharmacological activity of such metabolites is crucial for a comprehensive understanding of Chlorthalidone's overall therapeutic and potential off-target effects.
A recent in vitro study utilizing human hepatocytes identified two primary metabolites of Chlorthalidone, one of which involves a reduction at the phthalimidine moiety, consistent with the structure of this compound.[4]
Structural Comparison and Potency Hypothesis
The key structural difference between Chlorthalidone and this compound lies in the C3 position of the isoindolinone ring system. Chlorthalidone possesses a hydroxyl group at this position, which is absent in its 3-dehydroxy metabolite. This structural alteration may have significant implications for the molecule's interaction with the Na-Cl cotransporter, its primary pharmacological target.
Hypothesis: The hydroxyl group at the C3 position of Chlorthalidone may be critical for its high-affinity binding to the Na-Cl cotransporter. Its removal in this compound could lead to a reduction in diuretic and antihypertensive potency. The rationale behind this hypothesis is that the hydroxyl group may form a key hydrogen bond with the transporter protein, stabilizing the drug-receptor complex.
To rigorously test this hypothesis, a series of in vitro and in vivo experiments are necessary. The following sections detail the experimental workflows designed to provide a definitive comparison of the potency of Chlorthalidone and this compound.
In Vitro Potency Assessment: Na-Cl Cotransporter Inhibition Assay
The primary mechanism of action for Chlorthalidone is the inhibition of the Na-Cl cotransporter (NCC).[1] Therefore, a direct comparison of the inhibitory activity of Chlorthalidone and this compound on the NCC is the most direct measure of their relative potency at the molecular level.
Experimental Protocol: Ion Uptake Assay in NCC-Expressing Cells
This protocol utilizes a cell line stably expressing the human Na-Cl cotransporter to measure the inhibition of sodium or a tracer ion uptake.
Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293 or a similar line) expressing the human Na-Cl cotransporter in appropriate culture media.
-
Compound Preparation: Prepare stock solutions of Chlorthalidone and this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to generate a concentration-response curve.
-
Assay Procedure:
-
Seed the NCC-expressing cells in a multi-well plate and grow to confluence.
-
Wash the cells with a pre-incubation buffer to remove media.
-
Pre-incubate the cells with varying concentrations of Chlorthalidone, this compound, or vehicle control for a defined period.
-
Initiate ion uptake by adding an uptake buffer containing a fixed concentration of a tracer ion (e.g., radioactive 22Na+ or a fluorescent Na+ indicator) and non-radioactive NaCl.
-
After a short incubation period, terminate the uptake by rapidly washing the cells with an ice-cold stop buffer.
-
Lyse the cells and measure the intracellular concentration of the tracer ion using a scintillation counter (for 22Na+) or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ion uptake for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.
-
Data Presentation:
| Compound | IC50 (µM) for NCC Inhibition |
| Chlorthalidone | Experimental Value |
| This compound | Experimental Value |
A higher IC50 value for this compound would indicate lower potency in inhibiting the Na-Cl cotransporter.
Diagram: In Vitro NCC Inhibition Assay Workflow
Caption: Workflow for the in vitro Na-Cl cotransporter inhibition assay.
In Vivo Potency Assessment: Diuretic and Antihypertensive Effects in Animal Models
To translate the in vitro findings to a physiological context, in vivo studies in appropriate animal models are essential. These studies will assess the diuretic and antihypertensive effects of the compounds.
Diuretic Potency in Normotensive Rodents
This experiment will measure the diuretic and natriuretic (sodium excretion) effects of the compounds in healthy rats or mice.
Experimental Protocol:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Acclimatization and Housing: Acclimate the animals to metabolic cages for several days before the experiment to minimize stress-induced variations in urine output.
-
Dosing:
-
Divide the animals into groups: vehicle control, Chlorthalidone (at a known effective dose), and this compound (at an equimolar dose to Chlorthalidone).
-
Administer the compounds orally or via intraperitoneal injection.
-
-
Urine Collection and Analysis:
-
Collect urine at regular intervals (e.g., 0-4h, 4-8h, 8-24h) following compound administration.
-
Measure the total urine volume for each collection period.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the cumulative urine output and electrolyte excretion for each group.
-
Compare the effects of this compound to Chlorthalidone and the vehicle control.
-
Data Presentation:
| Treatment Group | Cumulative Urine Output (mL/24h) | Cumulative Na+ Excretion (mmol/24h) | Cumulative K+ Excretion (mmol/24h) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Chlorthalidone | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
A significantly lower urine output and sodium excretion in the this compound group compared to the Chlorthalidone group would indicate reduced diuretic potency.
Antihypertensive Potency in a Hypertensive Animal Model
To assess the primary therapeutic effect, the antihypertensive potency of the compounds will be evaluated in a model of hypertension. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and relevant model for essential hypertension.
Experimental Protocol:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs).
-
Blood Pressure Measurement:
-
Train the animals for non-invasive blood pressure measurement using the tail-cuff method for several days to obtain stable baseline readings.
-
Alternatively, for continuous and more accurate measurements, implant radiotelemetry devices for the measurement of blood pressure and heart rate.
-
-
Dosing:
-
After establishing baseline blood pressure, divide the SHRs into groups: vehicle control, Chlorthalidone (at a known antihypertensive dose), and this compound (at an equimolar dose).
-
Administer the compounds daily via oral gavage for a period of several weeks.
-
-
Monitoring:
-
Measure blood pressure at regular intervals throughout the study period.
-
-
Data Analysis:
-
Calculate the change in systolic and diastolic blood pressure from baseline for each treatment group.
-
Compare the blood pressure-lowering effects of this compound to Chlorthalidone and the vehicle control.
-
Data Presentation:
| Treatment Group | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| Vehicle Control | Experimental Value | Experimental Value |
| Chlorthalidone | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value |
A smaller reduction in blood pressure in the this compound group would suggest lower antihypertensive potency.
Diagram: In Vivo Antihypertensive Study Workflow
Caption: Workflow for the in vivo antihypertensive potency study.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a comprehensive approach to definitively compare the potency of Chlorthalidone and its metabolite, this compound. The results of these studies will provide critical insights into the structure-activity relationship of Chlorthalidone and its derivatives.
Should this compound exhibit significantly reduced potency, it would reinforce the importance of the C3-hydroxyl group for the pharmacological activity of Chlorthalidone. Conversely, if the metabolite retains significant activity, it would suggest that other structural features are the primary determinants of its interaction with the Na-Cl cotransporter and would warrant further investigation into its contribution to the overall therapeutic effect and potential for drug-drug interactions.
This research will not only enhance our fundamental understanding of this important diuretic but also provide valuable information for the design of future antihypertensive agents with improved efficacy and safety profiles.
References
-
Agarwal, R., et al. (2021). Chlorthalidone for Hypertension in Advanced Chronic Kidney Disease. New England Journal of Medicine, 385(27), 2507-2519. [Link]
-
Di Giorgi, A., et al. (2025). Chlorthalidone in vitro metabolite identification for documenting exposure in doping. Journal of Analytical Toxicology. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2732, Chlorthalidone. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12850963, this compound. [Link]
-
Patel, P., & Patel, J. (2023). Chlorthalidone. In StatPearls. StatPearls Publishing. [Link]
-
Slideshare. (2018). Animal Models for anti-hypertensive Drugs. [Link]
-
Wikipedia. (2024). Chlortalidone. [Link]
Sources
Head-to-head comparison of different SPE cartridges for 3-Dehydroxy Chlorthalidone extraction
A Senior Application Scientist's Guide to Optimizing Sample Preparation for a Key Chlorthalidone Metabolite
Introduction: The Analytical Imperative for 3-Dehydroxy Chlorthalidone
Chlorthalidone, a widely prescribed diuretic for the management of hypertension, undergoes metabolic transformation in the body, leading to the formation of various metabolites.[1][2] Among these, this compound stands out as a significant metabolite of interest in pharmacokinetic and clinical studies.[3] Accurate and precise quantification of this metabolite in biological matrices such as plasma and urine is paramount for understanding the drug's disposition, efficacy, and potential for drug-drug interactions. However, the inherent complexity of these biological samples necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6]
Solid-Phase Extraction (SPE) has emerged as a powerful and versatile technique for sample clean-up and pre-concentration in bioanalysis, offering higher recoveries and improved selectivity compared to traditional methods like liquid-liquid extraction.[7][8] The choice of SPE sorbent is a critical determinant of extraction efficiency and data quality. This guide provides a comprehensive head-to-head comparison of three distinct classes of SPE cartridges for the extraction of this compound: traditional silica-based reversed-phase, modern polymeric reversed-phase, and advanced mixed-mode cartridges. Through a detailed examination of the underlying chemistry, experimental protocols, and performance data, this document will empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
Understanding the Analyte: this compound
This compound is a metabolite of Chlorthalidone.[3] Its chemical structure reveals key functionalities that dictate its behavior during SPE. The presence of a sulfonamide group and a lactam ring, coupled with its overall polarity, suggests that a multi-faceted interaction with the SPE sorbent is possible. An understanding of the analyte's pKa is crucial for developing an effective SPE method, particularly when employing ion-exchange mechanisms.
The Principles of Solid-Phase Extraction: A Brief Refresher
Solid-Phase Extraction (SPE) is a chromatographic technique used to separate components of a mixture.[8][9] The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest.[7] Interfering substances can then be washed away, and the purified analyte is subsequently eluted with an appropriate solvent. The primary retention mechanisms in SPE include:
-
Reversed-Phase: Non-polar interactions between a non-polar stationary phase (e.g., C18-bonded silica) and a non-polar analyte from a polar mobile phase.
-
Normal-Phase: Polar interactions between a polar stationary phase (e.g., silica) and a polar analyte from a non-polar mobile phase.
-
Ion-Exchange: Electrostatic interactions between a charged stationary phase and a charged analyte.
-
Mixed-Mode: A combination of two or more of the above mechanisms on a single sorbent.[10][11]
Head-to-Head Comparison of SPE Cartridges
This guide will compare the performance of three representative SPE cartridge types for the extraction of this compound from human plasma.
-
Silica-Based Reversed-Phase (C18): The traditional workhorse of SPE, C18 cartridges utilize an octadecylsilane-bonded silica stationary phase.[12] Retention is primarily based on hydrophobic interactions. While widely used, silica-based sorbents can have limitations, such as a restricted pH stability range (typically pH 2-8) and the potential for secondary interactions with residual silanol groups on the silica surface.[13]
-
Polymeric Reversed-Phase (e.g., Styrene-Divinylbenzene): These cartridges employ highly cross-linked polymeric sorbents, offering a wider pH stability range (typically pH 1-14) and higher binding capacity compared to their silica-based counterparts.[13][14][15] The absence of silanol groups can lead to more predictable and reproducible extractions, especially for polar compounds.[13]
-
Mixed-Mode (e.g., Reversed-Phase and Strong Anion Exchange): Mixed-mode sorbents offer a powerful approach to enhance selectivity by utilizing multiple retention mechanisms simultaneously.[9][10][11] For an acidic analyte like this compound (due to the sulfonamide group), a combination of reversed-phase and anion-exchange functionalities can provide superior cleanup by allowing for a more rigorous washing protocol to remove matrix interferences.[10]
Experimental Design and Protocols
The following experimental workflow is designed for a head-to-head comparison of the selected SPE cartridges.
Sources
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. apicule.com [apicule.com]
- 4. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 6. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. waters.com [waters.com]
- 12. specartridge.com [specartridge.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Comparison of the properties of polymeric and C8 based materials for solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glsciencesinc.com [glsciencesinc.com]
A Comparative Guide to the Metabolic Profiles of Chlorthalidone Across Preclinical Species and Humans
Introduction: The Critical Role of Metabolic Profiling for a Legacy Drug
Chlorthalidone is a long-acting, thiazide-like diuretic that has been a cornerstone of antihypertensive therapy for decades.[1] Its efficacy in managing hypertension and edema is well-established. However, in modern drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for predicting its behavior in humans, selecting appropriate toxicological species, and avoiding potential drug-drug interactions. While Chlorthalidone predates many contemporary ADME screening paradigms, examining its metabolic profile across different species provides valuable insights for researchers in drug development and toxicology.
The central tenet of preclinical safety testing is the selection of a species whose metabolic profile is most similar to that of humans. This ensures that the toxicological assessment covers human-relevant metabolites, which may possess their own pharmacological or toxicological properties. This guide provides a comprehensive comparison of the known metabolic profiles of Chlorthalidone in humans and key preclinical species, synthesizes the mechanistic basis for observed metabolic pathways, and presents a validated experimental workflow for conducting such comparative studies.
Metabolic Pathways of Chlorthalidone: A Profile of Minimal Biotransformation
A defining characteristic of Chlorthalidone is its limited susceptibility to metabolic breakdown. The vast majority of an administered dose, approximately 70%, is excreted from the body as the unchanged parent drug, primarily via the kidneys.[2] Hepatic metabolism and subsequent biliary excretion represent only a minor route of elimination.[1][2][3] This low metabolic clearance contributes to its long elimination half-life of 40-60 hours.[3]
Despite its overall metabolic stability, recent high-sensitivity analytical work using in vitro human liver models has begun to elucidate the minor metabolic pathways. A 2025 study utilizing pooled human hepatocytes identified two specific Phase I metabolites, formed through reduction or hydroxylation reactions on the phthalimidine moiety of the molecule.[4] Additionally, in silico computational models predict several potential Phase II conjugation reactions, including N-acetylation, O-glucuronidation, O-sulfation, and the formation of glutathione conjugates, although these have yet to be definitively identified experimentally.[4]
Caption: Known and predicted metabolic pathways of Chlorthalidone.
Cross-Species Comparison of Metabolic Profiles
The primary difference is not in the types of metabolites formed but in the overwhelming predominance of the parent drug in all species investigated. While specific metabolites have been tentatively identified in human in vitro systems, they have not been reported in studies involving rats or dogs, likely because they represent a very minor fraction of the total drug disposition.[4][5][6]
| Species | Matrix | Parent Drug (% of Dose) | Key Metabolites Identified | Notes |
| Human | Urine & Feces | ~70%[2] | - Hydroxylated Metabolite (in vitro)[4]- Reduced Metabolite (in vitro)[4] | The majority is excreted unchanged. Metabolites identified only in sensitive in vitro hepatocyte experiments, suggesting very low formation in vivo. |
| Rat | Urine & Feces | Not Quantified, but implied to be the major component | None explicitly reported in metabolic studies. | Pharmacodynamic and toxicological studies confirm systemic exposure to the parent drug, but metabolite profiling is not a focus of available literature.[6][7] |
| Dog | Plasma | Not Quantified, but parent drug concentration is the key driver of diuretic effect[5] | None explicitly reported in metabolic studies. | Pharmacokinetic studies in beagle dogs focus on the absorption and distribution of the parent drug, with no mention of significant metabolite formation.[5] |
Mechanistic Insights into Species-Specific Metabolism
The low metabolic turnover of Chlorthalidone suggests it is a poor substrate for the major drug-metabolizing enzyme systems, such as the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.
-
Role of Cytochrome P450 (CYP) Enzymes: The identified hydroxylation metabolite in humans points to some involvement of CYP enzymes, as they are the primary catalysts for oxidative metabolism.[4] However, the minor extent of this pathway suggests that Chlorthalidone does not efficiently bind to the active sites of the major drug-metabolizing CYPs (e.g., CYP3A4, CYP2D6, CYP2C9). There are marked species differences in the expression and substrate specificity of CYP enzymes.[8] For example, rodents often exhibit higher metabolic rates for some CYP substrates than humans. The fact that even in rodents, metabolism appears minimal, reinforces the inherent stability of the Chlorthalidone structure.
-
Role of Conjugation Enzymes (UGTs, SULTs): While in silico tools predict glucuronide and sulfate conjugates, the lack of their detection in vivo implies that Chlorthalidone and its Phase I metabolites are not efficiently recognized by UGT or sulfotransferase (SULT) enzymes.[4] Species differences in glucuronidation can be profound; for instance, dogs are deficient in certain UGT enzymes responsible for N-glucuronidation.[9] However, given the low levels of Phase I metabolites, these Phase II pathways are unlikely to be significant in any species.
-
Carbonic Anhydrase Binding: Chlorthalidone has a very high affinity for the enzyme carbonic anhydrase, particularly within red blood cells.[1] This extensive binding creates a large reservoir of the drug, contributing to its long half-life and potentially sequestering it away from metabolic enzymes in the liver.[3] This strong, non-metabolic interaction is a key pharmacokinetic feature and likely plays a significant role in its low metabolic clearance across all species.[10][11]
Experimental Workflow for Definitive Comparative Metabolic Profiling
To address the existing data gaps, a robust, self-validating experimental workflow is required. The following protocol outlines a definitive study to compare the metabolic profiles of Chlorthalidone, grounded in established methodologies for drug metabolism research.[12]
Caption: Experimental workflow for comparative metabolic profiling.
Detailed Experimental Protocols
Part 1: In Vitro Metabolite Identification
-
Objective: To identify all potential metabolites in a controlled system and establish a baseline for cross-species comparison.
-
System 1: Liver Microsomes:
-
Rationale: Liver microsomes are a subcellular fraction rich in CYP enzymes, making them the gold standard for studying Phase I (oxidative) metabolism.[12]
-
Protocol:
-
Pool liver microsomes from multiple donors for each species (human, rat, dog) to average out individual variability.
-
Incubate Chlorthalidone (e.g., 1 µM final concentration) with microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding an NADPH-regenerating system (cofactor for CYP enzymes). Include negative controls without the cofactor.
-
Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate protein and analyze the supernatant by LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).
-
-
-
System 2: Cryopreserved Hepatocytes:
-
Rationale: Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and transporters, offering a more complete picture of hepatic metabolism.
-
Protocol:
-
Thaw and plate cryopreserved hepatocytes from each species in appropriate media.
-
After cell recovery, replace the media with fresh media containing Chlorthalidone (1 µM).
-
Incubate at 37°C in a humidified CO₂ incubator.
-
Collect both cell media and cell lysate at various time points (e.g., 0, 1, 4, 24 hours).
-
Process samples by protein precipitation as described above for LC-HRMS analysis.
-
-
Part 2: In Vivo Quantitative Analysis using Radiolabeling
-
Objective: To definitively quantify the parent drug and all metabolites in relevant biological matrices and determine the primary routes and rates of excretion.
-
Methodology:
-
Rationale: Using a radiolabeled version of the drug (e.g., [¹⁴C]Chlorthalidone) allows for the tracking and quantification of all drug-related material, ensuring no major metabolites are missed. This is the definitive method for mass balance and metabolite profiling studies.
-
Protocol:
-
Administer a single oral dose of [¹⁴C]Chlorthalidone to a cohort of each species (e.g., Sprague-Dawley rats, Beagle dogs) and human volunteers, following appropriate ethical guidelines.
-
House animals in specialized metabolic cages that allow for the separate collection of urine and feces.
-
Collect blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).
-
Collect urine and feces at intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h).
-
Process plasma, urine, and fecal homogenates.
-
Quantification: Analyze samples using a combination of techniques:
-
Liquid Scintillation Counting: To determine total radioactivity in each sample and calculate mass balance.
-
HPLC with Radiometric Detection: To separate and quantify radioactive peaks corresponding to the parent drug and its metabolites.
-
LC-MS/MS: To identify the chemical structures of the radioactive peaks by comparing them to the metabolites identified in the in vitro screens.
-
-
-
Conclusion and Implications for Drug Development
The available evidence strongly indicates that Chlorthalidone is a metabolically stable compound across humans and common preclinical species. The primary component in circulation and excreta is the unchanged parent drug. This finding has significant implications for drug development:
-
Toxicology Species Selection: Because the metabolic profile is qualitatively similar (i..e., dominated by the parent drug) across species, both rats and dogs can be considered appropriate models for safety assessment from a metabolic standpoint. The toxicological profile will be driven by the pharmacology of the parent drug itself, not by a disproportionate or unique metabolite in humans.
-
Drug-Drug Interaction (DDI) Risk: The low reliance on CYP-mediated metabolism suggests that Chlorthalidone has a low risk of being a victim or perpetrator of clinically significant metabolic DDIs. This is a favorable property for a drug often used in combination therapies for hypertension.
By understanding the near-absence of metabolism as the key feature of Chlorthalidone's profile, researchers can confidently design preclinical programs and interpret clinical data for this and other structurally similar compounds.
References
-
National Center for Biotechnology Information (2024). Chlorthalidone - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Di Giorgi, A., Daziani, G., Tini, A., Tronconi, L., Carlier, J., & Taoussi, O. (2025). Chlorthalidone In Vitro Metabolite Identification for Documenting Exposure in Doping. Journal of Analytical Toxicology. Available at: [Link]
-
JAMP Pharma Corporation (2021). PrJAMP Chlorthalidone Prescribing Information. Available at: [Link]
-
Dr.Oracle (2025). What are the pharmacokinetics of Chlorthalidone (Thiazide-like Diuretic)? Available at: [Link]
-
Fleuren, H. W., Verwey-van Wissen, C. P., & van Rossum, J. M. (1979). Chlorthalidone pharmacodynamics in beagle dogs. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bushinsky, D. A., et al. (2009). Chlorthalidone Improves Vertebral Bone Quality in Genetic Hypercalciuric Stone-Forming Rats. Journal of the American Society of Nephrology. Available at: [Link]
-
Roush, G. C., & Sica, D. A. (2016). Chlorthalidone: the forgotten diuretic. Current Hypertension Reports. Available at: [Link]
-
Sica, D. A. (2010). Chlorthalidone: Don’t Call It “Thiazide-Like” Anymore. Hypertension. Available at: [Link]
-
Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Al-Subeh, A., & Al-Ghazawi, M. (2024). Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac. Pharmaceuticals. Available at: [Link]
-
Bushinsky, D. A., & Favus, M. J. (1988). Mechanism of chronic hypocalciuria with chlorthalidone: reduced calcium absorption. The American Journal of Physiology. Available at: [Link]
-
Ramirez, J., et al. (2020). Comparison and identification of metabolic profiling of bicyclol in rats, dogs and humans in vitro and in vivo. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Marchant, C. A., et al. (1989). Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man. Xenobiotica. Available at: [Link]
-
Wang, L., et al. (2010). Comparative metabolism of 14C-labeled apixaban in mice, rats, rabbits, dogs, and humans. Drug Metabolism and Disposition. Available at: [Link]
-
Villa-Pérez, L., et al. (2023). Comparative In vitro Metabolism of Enflicoxib in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways. Drug Metabolism and Personalized Therapy. Available at: [Link]
Sources
- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. droracle.ai [droracle.ai]
- 4. Chlorthalidone In Vitro Metabolite Identification for Documenting Exposure in Doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorthalidone pharmacodynamics in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of chronic hypocalciuria with chlorthalidone: reduced calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorthalidone Improves Vertebral Bone Quality in Genetic Hypercalciuric Stone-Forming Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Chlorthalidone: the forgotten diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative In vitro Metabolism of Enflicoxib in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Chlorthalidone Intake: The Parent Drug versus its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Robust Monitoring of Chlorthalidone Intake
Chlorthalidone is a thiazide-like diuretic that has been a first-line agent for the management of hypertension for decades.[1] Its long half-life of 45 to 60 hours contributes to a sustained therapeutic effect, making it a valuable tool in cardiovascular medicine.[1] Accurate monitoring of chlorthalidone intake is crucial in various contexts, from clinical trials assessing drug efficacy and patient adherence to anti-doping screenings where diuretics are prohibited substances.[2] Traditionally, the detection of the parent drug in biological matrices has been the standard for confirming intake. However, recent advancements in metabolic studies have identified novel, albeit minor, metabolites of chlorthalidone, prompting a discussion on their potential as alternative or complementary biomarkers.
This guide provides a comprehensive comparison of chlorthalidone (the parent drug) and its recently identified metabolites as biomarkers for intake. We will delve into the scientific rationale for biomarker selection, present a comparative analysis of their expected performance, and provide detailed experimental protocols for their validation, grounded in established regulatory guidelines.
Chlorthalidone Metabolism: A Brief Overview
Chlorthalidone undergoes limited hepatic metabolism, with the majority of the drug being excreted unchanged in the urine.[1][3] This characteristic has historically supported the use of the parent drug as the primary and most reliable biomarker for intake. The chemical structure of chlorthalidone is 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide.[4]
Recent in vitro studies using human hepatocytes have shed light on the specific metabolic pathways of chlorthalidone. Two primary metabolites have been identified, resulting from modifications to the phthalimidine moiety of the parent molecule: a hydroxylated metabolite and a reduced metabolite.[2] These metabolites are considered unique to chlorthalidone and are not known to be produced by any analogous drugs, making them highly specific biomarker candidates.[2]
Biomarker Comparison: Chlorthalidone vs. its Metabolites
The selection of an optimal biomarker depends on a variety of factors, including its concentration in biological fluids, specificity, and the ease and reliability of its detection. The following table summarizes a comparative analysis of chlorthalidone and its metabolites as biomarkers. It is important to note that while data on the parent drug is well-established, the information on its metabolites is based on recent in vitro findings and established principles of drug metabolism.[2]
| Feature | Chlorthalidone (Parent Drug) | Hydroxylated & Reduced Metabolites |
| Abundance | High | Expected to be low |
| Specificity | High | Very High (unique to chlorthalidone) |
| Half-life | Long (45-60 hours) | Currently unknown, but likely shorter than the parent drug |
| Detection Window | Long | Potentially shorter than the parent drug |
| Analytical Sensitivity Required | Moderate | High |
| Validation Status | Well-established methods | Novel, requiring full validation |
| Primary Application | Routine monitoring of intake and adherence | Confirmatory analysis, anti-doping, forensic toxicology |
The Case for the Parent Drug: A Reliable Workhorse
The high concentration and long half-life of unchanged chlorthalidone in urine make it an excellent biomarker for routine monitoring.[1] Its detection provides a long window to confirm intake, which is advantageous in adherence monitoring. Established and validated analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are readily available for its quantification in various biological matrices.[5]
The Potential of Metabolites: Specificity and Confirmation
The primary advantage of using the hydroxylated and reduced metabolites as biomarkers lies in their exceptional specificity.[2] Detecting these unique metabolites provides unequivocal proof of chlorthalidone ingestion and can help rule out external contamination of a sample with the parent drug, a critical consideration in forensic and anti-doping contexts.[2] However, their expected low abundance presents a significant analytical challenge, requiring highly sensitive instrumentation and meticulously optimized methods for reliable detection and quantification.[6][7]
Experimental Validation Workflow: A Step-by-Step Guide
The validation of a biomarker assay is essential to ensure the reliability and accuracy of the data.[8][9][10][11] The following workflow, based on FDA and EMA guidelines, outlines the key steps for validating an LC-MS/MS method for the quantification of chlorthalidone and its metabolites in urine.
Caption: A generalized workflow for the validation of a bioanalytical method.
Step 1: Sample Preparation (Urine)
-
Objective: To extract chlorthalidone and its metabolites from the urine matrix while removing interfering substances.
-
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
To 1 mL of supernatant, add an internal standard (e.g., a stable isotope-labeled version of chlorthalidone).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) using a C18 cartridge.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Step 2: LC-MS/MS Analysis
-
Objective: To chromatographically separate the analytes and detect them with high sensitivity and specificity using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Typical LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for each analyte).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for chlorthalidone and each metabolite must be determined by infusing pure standards.
-
Step 3: Method Validation Parameters
The following parameters must be assessed according to regulatory guidelines:[1][8][9][10][11]
-
Specificity and Selectivity: Analyze at least six different blank urine samples to ensure no significant interference at the retention times of the analytes and internal standard.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the analytes in study samples. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy (percent deviation from the nominal concentration) should be within ±15% (±20% at the LLOQ), and the precision (coefficient of variation) should be ≤15% (≤20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Stability: Evaluate the stability of the analytes in urine under various conditions:
-
Freeze-thaw stability: After at least three freeze-thaw cycles.
-
Short-term (bench-top) stability: At room temperature for a duration reflecting the sample handling time.
-
Long-term stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the expected sample storage time.
-
Post-preparative (autosampler) stability: In the autosampler for the expected duration of an analytical run.
-
Conclusion and Future Perspectives
The validation of a robust biomarker is a cornerstone of modern drug development and clinical research. While chlorthalidone itself remains a reliable and well-established biomarker for monitoring intake, the recent identification of its unique metabolites opens new avenues for highly specific confirmatory analyses.
Key Takeaways:
-
Chlorthalidone (Parent Drug): The preferred biomarker for routine monitoring due to its high abundance and long half-life.
-
Hydroxylated and Reduced Metabolites: Promising biomarkers for confirmatory testing where high specificity is paramount, such as in anti-doping and forensic applications.
-
Analytical Challenges: The low expected concentration of the metabolites necessitates the use of highly sensitive LC-MS/MS methods and rigorous validation to ensure data quality.
Further in vivo studies are required to quantify the concentrations of these metabolites in human urine and to establish their pharmacokinetic profiles. Such data will be invaluable in fully defining their role and utility as biomarkers for chlorthalidone intake. The experimental workflow and validation principles outlined in this guide provide a solid foundation for researchers to develop and validate reliable analytical methods for both the parent drug and its metabolites, thereby enhancing the quality and integrity of clinical and research data.
References
-
Patel, P., & Patel, J. B. (2023). Chlorthalidone. In StatPearls. StatPearls Publishing. [Link]
-
Di Giorgi, A., Daziani, G., Tini, A., Tronconi, L., Carlier, J., & Taoussi, O. (2025). Chlorthalidone in vitro metabolite identification for documenting exposure in doping. Drug Testing and Analysis. [Link]
-
Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Farmen, R. H. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
PubChem. (n.d.). Chlorthalidone. National Center for Biotechnology Information. [Link]
-
DailyMed. (n.d.). CHLORTHALIDONE tablet. U.S. National Library of Medicine. [Link]
-
Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation: Metabolomics: the apogee of the omics trilogy. Nature reviews Molecular cell biology, 13(4), 263-269. [Link]
-
Al-Khelaifi, F., Dib, S., Donati, F., Botrè, F., & Al-Maadheed, M. (2018). Challenges in the metabolomics-based biomarker validation pipeline. Metabolites, 8(3), 48. [Link]
-
Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of analytical methods for biomarkers employed in drug development. Clinical cancer research, 14(19), 5967-5976. [Link]
-
Gandu, S., Gandla, K., & Repudi, L. (2025). LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization. Journal of Pharmacological and Toxicological Methods, 108400. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Chlorthalidone (HMDB0014455). [Link]
-
Medscape. (n.d.). Thalitone, Hemiclor (chlorthalidone) dosing, indications, interactions, adverse effects, and more. [Link]
-
Medicine.com. (2020, June 19). Chlorthalidone: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
Sica, D. A. (2011). Chlorthalidone: the forgotten diuretic. Current hypertension reports, 13(6), 438-443. [Link]
-
Drugs.com. (n.d.). Chlorthalidone: Package Insert / Prescribing Information. [Link]
-
Saraner, N., Güney, B., & Sağlam, O. (2025). Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. Open Journal of Applied Sciences, 15, 1706-1715. [Link]
-
Canadian MRO. (2023, September 26). Understanding parent drugs vs metabolites. [Link]
-
Biotage. (n.d.). LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. [Link]
-
Wolf, K., & Gessler, U. (1964). [EXPERIMENTAL STUDIES ON ELECTROLYTE METABOLISM AFTER CHLORTHALIDONE TREATMENT]. Naunyn-Schmiedebergs Archiv fur experimentelle Pathologie und Pharmakologie, 247, 136-143. [Link]
-
Fitrizal, T., Misfadhila, S., & Rivai, H. (2021). Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. International Journal of Pharmaceutical Sciences and Medicine, 6(7), 1-13. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. hhs.gov [hhs.gov]
- 3. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Translational Metabolomics: Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 11. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Qualification of 3-Dehydroxy Chlorthalidone Certified Reference Material
Abstract
The rigorous control of impurities is a non-negotiable cornerstone of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of therapeutic agents.[1][2] Chlorthalidone, a first-line diuretic for treating hypertension, is no exception.[3] Among its potential impurities, 3-Dehydroxy Chlorthalidone represents a critical analyte that must be accurately monitored. This guide provides an in-depth technical assessment of a this compound Certified Reference Material (CRM). Moving beyond a simple product overview, we will detail the scientific rationale and a complete experimental workflow for the verification and implementation of this CRM in a quality control environment. We present a comparative analysis framework, not against competing commercial products, but against the stringent performance benchmarks required for regulatory compliance and drug safety.[4][5] This document is intended for researchers, analytical scientists, and drug development professionals who rely on high-purity reference standards to ensure the integrity of their results.[6]
The Imperative of Impurity Profiling in Chlorthalidone
Chlorthalidone's therapeutic action can be compromised by the presence of impurities, which may arise during synthesis or degradation.[7][8] Regulatory bodies such as the FDA and EMA mandate strict control over these impurities.[2][4] A Certified Reference Material (CRM) serves as the lynchpin in this control strategy. It is a highly characterized and authenticated material that provides a benchmark for the identification and quantification of impurities, ensuring that analytical methods are accurate, precise, and reliable.[6]
The subject of this guide, this compound, is a known impurity and metabolite of Chlorthalidone.[9] Its structure is closely related to the active pharmaceutical ingredient (API), differing by the absence of a hydroxyl group at the C3 position of the phthalimidine ring. This structural similarity necessitates robust analytical techniques capable of resolving the impurity from the API.
Caption: Relationship between Chlorthalidone and its impurity.
Initial Assessment of the Certified Reference Material
Upon receipt, a CRM must be assessed to ensure its identity and suitability for its intended use. The this compound CRM (CAS No: 82875-49-8) is typically supplied as a neat powder with a Certificate of Analysis (CoA).[9][10]
Key Parameters from the Certificate of Analysis:
-
Identity: Confirmed by techniques like ¹H NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Purity: Often determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage area, along with assessments for residual solvents and water content.
-
Certified Concentration/Purity Value: Provided with an associated uncertainty value, which is critical for quantitative applications.
-
Storage Conditions: Recommended temperature and humidity to ensure stability.
The primary "alternative" to using a CRM is the use of an in-house, non-certified standard. While potentially cost-effective in the short term, this approach carries significant risks, including inaccurate quantification, potential misidentification of impurities, and challenges during regulatory audits. The value of a CRM lies in its metrological traceability and the confidence it imparts to all subsequent analytical measurements.
Experimental Qualification: An HPLC-UV Protocol
To validate the CRM's performance, we employ a robust, stability-indicating HPLC method. The choice of a reversed-phase C18 column is based on its proven efficacy in separating compounds of moderate polarity like Chlorthalidone and its impurities.[7] The mobile phase, a buffered solution with an organic modifier, is selected to ensure good peak shape and resolution.
Objective
To verify the identity, purity, and chromatographic performance of the this compound CRM and to demonstrate its suitability for quantifying the impurity in a Chlorthalidone API sample.
Materials and Reagents
-
This compound CRM
-
Chlorthalidone API (for spiking)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Diammonium Hydrogen Orthophosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a UV or Photodiode Array (PDA) detector.[11]
-
Analytical balance (0.01 mg readability)
-
Sonicator
-
pH meter
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (250 x 4.6 mm, 5 µm) | Provides excellent resolution for Chlorthalidone and related substances.[7] |
| Mobile Phase A | 10 mM Diammonium Hydrogen Orthophosphate buffer, pH adjusted to 5.5 | Buffering prevents peak tailing and ensures reproducible retention times. |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) | Organic modifiers to control the elution strength. |
| Gradient | 70% A / 30% B, hold for 5 min; linear to 40% A / 60% B over 15 min | Gradient elution ensures separation of early-eluting polar impurities and later-eluting non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times.[11] |
| Detection (UV) | 220 nm | A wavelength where both Chlorthalidone and the impurity exhibit good absorbance.[7] |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
Step-by-Step Protocol
-
Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
-
CRM Stock Solution (S1): Accurately weigh ~10 mg of this compound CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~100 µg/mL. Sonicate if necessary.
-
Working Standard Solution (S2): Dilute 1.0 mL of S1 into a 10 mL volumetric flask with diluent to obtain a final concentration of ~10 µg/mL.
-
Chlorthalidone API Sample Solution (A1): Accurately weigh ~50 mg of Chlorthalidone API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of ~1000 µg/mL.
-
System Suitability Test (SST): Inject the Working Standard Solution (S2) five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0%.
-
Purity Analysis: Inject the CRM Stock Solution (S1) in duplicate.
-
Specificity/Spiking Analysis: Inject the Chlorthalidone API Sample Solution (A1) to assess for any co-eluting peaks.
Caption: Workflow for the analytical qualification of the CRM.
Comparative Data & Performance Assessment
The following table summarizes the expected outcomes from the experimental qualification. This data provides a clear, quantitative assessment of the CRM's quality and performance.
| Parameter | Specification | Hypothetical Result | Assessment |
| Identity (Retention Time) | Matches the average retention time from SST injections ± 2% | 12.52 min (vs. 12.50 min avg. in SST) | Pass |
| Purity by HPLC (% Area) | ≥ 99.0% | 99.8% | Pass |
| Peak Tailing Factor (SST) | ≤ 1.5 | 1.1 | Pass |
| Theoretical Plates (SST) | ≥ 2000 | 8500 | Pass |
| Specificity | No co-elution with Chlorthalidone API peak | Baseline resolution observed between API and impurity peaks | Pass |
Conclusion
The successful qualification of a Certified Reference Material is not a perfunctory task but a foundational requirement for robust analytical science in the pharmaceutical industry. The experimental protocol detailed in this guide demonstrates a logical, scientifically sound approach to verifying the identity, purity, and suitability of a this compound CRM. By adhering to such a workflow, laboratories can ensure that their impurity profiling methods are built on a foundation of accuracy and reliability, ultimately safeguarding patient health and satisfying stringent regulatory expectations.[1][4] The use of a well-characterized CRM is an investment in data integrity and a critical component of quality assurance in drug manufacturing.[5][6]
References
-
The Role of Impurity Standards in Pharmaceutical Quality Control - Pharmaffiliates. (2025). Available at: [Link]
-
The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com. (2025). Available at: [Link]
-
How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy. (2024). Available at: [Link]
-
Reference Standards for Impurities in Pharmaceuticals - Knors Pharma. (2024). Available at: [Link]
-
Chlorthalidone Impurities | 77-36-1 Certified Reference Substance - Alfa Omega Pharma. (n.d.). Available at: [Link]
-
Chlorthalidone-impurities - Pharmaffiliates. (n.d.). Available at: [Link]
-
Innovative Analytical Methodologies for Quantification of Efonidipine HCl and Chlorthalidone: A Critical Review - Taylor & Francis Online. (2025). Available at: [Link]
-
Chlortalidone Impurities - SynZeal. (n.d.). Available at: [Link]
-
This compound (CAS No: 82875-49-8) API Intermediate Manufacturers. (n.d.). Available at: [Link]
-
Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem - NIH. (n.d.). Available at: [Link]
-
This compound | C14H11ClN2O3S | CID 12850963 - PubChem. (n.d.). Available at: [Link]
Sources
- 1. How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy - Pharmacy Business [pharmacy.biz]
- 2. knorspharma.com [knorspharma.com]
- 3. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. apicule.com [apicule.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Dehydroxy Chlorthalidone
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Dehydroxy Chlorthalidone, a crucial metabolite of the diuretic drug Chlorthalidone. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This document is designed to be your preferred source for laboratory safety and chemical handling, offering value that transcends the product itself by fostering a culture of safety and compliance.
The following procedures are synthesized from established best practices for pharmaceutical waste management, regulatory guidelines, and safety data for structurally related compounds. It is imperative to always consult your institution's specific Safety Data Sheet (SDS) and adhere to local, state, and federal environmental regulations.
Hazard Assessment and Characterization
Inferred Hazard Profile:
Based on the Safety Data Sheet for a related compound, "3-Deoxy Chlorthalidone-D4," the immediate hazards are considered low, with the substance not being classified as hazardous under WHMIS or GHS.[1] However, it is crucial to recognize that the toxicological properties of many research chemicals have not been thoroughly investigated.[1][2] Therefore, a precautionary approach is always warranted.
For the parent compound, Chlorthalidone, the following hazards are identified:
-
Acute Health Effects: May be harmful if ingested, causing potential damage to the health of the individual.[3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]
-
Chronic Health Effects: Prolonged or repeated exposure may cause health effects.[3]
-
Environmental Hazards: While one environmental risk assessment concluded that the use of chlorthalidone presents an insignificant risk to the environment, it is still noted as being toxic to soil organisms.[3][5]
Given these factors, this compound should be handled as a potentially hazardous substance.
| Hazard Category | Anticipated Risk for this compound | Primary Rationale |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on the classification of Chlorthalidone impurity.[2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on the classification of Chlorthalidone impurity.[2][4] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Based on the classification of Chlorthalidone impurity.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Based on the classification of Chlorthalidone impurity.[2][4] |
| Environmental Hazard | Potential for environmental harm | Unused pharmaceuticals may not readily break down and can be absorbed by plants, animals, and humans.[6] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, a stringent adherence to appropriate PPE and engineering controls is non-negotiable.
-
Engineering Controls: All handling of this compound, especially when in powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment:
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[2][7]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Step-by-Step Disposal Protocol
The disposal of pharmaceutical waste is strictly regulated to prevent environmental contamination and potential harm to human health.[8] The following protocol is a comprehensive, step-by-step guide for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
1.1. Classify the Waste: Based on the hazard assessment, this compound waste should be classified as non-hazardous pharmaceutical waste, unless it meets the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA). However, given the potential for uncharacterized hazards, treating it with the same precautions as hazardous waste is a prudent measure. Many pharmaceutical compounds are regulated by the EPA as listed or characteristic hazardous wastes when disposed.[6]
-
1.2. Segregate at the Source: Never mix this compound waste with general laboratory trash or other waste streams.[9] Collect all waste, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a designated, clearly labeled waste container.
Step 2: Waste Collection and Storage
-
2.1. Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition, free of rust, structural defects, and deterioration.[10]
-
2.2. Labeling: The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the accumulation start date.
-
2.3. Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area that is secure and away from incompatible materials.[11] The storage area should have secondary containment to hold any potential leaks.[11]
Step 3: Final Disposal
-
3.1. Engage a Professional Waste Management Service: The disposal of chemical waste, particularly pharmaceutical waste, should be handled by a licensed and reputable environmental services company.[12] These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
3.2. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[8][9] This is strictly prohibited by the EPA for hazardous pharmaceutical waste and is a poor practice for all chemical waste to prevent contamination of waterways.[9][13]
-
DO NOT dispose of this compound in the regular trash.[12] This can lead to environmental contamination and potential exposure to sanitation workers.
-
-
3.3. Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This is a requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[8]
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For small spills of solid material, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid generating dust.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[2]
-
Decontaminate the spill area with an appropriate solvent.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
-
Regulatory Overview
The disposal of this compound is governed by several federal and state regulations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[8] This includes generation, transportation, treatment, storage, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA regulations address the safety of workers who handle hazardous materials, including requirements for hazard communication, PPE, and training.[14][15]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- Pharmaceutical Waste - Office of Environmental Health and Safety. (n.d.). Wayne State University.
- Pharmaceutical Waste Disposal. (n.d.). Environmental Marketing Services.
- Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions.
- Navigating the Safe Disposal of Potent Pharmaceutical Compounds: A General Protocol. (n.d.). Benchchem.
- EPA Hazardous Pharmaceutical Waste Management Overview!!. (2026, January 6). Secure Waste.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019, June 18).
- EPA: Hazardous Pharmaceutical Waste Management. (n.d.). Stericycle.
- Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA.
- Pharmaceutical Wastes. (n.d.). Auburn University.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
- SAFETY DATA SHEET Version: 2 Revision Date: 02/03/20. (2020, February 3). Expert Synthesis Solutions.
- Chlorthalidone. (n.d.). PubChem - NIH.
- Chlorthalidone impurity-SDS. (2026, January 4). MedChemExpress.
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- Chlorthalidone. (n.d.). StatPearls - NCBI Bookshelf.
- Safety Data Sheet. (2025, July 8). Cayman Chemical.
- Chlorthalidone: Package Insert / Prescribing Information. (n.d.). Drugs.com.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). FDA.
- Environmental Risk Assessment Data Chlorthalidone. (2023, November 2). AstraZeneca.
- Chlorthalidone. (n.d.). Santa Cruz Biotechnology.
- Chlorthalidone. (n.d.). MedChemExpress.
- (chlorthalidone) Tablets USP 15 mg and 25 mg DESCRIPTION Thalitone. (n.d.). accessdata.fda.gov.
- How to Dispose of Unused Medicines. (n.d.). FDA.
- Health Hazard Evaluation Report 81-322-1228. (n.d.). CDC.
- HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. (n.d.). DEA.gov.
- Drug Disposal: FDA's Flush List for Certain Medicines. (2024, October 31). FDA.
Sources
- 1. esschemco.com [esschemco.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. astrazeneca.com [astrazeneca.com]
- 6. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 11. connmaciel.com [connmaciel.com]
- 12. emsllcusa.com [emsllcusa.com]
- 13. securewaste.net [securewaste.net]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Dehydroxy Chlorthalidone
Disclaimer: As "3-Dehydroxy Chlorthalidone" is not a widely recognized chemical entity with a published, specific Safety Data Sheet (SDS), this guide is predicated on the known hazards of the parent compound, Chlorthalidone. Chlorthalidone is classified as a hazardous substance, and it is imperative to treat any of its derivatives with a similar or potentially higher level of caution until specific toxicological data is available. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Occupational Exposure
Chlorthalidone is a potent diuretic and antihypertensive agent.[1][2] Occupational exposure to potent pharmaceutical compounds, even in small quantities, can pose significant health risks. The primary routes of exposure in a laboratory setting are inhalation of airborne powder, dermal contact, and accidental ingestion.[3]
According to available Safety Data Sheets (SDS), Chlorthalidone is considered a hazardous substance.[1][4][5] Key hazards include:
-
Serious Eye Irritation: Can cause significant irritation to the eyes.[4][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][5]
-
Harmful if Swallowed: Accidental ingestion may be damaging to health, with large doses potentially causing fluid and electrolyte imbalance.[1][6]
-
Chronic Effects: Repeated or long-term occupational exposure may lead to cumulative health effects, and there is some evidence of potential fertility impairment based on animal studies.[1]
Given these hazards, a robust safety protocol centered on the principle of "as low as reasonably practicable" (ALARP) exposure is essential. This begins with engineering controls as the primary line of defense, supplemented by a comprehensive Personal Protective Equipment (PPE) program.
The Hierarchy of Controls: Engineering Controls First
Before detailing PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for controlling exposure to potent compounds like this compound involve engineering controls designed to contain the substance at its source.[7][8]
-
For Handling Powders: All manipulations of the active pharmaceutical ingredient (API) in powder form (e.g., weighing, reconstituting) must be performed within a containment device.[9]
-
Ventilation: The laboratory should have a single-pass air system, with the handling area maintained at a negative pressure relative to adjacent spaces to prevent contaminants from escaping.[8][10]
Personal Protective Equipment (PPE) Protocol
When engineering controls are in place, a specific PPE ensemble is still mandatory to protect against residual exposure during handling, transport, and in the event of a spill.
Core PPE Requirements
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with nitrile gloves tested for use with chemotherapy drugs. | The outer glove provides primary protection and can be removed immediately if contaminated. The inner glove protects the skin during the doffing process. Nitrile offers good chemical resistance.[9] |
| Lab Coat/Gown | Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs. | Protects the body and personal clothing from contamination. A solid front is crucial as traditional buttoned lab coats have gaps. Tight cuffs prevent powders or liquids from entering the sleeve. |
| Eye Protection | Chemical splash goggles that provide a full seal around the eyes. | Protects against airborne powders and splashes. Standard safety glasses with side shields do not offer adequate protection from fine particulates.[4][6] |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For higher-risk procedures (e.g., cleaning spills, handling larger quantities), a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of airborne particles.[11] The choice of respirator should be based on a formal risk assessment. All users of tight-fitting respirators must be fit-tested. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[12] |
Diagram: PPE Selection Workflow A visual guide for determining the appropriate level of personal protective equipment based on the handling procedure.
Operational Plan: Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Procedure
Perform in a designated "clean" area, away from the immediate handling zone.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Put on the first shoe cover, then cross the threshold into the designated "dirty" or handling area and put on the second.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully secured at the back.
-
Respirator: Don the N95 respirator or PAPR hood. Perform a user seal check for tight-fitting respirators.
-
Eye Protection: Put on chemical splash goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown.
Step-by-Step Doffing Procedure
This process is designed to contain contamination. Perform at the exit of the handling area.
-
Initial Decontamination: If gross contamination is visible on the outer gloves or gown, wipe down with a suitable deactivating agent.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as they are removed. Dispose of them immediately in the designated hazardous waste container.
-
Gown and Inner Gloves: Untie the gown. As you remove it, roll it away from your body, turning it inside out. Remove the inner gloves at the same time, peeling the gown off over them so they are contained within the rolled-up gown. Dispose of immediately.
-
Exit Handling Area: Step out of the designated handling area.
-
Shoe Covers: Sit down and remove shoe covers without touching the bottom.
-
Eye Protection: Remove goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.
Disposal Plan for Contaminated Materials
All materials that come into contact with this compound are considered pharmaceutical waste and must be disposed of according to strict regulations.[13][14]
-
Waste Segregation: Establish clearly marked, dedicated waste streams.[15]
-
Hazardous Pharmaceutical Waste: All used PPE, disposable labware (e.g., weigh boats, pipette tips), and materials used for cleaning spills must be placed in a designated, sealed hazardous waste container. This container should be clearly labeled as "Hazardous Pharmaceutical Waste."
-
-
Regulatory Compliance: Disposal must adhere to the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Most pharmaceutical waste is disposed of via incineration at a licensed facility.[16]
-
Never in Regular Trash or Sewer: Do not dispose of contaminated materials in the regular trash or wash them down the drain.[16]
Diagram: Waste Disposal Workflow A simplified workflow for the proper segregation and disposal of contaminated materials.
Emergency Procedures: Spills and Exposures
-
Skin Exposure: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[18] Remove any contaminated clothing. Seek medical attention.
-
Eye Exposure: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][18] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Alert personnel and restrict access. Wearing the appropriate PPE (including a PAPR if available), cover the spill with absorbent material. Decontaminate the area using a validated procedure. All cleanup materials must be disposed of as hazardous pharmaceutical waste.
By adhering to this comprehensive guide, laboratories can create a multi-layered safety system that protects researchers from the potential hazards associated with handling this compound and other potent pharmaceutical compounds, ensuring both personal safety and regulatory compliance.
References
- Vertex AI Search. (2025, January 3).
- Vertex AI Search. (2026, January 14).
- Stericycle. Medication & Pharmaceutical Waste Disposal Explained.
- Occupational Health & Safety. (2011, August 14). NIOSH List Highlights Safe Handling of Hazardous Drugs.
- Thermo Fisher Scientific.
- Daniels Health. (2025, May 14).
- US Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.
- Ajanta Pharma USA Inc.
- Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds.
- Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
- Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance.
- Esco Pharma. (2017, September 25).
- Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview.
- Cayman Chemical. (2025, July 8).
- Santa Cruz Biotechnology.
- MedChemExpress. (2026, January 4). Chlorthalidone impurity-SDS.
- Occupational Safety and Health Administration (OSHA).
- Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25-S28.
- US Pharmacopeia (USP). Hazardous Drugs—Handling in Healthcare Settings.
- ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
- Agno Pharmaceuticals.
- Centers for Disease Control and Prevention (CDC). (1982, November).
- Expert Synthesis Solutions. (2020, February 3).
- McKesson. (2023, September 11). Best practice guidelines on handling hazardous drugs under USP General Chapter <800>.
- Indian Health Service (IHS). Chapter 27 - Handling Hazardous Drugs in the Health Care Setting.
- Duke University Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs.
- American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs.
- JAMP Pharma Corporation. (2021, December 23).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. ilcdover.com [ilcdover.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ohsonline.com [ohsonline.com]
- 8. escopharma.com [escopharma.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 12. ashp.org [ashp.org]
- 13. sdmedwaste.com [sdmedwaste.com]
- 14. danielshealth.com [danielshealth.com]
- 15. medprodisposal.com [medprodisposal.com]
- 16. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 17. epa.gov [epa.gov]
- 18. ajantapharmausa.com [ajantapharmausa.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
